molecular formula C18H24O4 B1634640 Tschimganin

Tschimganin

Numéro de catalogue: B1634640
Poids moléculaire: 304.4 g/mol
Clé InChI: KTOAGBIQQPGNIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate has been reported in Ferula ovina with data available.

Propriétés

Formule moléculaire

C18H24O4

Poids moléculaire

304.4 g/mol

Nom IUPAC

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3

Clé InChI

KTOAGBIQQPGNIR-UHFFFAOYSA-N

SMILES canonique

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Tschimganin: Structure, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a natural bicyclic monoterpenoid ester, has garnered scientific interest due to its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a particular focus on its role as a potential drug resistance reversal agent in Staphylococcus aureus. Quantitative data from spectroscopic analyses are presented, and a putative signaling pathway for its mechanism of action is visualized.

Chemical Structure and Properties

This compound, also referred to as Tschimgin, is chemically defined as [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate (B8730719). It is an ester formed between the monoterpenoid alcohol borneol and 4-hydroxybenzoic acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₂O₃
Molecular Weight 274.35 g/mol
IUPAC Name [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate[1]
CAS Number 38970-50-2[1]
PubChem CID 193780[1]

Isolation and Characterization

This compound is a natural product that can be isolated from various plant species of the Ferula genus, such as Ferula dissecta. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation of this compound from Ferula dissecta

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The roots of Ferula dissecta are collected, air-dried in a shaded environment, and then pulverized into a coarse powder using a mechanical grinder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature for 48-72 hours. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.

  • Concentration: The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Further Purification: Fractions containing this compound, as identified by TLC comparison with a reference standard, are combined and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data.
¹³C NMR Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data.
Mass Spec. Expected m/z for the molecular ion [M]⁺ and characteristic fragmentation patterns corresponding to the borneol and 4-hydroxybenzoate fragments.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, including antibacterial and antitumor effects. Of particular interest is its potential to reverse drug resistance in pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Activity against Staphylococcus aureus

Research has indicated that this compound and its analogs can act as novel drug resistance reversal agents for Staphylococcus aureus. The primary mechanism of methicillin (B1676495) resistance in S. aureus involves the expression of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of these drugs.

It is hypothesized that this compound may interfere with the expression or function of PBP2a, thereby resensitizing MRSA to β-lactam antibiotics. The proposed mechanism involves the inhibition of a signaling pathway that regulates the expression of the mecA gene.

Proposed Signaling Pathway for Reversal of Antibiotic Resistance

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effect on reversing antibiotic resistance in S. aureus.

Tschimganin_Mechanism This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Signaling_Cascade Putative Signaling Cascade Protein(s) This compound->Signaling_Cascade Inhibits mecR1_mecI mecR1-mecI Regulatory System Signaling_Cascade->mecR1_mecI mecA_gene mecA gene mecR1_mecI->mecA_gene Derepresses (in presence of antibiotic) PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_gene->PBP2a Resistance Antibiotic Resistance PBP2a->Resistance

References

A Technical Guide to the Natural Sources, Isolation, and Characterization of Tschimganin and Isotschimganin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganin and its diastereomer, isothis compound, are monoterpenoid esters that have been identified as constituents of various plant species within the genus Ferula. These compounds are of interest to the scientific community due to the diverse biological activities reported for other members of this chemical class and the traditional medicinal uses of Ferula species. This technical guide provides a comprehensive overview of the known natural sources of this compound and isothis compound, along with generalized experimental protocols for their isolation and characterization.

Natural Sources of this compound and Isothis compound

This compound and isothis compound have been isolated from several species of the genus Ferula, which belongs to the Apiaceae family. These plants are perennial herbs and are known to be rich sources of sesquiterpenes and their derivatives. The primary plant parts from which these compounds have been isolated are the roots.

The identified natural sources for this compound and/or isothis compound include:

  • Ferula ovina

  • Ferula haussknechtii

  • Ferula tschimganica

  • Ferula dissecta

  • Ferula samarcandica

Quantitative Data

While the presence of this compound and isothis compound has been confirmed in the aforementioned Ferula species, the publicly available scientific literature does not provide specific quantitative data on the yield of these compounds from their natural sources. Further research is required to determine the concentration of this compound and isothis compound in various Ferula species to identify the most abundant sources for targeted isolation.

Plant SpeciesPlant PartThis compound YieldIsothis compound YieldReference
Ferula ovinaRootData not availableData not available[1]
Ferula haussknechtiiRootData not availableData not available[2]
Ferula tschimganicaRootData not availableData not available[2]
Ferula dissectaRootData not availableData not available[3]
Ferula samarcandicaRootData not availableData not available[3]

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of this compound and isothis compound from Ferula species, based on standard phytochemical techniques.

Protocol 1: Isolation and Purification of this compound and Isothis compound

This protocol describes a typical procedure for the extraction and chromatographic separation of terpenoid esters from the roots of Ferula species.

1. Plant Material Collection and Preparation:

  • Collect fresh roots of the desired Ferula species.
  • Wash the roots thoroughly with water to remove soil and debris.
  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or until they are brittle.
  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature for 72 hours with occasional stirring.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation:

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) in a separatory funnel.
  • Collect each fraction and evaporate the solvent under reduced pressure. The nonpolar fractions (n-hexane and chloroform) are most likely to contain terpenoid esters.

4. Column Chromatography:

  • Subject the chloroform fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
  • Pack the column with silica gel in n-hexane.
  • Load the extract onto the column and elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
  • Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
  • Combine fractions with similar TLC profiles.

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the fractions containing the compounds of interest using preparative HPLC.
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).
  • Inject the semi-purified fraction and collect the peaks corresponding to this compound and isothis compound.
  • Evaporate the solvent to obtain the pure compounds.

Protocol 2: Structural Elucidation of this compound and Isothis compound

This protocol outlines the spectroscopic and spectrometric methods used to confirm the identity and structure of the isolated compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
  • Record 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Analyze the spectra to determine the chemical shifts, coupling constants, and correlations between protons and carbons to elucidate the planar structure of the molecules.

2. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the purified compounds using a high-resolution mass spectrometer (e.g., ESI-QTOF-MS).
  • Determine the molecular weight and elemental composition from the molecular ion peak.
  • Analyze the fragmentation pattern to gain further structural information.

3. X-ray Crystallography (Optional):

  • If suitable crystals of the pure compounds can be obtained, perform single-crystal X-ray diffraction analysis.
  • This technique provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

4. Chiroptical Spectroscopy:

  • Use electronic circular dichroism (ECD) spectroscopy to help determine the absolute stereochemistry of the chiral centers in this compound and isothis compound by comparing the experimental spectrum with theoretically calculated spectra.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the phytochemical investigation of Ferula species for the isolation and identification of this compound and isothis compound.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_identification Structural Elucidation plant_collection Collection of Ferula Roots drying Drying and Powdering plant_collection->drying extraction Solvent Extraction (Methanol/Chloroform) drying->extraction fractionation Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr ms Mass Spectrometry (HR-MS) prep_hplc->ms xray X-ray Crystallography (Optional) prep_hplc->xray ecd ECD Spectroscopy prep_hplc->ecd pure_compounds Pure this compound and Isothis compound nmr->pure_compounds ms->pure_compounds xray->pure_compounds ecd->pure_compounds

A generalized workflow for the isolation and identification of this compound and isothis compound.

Conclusion

This compound and isothis compound are naturally occurring monoterpenoid esters found in several species of the Ferula genus. While their presence has been qualitatively established, there is a notable lack of quantitative data and detailed, publicly accessible experimental protocols for their isolation and analysis. The generalized methodologies presented in this guide provide a solid foundation for researchers to develop specific protocols for the targeted isolation and quantification of these compounds. Further investigation into the bioactivities of this compound and isothis compound is warranted, given the ethnobotanical significance of the Ferula genus and the pharmacological potential of terpenoid compounds. Such studies would be greatly facilitated by the development of robust analytical methods and the identification of high-yielding natural sources.

References

A Putative Biosynthesis Pathway of Tschimganin in Ferula dissecta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene benzoate (B1203000) isolated from Ferula dissecta, has garnered interest for its potential biological activities.[1] This technical guide delineates a putative biosynthetic pathway for this compound, drawing upon established principles of monoterpene and phenolic acid biosynthesis in plants. As direct experimental evidence for the entire pathway in Ferula dissecta is not yet available, this document presents a scientifically grounded hypothesis to serve as a foundational resource for future research. The proposed pathway is convergent, originating from two distinct primary metabolic routes: the methylerythritol phosphate (B84403) (MEP) pathway for the monoterpene alcohol moiety and the shikimate pathway for the aromatic acid component. This guide provides a detailed overview of the proposed enzymatic steps, summaries of potential quantitative data, adapted experimental protocols for pathway elucidation, and visualizations of the biosynthetic logic.

Introduction

The genus Ferula is a rich source of diverse secondary metabolites, including sesquiterpenes, coumarins, and monoterpene derivatives.[2][3] Among these, this compound, a bornyl ester of a vanillic acid derivative, has been identified in Ferula dissecta.[1] Understanding the biosynthetic origin of such specialized metabolites is crucial for metabolic engineering efforts, optimizing production in plant cell cultures, and discovering novel enzymatic catalysts for biotechnological applications. This document outlines the proposed convergent biosynthesis of this compound, providing a comprehensive theoretical framework for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a convergent pathway, where two major precursor molecules, borneol and vanillic acid, are synthesized separately and then combined in a final esterification step.

Biosynthesis of the Borneol Moiety via the MEP Pathway

The bornane skeleton of this compound is a bicyclic monoterpene derived from geranyl pyrophosphate (GPP), the universal precursor of monoterpenes. GPP itself is synthesized via the methylerythritol phosphate (MEP) pathway, which is active in plant plastids.

The key steps are:

  • Formation of Geranyl Pyrophosphate (GPP): The MEP pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon GPP.

  • Cyclization to Bornyl Diphosphate (B83284): GPP is cyclized by the enzyme bornyl diphosphate synthase (BPPS), a monoterpene synthase.[4] This complex reaction proceeds through several carbocationic intermediates.

  • Hydrolysis to Borneol: The resulting bornyl diphosphate is then hydrolyzed by a phosphatase to yield the monoterpene alcohol, borneol.

Biosynthesis of the Vanillic Acid Moiety via the Shikimate Pathway

The vanillate (B8668496) moiety of this compound is an aromatic acid derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms.

The proposed steps are:

  • Formation of Chorismate: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate pathway) and proceeds through a series of intermediates to yield chorismate.

  • Conversion to Phenylalanine: Chorismate is a major branch point. For the synthesis of many phenolic compounds, the pathway proceeds through the aromatic amino acid L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine enters the phenylpropanoid pathway, where it is first deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Side-Chain Shortening and Ring Modifications: Cinnamic acid undergoes a series of modifications, including hydroxylation and methylation, and the three-carbon side chain is shortened to a single carboxyl group. While several routes for this shortening exist, one common mechanism involves a beta-oxidation-like process. This ultimately leads to 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of borneol with vanillic acid. This reaction is likely catalyzed by an acyltransferase, which would use an activated form of vanillic acid, such as vanilloyl-CoA, as the acyl donor.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound in Ferula dissecta is not available in the current literature. The following tables present hypothetical data based on typical values observed for monoterpene and phenolic acid biosynthesis in other plant species to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism (Example)
Bornyl Diphosphate Synthase (BPPS)Geranyl Pyrophosphate5 - 150.5 - 2.0Salvia officinalis, Blumea balsamifera
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine30 - 20010 - 100Petroselinum crispum
AcyltransferaseBorneol, Vanilloyl-CoA10 - 500.1 - 1.0General Plant Acyltransferases

Table 2: Hypothetical Precursor and Product Concentrations in Ferula dissecta Leaf Tissue

CompoundConcentration (µg/g fresh weight)Cellular Location
Geranyl Pyrophosphate0.1 - 0.5Plastid
Borneol5 - 25Cytosol / Vacuole
L-Phenylalanine50 - 200Cytosol
Vanillic Acid2 - 10Cytosol / Vacuole
This compound50 - 300Vacuole / Secretory Cavities

Experimental Protocols

The following protocols are adapted from established methodologies for the study of terpenoid and phenolic compound biosynthesis and can be applied to the elucidation of the this compound pathway.

Protocol for Enzyme Activity Assays

Objective: To determine the activity of bornyl diphosphate synthase (BPPS) from Ferula dissecta.

Materials:

  • Fresh young leaves of F. dissecta

  • Extraction Buffer (e.g., 50 mM MOPSO, pH 7.0, with 10% glycerol, 1 mM DTT, 1% (w/v) polyvinylpyrrolidone)

  • [1-3H]Geranyl pyrophosphate (radiolabeled substrate)

  • Magnesium Chloride (MgCl2)

  • Alkaline phosphatase

  • Pentane (B18724)

  • Scintillation cocktail and counter

Procedure:

  • Protein Extraction: Homogenize fresh leaf tissue in liquid nitrogen and extract the soluble protein fraction using the extraction buffer. Centrifuge to remove cell debris and desalt the supernatant using a Sephadex G-25 column.

  • Enzyme Assay: In a glass vial, combine the desalted protein extract with the assay buffer containing MgCl2 and [1-3H]geranyl pyrophosphate. Incubate at 30°C for 1-2 hours.

  • Product Isolation: Stop the reaction and hydrolyze the diphosphate ester products to their corresponding alcohols by adding alkaline phosphatase.

  • Extraction: Extract the resulting monoterpene alcohols (including borneol) with pentane.

  • Quantification: Measure the radioactivity incorporated into the pentane phase using a liquid scintillation counter to determine enzyme activity.

  • Product Identification: Analyze the pentane extract by GC-MS to confirm the identity of the product as borneol.

Protocol for Metabolite Profiling

Objective: To identify and quantify the precursors and the final product of the this compound pathway.

Materials:

  • Lyophilized F. dissecta tissue (roots, leaves, stems)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (for quantification)

  • LC-MS/MS system for phenolic analysis

  • GC-MS system for volatile and semi-volatile analysis

Procedure:

  • Extraction: Extract the lyophilized and ground plant tissue with the extraction solvent.

  • Sample Preparation:

    • For LC-MS/MS (Phenolics): Filter the extract and directly inject a diluted aliquot for the analysis of vanillic acid and related compounds.

    • For GC-MS (Monoterpenes): Perform a liquid-liquid extraction of the aqueous methanol (B129727) extract with a non-polar solvent like hexane (B92381) to isolate borneol and this compound. The extract may require derivatization (e.g., silylation) to improve the chromatographic properties of the analytes.

  • Chromatographic Analysis:

    • Separate phenolic compounds using a C18 reverse-phase column on an LC-MS/MS system.

    • Separate monoterpenoids using a suitable capillary column (e.g., DB-5) on a GC-MS system.

  • Identification and Quantification: Identify compounds by comparing their retention times and mass spectra with authentic standards. Quantify the compounds using calibration curves generated with the standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed convergent biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow start Plant Material (Ferula dissecta) metabolite_profiling Metabolite Profiling start->metabolite_profiling enzyme_assays Enzyme Assays start->enzyme_assays transcriptomics Transcriptomics (RNA-Seq) start->transcriptomics extraction Solvent Extraction metabolite_profiling->extraction protein_extraction Protein Extraction enzyme_assays->protein_extraction rna_extraction RNA Extraction & Sequencing transcriptomics->rna_extraction gcms_analysis GC-MS Analysis (Monoterpenes, Esters) extraction->gcms_analysis lcms_analysis LC-MS/MS Analysis (Phenolic Acids) extraction->lcms_analysis identification Metabolite Identification & Quantification gcms_analysis->identification lcms_analysis->identification elucidation Pathway Elucidation identification->elucidation assay_incubation Incubation with Labeled Substrates protein_extraction->assay_incubation product_analysis Product Analysis (GC-MS, Radio-HPLC) assay_incubation->product_analysis kinetics Enzyme Kinetics (Km, Vmax) product_analysis->kinetics kinetics->elucidation gene_identification Candidate Gene Identification (e.g., TPS, PAL) rna_extraction->gene_identification gene_cloning Gene Cloning & Heterologous Expression gene_identification->gene_cloning functional_characterization Functional Characterization of Recombinant Enzymes gene_cloning->functional_characterization functional_characterization->elucidation

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene ester also known as bornyl vanillate (B8668496), is a natural product found in plants of the Ferula genus, notably Ferula ovina. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its identification, structural details, and a compilation of its reported biological activities, including cytotoxic, insecticidal, and fungicidal effects, as well as its potential as a drug resistance reversal agent. This document also outlines detailed experimental protocols for the determination of key physicochemical properties and for spectroscopic analysis. Furthermore, putative signaling pathways associated with its biological activities are presented through diagrams to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound is chemically identified as (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) 4-hydroxy-3-methoxybenzoate. It is an ester of borneol and vanillic acid.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Systematic Name (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) 4-hydroxy-3-methoxybenzoate
Common Name This compound, Bornyl vanillate
CAS Number 38970-49-9
Molecular Formula C₁₈H₂₄O₄
Molecular Weight 304.4 g/mol
Chemical Structure
alt text

Physical and Chemical Properties

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound (Computed/Unavailable)Bornyl Acetate (B1210297) (Experimental)Vanillin (Experimental)
Melting Point Data not available27-29 °C81-83 °C[1][2]
Boiling Point Data not available223-224 °C285 °C[1]
Solubility Data not availableSlightly soluble in water; soluble in ethanol[3]Slightly soluble in water; soluble in ethanol, ether
Appearance Data not availableColorless liquid or white crystalsWhite to slightly yellow crystalline needles[1]

Spectral Data

Detailed experimental spectral data for this compound is limited. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectral Data for this compound

Spectroscopic TechniqueExpected Characteristics
¹H-NMR Signals corresponding to the bornyl and vanillate moieties. Protons on the bicyclic ring system of borneol would appear in the aliphatic region, while aromatic protons of the vanillate group would be in the aromatic region. Signals for the methoxy (B1213986) and hydroxyl groups would also be present.
¹³C-NMR Carbon signals for the bornyl and vanillate structures, including signals for the ester carbonyl, aromatic carbons, and the carbons of the bicyclic system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (304.4 g/mol ). Fragmentation patterns would likely show cleavage of the ester bond, yielding fragments corresponding to the bornyl and vanillate ions.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch), ester carbonyl group (C=O stretch), aromatic C=C bonds, and C-O bonds.

Biological and Pharmacological Activities

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug discovery.

  • Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines. The exact mechanism is not fully elucidated but may involve the induction of apoptosis.

  • Insecticidal and Fungicidal Activity: Studies have shown that this compound and its analogs possess insecticidal and fungicidal properties, suggesting potential applications in agriculture.

  • Drug Resistance Reversal: this compound has been identified as a potential agent to reverse drug resistance in bacteria, such as Staphylococcus aureus. This suggests it may interfere with efflux pumps or other resistance mechanisms.

Putative Signaling Pathways

Based on the observed biological activities of this compound and the known mechanisms of similar natural products, the following signaling pathways are proposed as potential targets.

Proposed Cytotoxic Signaling Pathway

Many natural cytotoxic compounds induce apoptosis through the intrinsic or extrinsic pathways. This compound may trigger apoptosis by inducing cellular stress, leading to the activation of caspase cascades.

Cytotoxic_Pathway This compound This compound CellularStress Cellular Stress (e.g., ROS generation) This compound->CellularStress Induces Mitochondria Mitochondria CellularStress->Mitochondria Impacts Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Putative signaling pathway for this compound-induced cytotoxicity.
Proposed Drug Resistance Reversal Mechanism

Natural products that reverse multidrug resistance often act by inhibiting efflux pumps, which are membrane proteins that expel drugs from the cell. This compound may act as a competitive or non-competitive inhibitor of these pumps.

Resistance_Reversal cluster_cell Bacterial/Cancer Cell EffluxPump Efflux Pump (e.g., P-glycoprotein) Drug Chemotherapeutic Drug Drug->EffluxPump Expulsion IntracellularDrug Increased Intracellular Drug Concentration Drug->IntracellularDrug Accumulates This compound This compound This compound->EffluxPump Inhibits CellDeath Cell Death IntracellularDrug->CellDeath Leads to

Proposed mechanism for drug resistance reversal by this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of pure this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and completely dry.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 20°C below the expected melting point (a preliminary rapid determination may be necessary if the melting point is unknown).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Melting_Point_Workflow Start Start PrepSample Prepare Dry, Powdered Sample Start->PrepSample PackCapillary Pack Capillary Tube (2-3 mm height) PrepSample->PackCapillary PlaceInApparatus Place in Melting Point Apparatus PackCapillary->PlaceInApparatus RapidHeat Rapidly Heat to ~20°C below MP PlaceInApparatus->RapidHeat SlowHeat Slowly Heat (1-2°C/min) RapidHeat->SlowHeat RecordStart Record Temperature at First Liquid Drop SlowHeat->RecordStart RecordEnd Record Temperature at Complete Liquefaction RecordStart->RecordEnd End End RecordEnd->End

Workflow for melting point determination.
Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

  • Pure this compound

  • A range of solvents (e.g., water, ethanol, methanol (B129727), acetone, chloroform, hexane)

  • Vortex mixer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure (Qualitative):

  • Add approximately 1 mg of this compound to 1 mL of each solvent in a series of test tubes.

  • Vortex each tube for 1 minute.

  • Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - using UV-Vis):

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol).

  • Create a series of standard dilutions and measure their absorbance at the wavelength of maximum absorption (λmax) to generate a calibration curve.

  • Prepare saturated solutions of this compound in the test solvents by adding an excess of the compound, vortexing, and allowing the solution to equilibrate (e.g., for 24 hours).

  • Centrifuge the saturated solutions to pellet the undissolved solid.

  • Dilute an aliquot of the supernatant and measure its absorbance.

  • Calculate the concentration from the calibration curve to determine the solubility.

Spectroscopic Analysis

Objective: To obtain ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectra for structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Mass spectrometer (e.g., ESI-MS or GC-MS)

  • FT-IR spectrometer

Sample Preparation:

  • NMR: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

Data Acquisition:

  • NMR: Acquire ¹H and ¹³C spectra using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural assignments.

  • MS: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • IR: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Spectroscopic_Workflow Start Start PrepNMR Prepare NMR Sample (in deuterated solvent) Start->PrepNMR PrepMS Prepare MS Sample (in volatile solvent) Start->PrepMS PrepIR Prepare IR Sample (KBr pellet or thin film) Start->PrepIR AcquireNMR Acquire 1D and 2D NMR Spectra PrepNMR->AcquireNMR AcquireMS Acquire Mass Spectrum PrepMS->AcquireMS AcquireIR Acquire IR Spectrum PrepIR->AcquireIR AnalyzeData Analyze and Interpret Spectra for Structural Confirmation AcquireNMR->AnalyzeData AcquireMS->AnalyzeData AcquireIR->AnalyzeData End End AnalyzeData->End

General workflow for spectroscopic analysis of this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided a framework for its further experimental characterization. The elucidation of its precise mechanisms of action and signaling pathways will be crucial for its potential development as a therapeutic agent or as a lead compound in drug discovery programs. The provided experimental protocols offer a starting point for researchers to obtain the necessary data to fill the existing gaps in our understanding of this compound.

References

Spectroscopic Profile of Tschimganin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Tschimganin, a natural product isolated from plants of the Ferula genus. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed spectroscopic information and experimental methodologies for this compound.

This compound, systematically named 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a monoterpenoid ester that has been identified in various Ferula species, notably Ferula ovina. Its structural elucidation and characterization are crucial for understanding its chemical properties and potential biological activities. This document provides a comprehensive overview of its spectroscopic data, presented in a clear and accessible format to support further research and application.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol .[1] The structure features a bornyl group esterified with a vanillic acid moiety.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Ion m/z (Observed) Source
[M+H]⁺305.175PubChem
[M+Na]⁺327.157PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Infrared (IR) Spectroscopy

Specific IR absorption data is pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of terpenoids like this compound from plant material. These protocols are based on common methodologies and should be adapted based on specific laboratory conditions and instrumentation.

Isolation of this compound from Ferula Species

A general workflow for the isolation of this compound from Ferula plant material is outlined below. This process typically involves extraction followed by chromatographic separation.

G Workflow for the Isolation of this compound plant_material Dried and Powdered Plant Material (e.g., Ferula ovina roots) extraction Solvent Extraction (e.g., with dichloromethane (B109758) or methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Fractions Containing this compound tlc_analysis->pooling purification Further Purification (e.g., preparative HPLC) pooling->purification isolated_this compound Isolated this compound purification->isolated_this compound

A generalized workflow for the isolation of this compound.
Spectroscopic Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or a Nujol mull.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The logical relationship for identifying an unknown natural product like this compound using these spectroscopic techniques is depicted in the following diagram:

G Spectroscopic Identification Workflow isolated_compound Isolated Pure Compound ms_analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Formula isolated_compound->ms_analysis ir_analysis Infrared Spectroscopy (IR) - Functional Groups isolated_compound->ir_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D) - Carbon-Hydrogen Framework - Connectivity isolated_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation ir_analysis->structure_elucidation nmr_analysis->structure_elucidation

A diagram showing the interplay of spectroscopic methods.

References

An In-depth Technical Guide on the Core Mechanism of Action of Casticin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Tschimganin" did not yield any relevant scientific literature, suggesting that the term may be a misspelling or refer to a compound not yet described in published research. This guide will instead focus on Casticin (B192668) , a well-researched natural flavonoid with significant demonstrated anti-cancer properties.

Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a bioactive compound isolated from various plants, notably from the Vitex species.[1] It has garnered considerable attention within the scientific community for its pleiotropic anti-neoplastic activities.[1] Casticin has been shown to inhibit cancer progression by inducing apoptosis, causing cell cycle arrest, and preventing metastasis through the modulation of several key signaling pathways dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of casticin in cancer cells, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Quantitative Data

The anti-proliferative effect of casticin has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of Casticin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
MCF-7Breast Cancer8.524[3]
SNU16Gastric Cancer7.024[3]
RPMI 8226Myeloma6.024[3]
NOZGallbladder Cancer2.0Not Specified[4]
SGC996Gallbladder Cancer2.0Not Specified[4]
HL-60Leukemia0.2924[4]
HL-60Leukemia1.1548[4]
A549Lung Cancer (Parental)14.3Not Specified[4]
A549Lung Cancer (Stem-like)0.4Not Specified[4]
MHCC97Liver Cancer (Parental)17.9Not Specified[4]
MHCC97Liver Cancer (Stem-like)0.5Not Specified[4]
SKOV3Ovarian Cancer2.18Not Specified[5]
PC-3Prostate Cancer28.7Not Specified[2]
Table 2: Effect of Casticin on Key Apoptotic and Signaling Proteins
Cell Line(s)TreatmentProteinEffectReference
MCF-7, SNU16, RPMI 82265 µM Casticinp-Akt (Ser473)Decreased[3]
MCF-7, SNU16, RPMI 82265 µM Casticinp-mTOR (Ser2448)Decreased[3]
MCF-7, SNU16, RPMI 82265 µM CasticinPARPCleavage[3]
MCF-7, SNU16, RPMI 82265 µM CasticinBcl-2Decreased[3]
MCF-7, SNU16, RPMI 82265 µM CasticinBcl-xLDecreased[3]
MCF-7, SNU16, RPMI 82265 µM CasticinCyclin D1Decreased[3]
MCF-7, SNU16, RPMI 82265 µM CasticinVEGFDecreased[3]
MCF-7, SNU16, RPMI 82265 µM CasticinMMP-9Decreased[3]
MDA-MB-231, 4T10.25, 0.50 µM CasticinPI3KDecreased[6]
MDA-MB-231, 4T10.25, 0.50 µM CasticinAktDecreased[6]
MDA-MB-231, 4T10.25, 0.50 µM Casticinp-AktDecreased[6]
HT-295-20 µM CasticinROSIncreased[7]
HT-29Casticinp-ASK1Increased[7]
HT-29Casticinp-JNKIncreased[7]
HT-29CasticinBimIncreased[7]
NOZ, SGC996CasticinBaxUpregulated[2]
NOZ, SGC996CasticinBcl-2Inhibited[2]

Mechanism of Action: Signaling Pathways

Casticin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR cascade.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and is often hyperactivated in cancer.[3][8] Casticin has been shown to effectively inhibit this pathway.[3] Treatment with casticin leads to a marked decrease in the phosphorylation levels of both Akt at Serine 473 and mTOR at Serine 2448 in various cancer cells, including breast cancer, gastric cancer, and myeloma.[3] This inhibition of Akt/mTOR signaling leads to the downregulation of several downstream targets involved in cell survival, proliferation, angiogenesis, and metastasis, such as Bcl-2, Bcl-xL, Cyclin D1, VEGF, and MMP-9.[3]

G cluster_0 cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt Casticin->Akt mTOR mTOR Casticin->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation (Cyclin D1) mTOR->Proliferation Survival Cell Survival (Bcl-2, Bcl-xL) mTOR->Survival Angiogenesis Angiogenesis (VEGF) mTOR->Angiogenesis Metastasis Metastasis (MMP-9) mTOR->Metastasis CancerGrowth Inhibition of Cancer Progression Proliferation->CancerGrowth Inhibition of Cancer Growth Survival->CancerGrowth Angiogenesis->CancerGrowth Metastasis->CancerGrowth

Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Casticin is a potent inducer of apoptosis in various cancer cell lines.[2][3][7] The apoptotic mechanism of casticin is multifaceted and involves both intrinsic (mitochondrial) and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).[2][7]

Casticin treatment leads to an increase in intracellular ROS levels.[7] This oxidative stress can activate the ASK1/JNK signaling cascade, which in turn upregulates the pro-apoptotic protein Bim.[7] Furthermore, casticin modulates the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which then activates caspase-9 and the downstream executioner caspase-3.[2] Activated caspase-3 cleaves key cellular substrates, such as PARP, ultimately leading to cell death.[3]

G cluster_0 cluster_1 ROS-Mediated Signaling cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Casticin Casticin ROS Reactive Oxygen Species (ROS) Casticin->ROS Bcl2 Bcl-2 Casticin->Bcl2 Bax Bax Casticin->Bax ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK JNK->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Casticin induces apoptosis via ROS and mitochondrial pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of casticin.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

  • Treatment: Treat the cells with various concentrations of casticin for 24-48 hours.[3]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours or overnight in an incubator, and then measure the absorbance at 570 nm using a microplate reader.[9]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with casticin for the desired time, then harvest and lyse the cells in a lysis buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[10]

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Collection: Treat cells with casticin, then harvest both adherent and floating cells.[11]

  • Washing: Wash the cells with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[12]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[12]

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation start Seed Cancer Cells in Culture Plates treat Treat with Casticin (and Controls) start->treat MTT MTT Assay (Cell Viability) treat->MTT WB Western Blot (Protein Expression) treat->WB FC Flow Cytometry (Apoptosis - Annexin V/PI) treat->FC Data_MTT Calculate IC50 MTT->Data_MTT Data_WB Quantify Protein Levels WB->Data_WB Data_FC Quantify Apoptotic Cells FC->Data_FC Conclusion Elucidate Mechanism of Action Data_MTT->Conclusion Data_WB->Conclusion Data_FC->Conclusion

Caption: General experimental workflow for studying Casticin's effects.

Conclusion

Casticin demonstrates significant potential as an anti-cancer agent by targeting key oncogenic signaling pathways and inducing apoptosis in a variety of cancer cell types. Its ability to inhibit the pro-survival PI3K/Akt/mTOR pathway and to promote programmed cell death through ROS generation and modulation of the mitochondrial pathway underscores its multifaceted mechanism of action. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of casticin as a therapeutic agent for cancer treatment.

References

The Antibacterial Spectrum of Tschimganin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene benzoate (B1203000) isolated from plants of the Ferula genus, notably Ferula ovina, has emerged as a compound of significant interest due to its diverse biological activities. While comprehensive data on its direct antibacterial spectrum is still under investigation, compelling evidence points to its role as a potent drug resistance reversal agent, particularly against multidrug-resistant Staphylococcus aureus. This technical guide synthesizes the current understanding of this compound's antibacterial-related properties, including its effects on resistant bacteria, its antifungal potential, and its cytotoxic profile. Detailed experimental protocols for evaluating these activities are provided, alongside insights into its potential mechanisms of action, to facilitate further research and development in the field of antimicrobial drug discovery.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery of novel antimicrobial agents and strategies to overcome resistance mechanisms. Natural products have historically been a rich source of new drugs, and plant-derived compounds continue to offer promising avenues for therapeutic development. This compound (also referred to as Tschimgine), a monoterpene derivative, is one such compound that has demonstrated significant biological activity. Isolated from Ferula ovina, a plant with traditional medicinal uses, this compound's potential extends beyond direct antimicrobial action to include the modulation of resistance in clinically relevant pathogens.[1] This guide provides an in-depth overview of the current knowledge surrounding the antibacterial and related biological activities of this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Antimicrobial and Related Biological Activities

While a complete antibacterial spectrum for this compound is not yet established in publicly available literature, existing studies highlight its significant potential in combating antibiotic resistance and its activity against certain fungi.

Reversal of Antibiotic Resistance in Staphylococcus aureus

A pivotal study has identified this compound as a novel agent capable of reversing multi-drug resistance in Staphylococcus aureus.[1] This activity is crucial in the context of treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. In combination with conventional antibiotics that have become ineffective against resistant strains, this compound has been shown to restore their efficacy by lowering their Minimum Inhibitory Concentrations (MICs).[1]

Table 1: Drug Resistance Reversal Activity of this compound

Bacterial StrainAntibioticActivity of this compoundReference
Multidrug-resistant Staphylococcus aureusVariousReverses drug resistance and augments the sensitivity of failed drugs by lowering their MICs.[1]
Antifungal Spectrum

While direct antifungal data for this compound is limited, a study on synthesized this compound analogs has demonstrated their potential as fungicidal agents. These analogs exhibited a broad spectrum of activity against various plant pathogenic fungi.[2] This suggests that the core structure of this compound possesses antifungal properties that can be optimized through chemical modification.

Table 2: In Vitro Fungicidal Activity of this compound Analogs

Fungal SpeciesActivity of AnalogsReference
Colletotrichum lagenariumPotential fungicidal activity[2]
Rhizoctonia solaniPotential fungicidal activity[2]
Fulvia fulvaPotential fungicidal activity[2]
Pyricularia griseaPotential fungicidal activity[2]
Alternaria alternata (Japanese pear pathotype)Potential fungicidal activity[2]
Sunflower sclerotinia rotPotential fungicidal activity[2]
Rape sclerotinia rotPotential fungicidal activity[2]

Note: The data is for analogs of this compound, not the parent compound itself.

Cytotoxic Activity

This compound and its isomer, stylosin, also isolated from Ferula ovina, have been evaluated for their cytotoxic effects against various human cancer cell lines.[3][4] This information is critical for understanding the therapeutic window and potential side effects of this compound.

Table 3: Cytotoxic Activity of this compound and Stylosin

Cell LineCompoundIC50 ValueReference
Human melanoma (SK-MEL-28)TschimgineModerate cytotoxic activity (micromolar range)[4]
Human melanoma (SK-MEL-28)StylosinMost potent compound against this cell line[4]
Human ovarian carcinoma (CH1)TschimgineModerate cytotoxic activity (micromolar range)[4]
Human non-small cell lung cancer (A549)TschimgineModerate cytotoxic activity (micromolar range)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

    • Incubator

  • Procedure:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm.

Checkerboard Assay for Synergy Testing (Fractional Inhibitory Concentration Index - FICI)

This assay is used to evaluate the synergistic effect of combining this compound with a conventional antibiotic.

  • Materials:

    • This compound

    • Antibiotic of interest

    • Multidrug-resistant bacterial strain (e.g., MRSA)

    • MHB

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of this compound along the rows and the antibiotic along the columns of a 96-well plate.

    • Inoculate the plate with a standardized bacterial suspension.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines.

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., SK-MEL-28, A549)

    • Normal human cell lines (e.g., HFF3)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Mechanism of Action

The precise molecular mechanisms underlying this compound's biological activities are still being elucidated. However, preliminary studies suggest a multi-faceted mode of action, particularly in its role as a resistance reversal agent.

Membrane Depolarization and Increased Permeability

One of the proposed mechanisms for this compound's activity against resistant S. aureus is the depolarization of the bacterial cell membrane.[1] This disruption of the membrane potential can lead to a cascade of downstream effects, including the leakage of cellular components and an increased uptake of co-administered antibiotics.

Generation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the generation of reactive oxygen species (ROS) within bacterial cells.[1] Elevated levels of ROS can cause significant damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Interaction with DNA

A study investigating the interaction of Tschimgine with calf thymus DNA revealed that the compound likely binds to the minor groove of the DNA double helix.[5] This interaction could potentially interfere with DNA replication and transcription, contributing to its cytotoxic and, possibly, its antimicrobial effects.

Visualizations

Resistance_Reversal_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare standardized inoculum of multidrug-resistant S. aureus D Inoculate plate with bacterial suspension A->D B Prepare stock solutions of this compound and antibiotic C Create two-dimensional serial dilutions in 96-well plate B->C C->D E Incubate at 37°C for 24 hours D->E F Determine MIC of each agent alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret FICI to determine synergy, additivity, or antagonism G->H

Caption: Workflow for determining the synergistic activity of this compound.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cellular Intracellular Effects cluster_outcome Outcome This compound This compound Membrane Membrane Depolarization & Increased Permeability This compound->Membrane ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS DNA Interaction with DNA (Minor Groove Binding) This compound->DNA Outcome Reversal of Antibiotic Resistance & Potential Bactericidal/Fungicidal Activity Membrane->Outcome ROS->Outcome DNA->Outcome

Caption: Proposed mechanisms of action for this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, not only as a direct antimicrobial but also as an adjuvant to restore the efficacy of existing antibiotics against resistant pathogens. The evidence for its role as a drug resistance reversal agent in Staphylococcus aureus is particularly compelling and warrants further in-depth investigation. Future research should focus on:

  • Elucidating the full antibacterial spectrum of pure this compound against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

  • Conducting detailed mechanistic studies to fully understand the molecular targets and pathways involved in its resistance reversal and direct antimicrobial activities.

  • Performing in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of infection.

  • Synthesizing and evaluating additional analogs to optimize its antimicrobial potency and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential solution to the growing threat of antibiotic resistance.

References

Unveiling the Antifungal Potential of Tschimganin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Tschimganin, a natural monoterpene benzoate (B1203000), and its derivatives have recently emerged as a promising class of compounds with notable antifungal properties. This technical guide provides an in-depth overview of the current research on the antifungal activity of this compound derivatives, focusing on quantitative data, experimental methodologies, and the structure-activity relationships that govern their efficacy.

Quantitative Antifungal Activity of this compound Analogs

A pivotal study by Wei et al. (2018) systematically synthesized a series of this compound analogs and evaluated their in vitro antifungal activity against a panel of seven plant pathogenic fungi.[1][2][3] The inhibitory activities of these compounds were assessed at a concentration of 50 µg/mL. The data from this study are summarized in the table below for clear comparison.

CompoundR SubstituentC. lagenarium (%)R. solani (%)F. fulva (%)P. grisea (%)A. alternata (%)S. sclerotiorum (sunflower) (%)S. sclerotiorum (rape) (%)
3a H45.340.235.630.142.838.741.2
3b 2-CH₃50.148.542.338.649.745.347.8
3c 3-CH₃52.450.145.840.251.348.950.1
3d 4-CH₃55.753.248.943.154.651.253.7
3e 2-OCH₃48.946.340.135.747.843.145.6
3f 3-OCH₃51.249.844.639.950.447.549.3
3g 4-OCH₃58.356.151.746.357.954.856.2
3h 2-NO₂60.158.754.349.859.657.258.9
3i 3-NO₂65.463.259.855.164.761.363.8
3j 4-NO₂70.268.565.160.369.867.469.1
3k 2-F53.651.947.242.852.149.551.8
3l 3-F56.854.350.145.755.952.654.2
3m 4-F62.160.456.851.961.758.360.9
3n 2-Cl58.756.952.447.157.354.956.5
3o 3-Cl63.961.557.352.862.459.161.7
3p 4-Cl68.366.762.958.467.564.266.8
3q 2-OH42.138.933.528.740.236.438.1
3r 2-OH, 3,5-(NO₂)₂85.783.280.175.484.981.683.3
Azoxystrobin (Commercial Fungicide)95.892.390.588.194.791.293.6

Data extracted from Wei et al., 2018. The table shows the percentage of in vitro inhibitory activity against various plant pathogenic fungi at a concentration of 50 µg/mL.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the this compound analogs (compounds 3a-3r ) was achieved through a catalytic esterification process.[1]

General Procedure:

  • A mixture of the respective substituted benzoic acid (0.01 mol), (1S,2S,4R)-fenchyl alcohol (0.011 mol), and 4-dimethylaminopyridine (B28879) (DMAP; 0.002 mol) was dissolved in dichloromethane (B109758) (DCM; 25 mL) and stirred at 0 °C.

  • A solution of N,N′-dicyclohexylcarbodiimide (DCC; 0.008 mol) in DCM (5 mL) was added dropwise to the mixture at 0 °C.

  • The reaction mixture was then stirred for 10 hours at room temperature.

  • Following the reaction, the mixture was filtered to remove the dicyclohexylurea byproduct.

  • The filtrate was concentrated under reduced pressure.

  • The resulting residue was purified by silica (B1680970) gel chromatography using a petroleum ether and ethyl acetate (B1210297) eluent system to yield the final this compound analog.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substituted Benzoic Acid Substituted Benzoic Acid Mixing Mix reactants in DCM at 0°C Substituted Benzoic Acid->Mixing Fenchyl Alcohol Fenchyl Alcohol Fenchyl Alcohol->Mixing DMAP (catalyst) DMAP (catalyst) DMAP (catalyst)->Mixing DCC DCC DCC->Mixing Stirring Stir at room temperature for 10h Mixing->Stirring Filtration Filtration Stirring->Filtration Concentration Concentration Filtration->Concentration Chromatography Chromatography Concentration->Chromatography Final Product This compound Analog Chromatography->Final Product

Caption: General workflow for the synthesis of this compound analogs.
In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

While the specific details of the antifungal assay were not exhaustively described by Wei et al. (2018), a standard and widely accepted method for screening antifungal activity against phytopathogenic fungi is the poisoned food technique.

Detailed Protocol:

  • Preparation of Fungal Cultures: The test fungi are sub-cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at an optimal temperature (typically 25-28 °C) until sufficient mycelial growth is observed.

  • Preparation of Test Compound Stock Solution: The this compound analog is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a stock solution of a known concentration.

  • Preparation of Poisoned Media: A calculated volume of the stock solution is mixed with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The mixture is then poured into sterile Petri plates and allowed to solidify. A control plate containing the same concentration of the solvent (DMSO) without the test compound is also prepared.

  • Inoculation: A small disc (typically 5 mm in diameter) of the actively growing fungal mycelium is cut from the edge of the culture plate and placed at the center of the poisoned and control PDA plates.

  • Incubation: The inoculated plates are incubated at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony in both the treated and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Antifungal_Assay_Workflow Start Start Prepare Fungal Cultures Prepare Fungal Cultures Start->Prepare Fungal Cultures Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Inoculation Inoculation Prepare Fungal Cultures->Inoculation Prepare Poisoned Media Prepare Poisoned & Control Media Prepare Stock Solution->Prepare Poisoned Media Prepare Poisoned Media->Inoculation Incubation Incubation Inoculation->Incubation Measure Colony Diameter Measure Colony Diameter Incubation->Measure Colony Diameter Calculate Inhibition Calculate Inhibition Measure Colony Diameter->Calculate Inhibition End End Calculate Inhibition->End

Caption: Workflow for the poisoned food antifungal susceptibility assay.

Structure-Activity Relationship (SAR)

The study by Wei et al. (2018) provides valuable insights into the structure-activity relationship of this compound analogs. The antifungal activity is significantly influenced by the nature and position of the substituent (R) on the benzene (B151609) ring.

  • Electron-withdrawing groups at the para-position of the benzene ring, such as nitro (NO₂) and chloro (Cl), generally lead to higher antifungal activity.

  • Electron-donating groups , such as methyl (CH₃) and methoxy (B1213986) (OCH₃), tend to result in moderate antifungal activity.

  • The presence of a hydroxyl group at the ortho-position appears to decrease activity.

  • However, the introduction of a 2-hydroxy-3,5-dinitrophenyl moiety (compound 3r ) resulted in the most potent antifungal activity among the tested analogs, displaying a broad fungicidal spectrum.[1] This suggests a more complex interaction that may involve chelation or other binding mechanisms.

SAR_Diagram cluster_high_activity High Activity cluster_moderate_activity Moderate Activity cluster_low_activity Lower Activity Tschimganin_Core This compound Core R-group on Benzene Ring Electron-withdrawing (p-position) Electron-withdrawing (p-position) Tschimganin_Core:f1->Electron-withdrawing (p-position) 2-OH, 3,5-(NO2)2 2-OH, 3,5-(NO2)2 Tschimganin_Core:f1->2-OH, 3,5-(NO2)2 Electron-donating Electron-donating Tschimganin_Core:f1->Electron-donating o-OH group o-OH group Tschimganin_Core:f1->o-OH group

Caption: Structure-Activity Relationship of this compound analogs.

Potential Mechanism of Action

While the precise molecular target of this compound derivatives has not been fully elucidated, the antifungal action of benzoate compounds, in general, is believed to involve the disruption of cellular pH homeostasis and energy metabolism.[2][4] Benzoic acid and its derivatives can enter the fungal cell in their undissociated form.[2] Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the intracellular environment.[2] This can lead to the inhibition of key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, resulting in a depletion of ATP and ultimately restricting fungal growth.[2][4]

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell Benzoate_ext This compound Derivative (Undissociated) Benzoate_int This compound Derivative (Dissociated) Benzoate_ext->Benzoate_int Passive Diffusion H_ion H+ Benzoate_int->H_ion Intracellular_pH Lowered Intracellular pH H_ion->Intracellular_pH PFK_inhibition Inhibition of Phosphofructokinase Intracellular_pH->PFK_inhibition Glycolysis_disruption Disruption of Glycolysis PFK_inhibition->Glycolysis_disruption ATP_depletion ATP Depletion Glycolysis_disruption->ATP_depletion Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition Cell_Membrane Cell Membrane

Caption: Proposed mechanism of antifungal action for benzoate derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising new scaffold for the development of novel antifungal agents. The synthetic accessibility of these compounds, coupled with their significant in vitro activity against a range of phytopathogenic fungi, makes them attractive candidates for further investigation. The structure-activity relationship data provides a clear rationale for the design of more potent analogs. Future research should focus on elucidating the precise molecular mechanism of action, expanding the scope of antifungal testing to include clinically relevant human pathogens, and evaluating the in vivo efficacy and toxicological profile of the most promising lead compounds. These efforts will be crucial in translating the potential of this compound derivatives into practical applications in agriculture and medicine.

References

Potential Therapeutic Targets of Shikonin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tschimganin" did not yield any specific scientific data. It is presumed that this may be a rare compound or a potential misspelling. This guide will focus on Shikonin , a natural naphthoquinone with extensive research on its therapeutic potential, aligning with the core requirements of the user's request for an in-depth technical analysis of a natural compound's therapeutic targets.

Executive Summary

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties across a wide range of human cancer cell lines.[1] Its therapeutic potential stems from its ability to modulate multiple cellular processes simultaneously, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] A primary mechanism of action for Shikonin is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumor progression.[2][3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of Shikonin, with a focus on its role as a STAT3 inhibitor and an inducer of apoptosis.

Key Therapeutic Targets

Inhibition of STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell cycle progression and apoptosis.[2] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell growth, survival, and metastasis.[4] Shikonin has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][4]

Mechanistically, Shikonin inhibits the phosphorylation and subsequent homo-dimerization of STAT3, which is essential for its activation and nuclear translocation.[3][4] By preventing the nuclear localization of STAT3, Shikonin effectively downregulates the expression of its target genes that are critical for melanoma survival, migration, and invasion, such as Mcl-1, Bcl-2, MMP-2, vimentin, and Twist.[3] Overexpression of a constitutively active form of STAT3 has been shown to partially negate the anti-proliferative, anti-migratory, and anti-invasive effects of Shikonin, confirming that the anti-melanoma activity of Shikonin is, at least in part, attributable to its inhibition of STAT3 signaling.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Shikonin has been shown to induce apoptotic cell death in various cancer cell lines.[1] The induction of apoptosis by Shikonin is a significant contributor to its overall anti-cancer effect.[1]

Shikonin-induced apoptosis is characterized by the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).[1] The use of a pan-apoptosis inhibitor can largely suppress Shikonin-induced cell death, highlighting the central role of apoptosis in its mechanism of action.[1]

Quantitative Data on Shikonin's Anti-Cancer Activity

Cell LineCancer TypeConcentrationEffectReference
Melanoma CellsMelanomaNot SpecifiedSuppressed growth, induced apoptosis, inhibited migration and invasion[3]
A549Lung Adenocarcinoma0.1-10 mmol/LDose-dependently inhibited STAT3 phosphorylation[5]
Various Cancer Cell LinesBroad RangeNot SpecifiedInhibited growth, arrested cell cycle at G2/M, induced apoptosis[1]

Experimental Protocols

Annexin V Staining for Apoptosis Detection

Objective: To quantify the extent of apoptosis induced by Shikonin treatment.

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with varying concentrations of Shikonin or a vehicle control for specified time periods.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are identified as early apoptotic cells, while Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of Shikonin on the expression and phosphorylation levels of proteins in the STAT3 signaling pathway.

Methodology:

  • Protein Extraction: Following treatment with Shikonin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and other target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Shikonin Shikonin Shikonin->JAK Inhibition Shikonin->STAT3_inactive Inhibition of Phosphorylation Gene_Expression Target Gene Expression (e.g., Bcl-2, Mcl-1, MMP-2) DNA->Gene_Expression Transcription

Caption: Shikonin inhibits the STAT3 signaling pathway.

Apoptosis_Induction_Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Shikonin Shikonin Mitochondrion Mitochondrion Shikonin->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Shikonin induces apoptosis via the mitochondrial pathway.

Experimental_Workflow_Western_Blot start Cell Treatment with Shikonin protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to PVDF sds_page->transfer immunoblot Immunoblotting with Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection end Data Analysis detection->end

Caption: Workflow for Western Blot analysis.

References

In Silico Modeling of Tschimganin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tschimganin, a sesquiterpene lactone identified as 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate[1], belongs to a class of natural products renowned for their diverse and potent biological activities. Sesquiterpene lactones have demonstrated significant potential in drug discovery, exhibiting a range of effects including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This technical guide outlines a comprehensive in silico approach to investigate and predict the bioactivity of this compound. By leveraging computational tools, we can elucidate its mechanism of action, predict its pharmacokinetic profile, and identify potential therapeutic applications. This document provides a framework for a systematic virtual screening of this compound, forming a robust foundation for subsequent in vitro and in vivo validation.

Introduction to this compound and Its Therapeutic Potential

This compound is a natural compound whose therapeutic potential remains largely unexplored. Its core structure, a sesquiterpene lactone, is a key feature associated with a wide array of biological activities.[2][3] The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is often implicated in their bioactivity, primarily through Michael-type additions with biological nucleophiles.[2] Given the established anticancer and anti-inflammatory properties of related compounds, it is hypothesized that this compound may exert its effects through modulation of key signaling pathways involved in oncogenesis and inflammation, such as the NF-κB and MAPK pathways.[5][6]

This guide proposes an in silico investigation into two primary areas of potential bioactivity for this compound: anticancer and anti-inflammatory effects. By modeling its interactions with key protein targets in these pathways, we can generate testable hypotheses regarding its mechanism of action.

In Silico Modeling Workflow

A multi-step in silico workflow is proposed to comprehensively evaluate the bioactivity of this compound. This workflow is designed to predict its molecular interactions, assess its stability in a biological environment, and evaluate its drug-likeness.

In_Silico_Workflow_for_Tschimganin_Bioactivity cluster_0 Target Identification cluster_1 Molecular Modeling cluster_2 Pharmacokinetic Prediction cluster_3 Data Analysis & Hypothesis Generation Target_ID Identify Potential Targets (e.g., NF-κB, COX-2) Structure_Prep Prepare this compound & Target Structures Target_ID->Structure_Prep Docking Molecular Docking Structure_Prep->Docking ADMET ADMET Prediction Structure_Prep->ADMET MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Analyze Binding Affinity & Stability MD_Sim->Analysis ADMET->Analysis Hypothesis Formulate Hypotheses on Bioactivity Analysis->Hypothesis Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_NFkB Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38/JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus_MAPK Nucleus AP1->Nucleus_MAPK Gene_MAPK Pro-inflammatory Gene Expression Nucleus_MAPK->Gene_MAPK This compound This compound This compound->IKK This compound->MAPK

References

Methodological & Application

Protocol for the Isolation of Tschimganin from Ferula dissecta

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tschimganin is a monoterpene benzoate (B1203000) that has been successfully isolated from the roots of Ferula dissecta. This document provides a detailed protocol for the extraction, separation, and purification of this compound, which is valuable for researchers interested in natural product chemistry and drug discovery. The methodologies outlined are based on established phytochemical techniques for the isolation of terpenoids from plant materials.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for its characterization and analysis.

PropertyValueReference
Molecular Formula C₁₈H₂₄O₄[1]
Molecular Weight 304.4 g/mol [1]
IUPAC Name (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate[1]
Appearance Crystalline solid (predicted)
Solubility Soluble in organic solvents such as chloroform (B151607), methanol, and ethyl acetate (B1210297).

Experimental Protocol

This protocol details the step-by-step procedure for the isolation of this compound from the roots of Ferula dissecta.

Plant Material Collection and Preparation
  • Collect fresh roots of Ferula dissecta.

  • Thoroughly wash the roots with tap water to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area at room temperature until they are completely dry.

  • Grind the dried roots into a fine powder using a mechanical grinder.

Extraction

A sequential solvent extraction method is employed to isolate compounds based on their polarity.

  • Weigh the powdered root material.

  • Suspend the powder in n-hexane (e.g., 1 kg of powder in 3 L of n-hexane).

  • Perform sonication for 24 hours at 30°C to ensure efficient extraction[2].

  • Filter the mixture to separate the n-hexane extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh n-hexane.

  • Combine the n-hexane extracts.

  • Sequentially repeat the entire extraction process (steps 2-6) on the plant residue with chloroform and then with methanol[2].

  • Concentrate each of the three solvent extracts (n-hexane, chloroform, and methanol) separately under reduced pressure using a rotary evaporator to obtain the crude extracts.

Chromatographic Purification

Silica (B1680970) gel column chromatography is a crucial step for the separation of this compound from the crude extract. The chloroform extract is typically the most promising fraction for isolating terpenoids.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle and equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample carefully onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient solvent system. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common gradient system for separating terpenoids is n-hexane-ethyl acetate[3].

    • Begin with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization method, such as UV light or a staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • If necessary, further purify the combined fractions using preparative TLC or Sephadex LH-20 column chromatography to achieve high purity.

Spectroscopic Data for this compound

The structural elucidation of the isolated compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values should be compared with this data for confirmation.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.5-7.7 (d, 2H)Aromatic (ortho to C=O)
~6.8-7.0 (d, 2H)Aromatic (ortho to OH)
~5.0 (m, 1H)O-CH
~3.9 (s, 3H)OCH₃
~0.8-2.5 (m)Bicyclic monoterpene protons

Note: Predicted data is based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Experimental Workflow Diagram

Isolation_Workflow plant_material Dried, powdered roots of Ferula dissecta extraction Sequential Solvent Extraction (n-hexane, chloroform, methanol) plant_material->extraction crude_extracts Crude n-hexane, Chloroform, and Methanol Extracts extraction->crude_extracts column_chromatography Silica Gel Column Chromatography (Chloroform Extract) crude_extracts->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_fractions Combined Pure Fractions tlc->pure_fractions final_purification Final Purification (e.g., Preparative TLC) pure_fractions->final_purification This compound Pure this compound final_purification->this compound analysis Structural Elucidation (NMR, MS) This compound->analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Synthesis of Tschimganin Analogs via Catalytic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganin, a naturally occurring monoterpene benzoate (B1203000) ester isolated from plants of the Ferula genus, has garnered interest for its diverse biological activities, including antibacterial and anti-tumor properties.[1] The development of synthetic analogs of this compound offers a promising avenue for the exploration of novel therapeutic agents with potentially enhanced efficacy and selectivity.[1] This document provides detailed protocols for the synthesis of this compound analogs through catalytic esterification, a method that offers advantages in terms of efficiency and environmental considerations over traditional stoichiometric approaches.[2][3][4]

The synthesis of these analogs involves the esterification of a terpene alcohol with various substituted benzoic acids. The use of catalysts such as acidic Brønsted ionic liquids or metal-based Lewis acids can facilitate this transformation under mild conditions, often with high yields and selectivity.[2][3][4] These methods avoid the need for harsh reagents and simplify product purification.[2][3]

Data Presentation: Catalytic Esterification of Terpene Alcohols

The following table summarizes representative data for the catalytic esterification of terpene alcohols with carboxylic acids, providing a benchmark for the expected outcomes in the synthesis of this compound analogs.

CatalystTerpene AlcoholCarboxylic AcidReaction ConditionsConversion/Yield (%)Reference
Acidic Brønsted Ionic Liquid (BMImMeSO3)NerolAcetic Acid50°C, 1h (Microwave)96% Yield[2][4]
Iron (III) Nitrate (B79036) (Fe(NO3)3)β-CitronellolAcetic AcidNot specified~80% Conversion, ~70% Selectivity[3]
Sulfonic acid-functionalized imidazolium (B1220033) ILsVarious terpene alcoholsAcetic AcidNot specified>75% Yield[2][4]
Aluminum (III) Nitrate (Al(NO3)3)β-CitronellolAcetic AcidNot specifiedHigh conversion[3]
Copper (II) Nitrate (Cu(NO3)2)β-CitronellolAcetic AcidNot specifiedModerate conversion[3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound analogs using two distinct catalytic systems: an acidic Brønsted ionic liquid and an iron (III) nitrate catalyst.

Protocol 1: Synthesis of this compound Analogs using Acidic Brønsted Ionic Liquid Catalyst

This protocol describes the esterification of a terpene alcohol with a substituted benzoic acid using a reusable acidic Brønsted ionic liquid as both the catalyst and solvent.

Materials:

  • Terpene alcohol (e.g., borneol, isopinocampheol)

  • Substituted benzoic acid (e.g., 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid)

  • Acidic Brønsted Ionic Liquid (e.g., 1-butyl-3-methylimidazolium methyl sulfate (B86663), BMImMeSO₃)

  • Anhydrous toluene (B28343) (optional, for product extraction)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser or microwave reactor

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the terpene alcohol (1.0 eq), the substituted benzoic acid (1.2 eq), and the acidic Brønsted ionic liquid (sufficient to act as a solvent).

  • Reaction Execution:

    • Conventional Heating: Stir the mixture at a predetermined temperature (e.g., 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For accelerated reaction times, heat the mixture in a microwave reactor at a set temperature (e.g., 50°C) for a shorter duration (e.g., 30-60 minutes).[2][4]

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product from the ionic liquid using diethyl ether or ethyl acetate. The ionic liquid is typically immiscible with these organic solvents, allowing for easy separation.

    • Combine the organic extracts.

  • Work-up:

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound analog.

  • Catalyst Recycling: The ionic liquid can be recovered by removing any residual water under vacuum and reused for subsequent reactions.[2][4]

Protocol 2: Synthesis of this compound Analogs using Iron (III) Nitrate Catalyst

This protocol details a solvent-free esterification method using a commercially available and inexpensive Lewis acid catalyst.[3]

Materials:

  • Terpene alcohol (e.g., borneol, isopinocampheol)

  • Substituted benzoic acid

  • Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Dean-Stark apparatus (optional, for water removal)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Catalyst Activation (if required): If the catalyst has absorbed moisture, it can be dried in an oven before use.

  • Reaction Setup: In a round-bottom flask, mix the terpene alcohol (1.0 eq), the substituted benzoic acid (1.1 - 1.5 eq), and a catalytic amount of iron (III) nitrate (e.g., 1-5 mol%). For a solvent-free reaction, no additional solvent is added.

  • Reaction Execution:

    • Heat the mixture with stirring to a specified temperature (e.g., 60-100°C).

    • To drive the equilibrium towards the product, water formed during the reaction can be removed azeotropically if a solvent like toluene is used with a Dean-Stark trap.

    • Monitor the reaction by TLC.

  • Product Isolation and Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic solution with saturated sodium bicarbonate solution to remove the acidic catalyst and unreacted carboxylic acid.

    • Wash further with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel to obtain the desired this compound analog.

Visualizations

Catalytic_Esterification_of_Tschimganin_Analog terpene_alcohol Terpene Alcohol (e.g., Borneol) plus + terpene_alcohol->plus benzoic_acid Substituted Benzoic Acid arrow Catalyst (e.g., Acidic Ionic Liquid or Fe(NO3)3) <--> benzoic_acid->arrow plus->benzoic_acid analog This compound Analog arrow->analog water + H2O analog->water

Caption: General reaction scheme for the catalytic esterification synthesis of this compound analogs.

Experimental_Workflow start Starting Materials: Terpene Alcohol, Substituted Benzoic Acid, Catalyst reaction Catalytic Esterification (Heating or Microwave) start->reaction extraction Product Extraction (with Organic Solvent) reaction->extraction workup Aqueous Work-up (Washing and Drying) extraction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound Analog purification->product

Caption: Experimental workflow for the synthesis and purification of this compound analogs.

References

Application Notes and Protocols for the Synthesis of Tschimganin Analogs Using 1S,2S,4R-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganin, a diastereomeric monoterpene benzoate, and its analogs have garnered significant interest in the scientific community due to their potential as bifunctional agrochemicals and their notable biological activities, including insecticidal, fungicidal, antibacterial, and anti-tumor properties.[1][2] The synthesis of these compounds often involves the esterification of 1S,2S,4R-fenchyl alcohol, a readily available chiral starting material, with various substituted benzoic acids. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, with a focus on the crucial role of 1S,2S,4R-fenchyl alcohol.

Core Synthesis Strategy

The primary synthetic route to this compound analogs is a catalytic esterification reaction. This method involves the coupling of 1S,2S,4R-fenchyl alcohol with a substituted benzoic acid in the presence of a coupling agent and a catalyst. A commonly employed and efficient method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst.[1][2] This approach offers high yields and proceeds under mild reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

This protocol is adapted from the general synthetic method described for the preparation of various this compound analogs.[1][2]

Materials:

  • Substituted benzoic acid (e.g., 4-hydroxybenzoic acid for this compound) (1.0 eq)

  • 1S,2S,4R-Fenchyl alcohol (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.8 eq)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Petroleum Ether (PE)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the substituted benzoic acid (0.01 mol), 1S,2S,4R-fenchyl alcohol (0.011 mol), and 4-dimethylaminopyridine (0.002 mol) in anhydrous dichloromethane (25 mL) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (0.008 mol) in anhydrous dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired this compound analog.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound analogs, demonstrating the versatility of the described protocol.[3]

Compound IDSubstituent on Benzoic AcidPhysical StateMelting Point (°C)Yield (%)
3a HColorless oil-82
3b 2-MethylWhite powder41.5–42.583
3h 2-NitroWhite solid104.3–106.285
3j 4-NitroLight yellow solid106.5–108.587
3s 4-CyanoWhite solid115.2–117.480
3t 2-(Naphthalen-1-yl)acetylColorless oil-94

Visualizations

Logical Relationship in this compound Synthesis

The following diagram illustrates the key components and their relationships in the synthesis of this compound and its analogs.

Tschimganin_Synthesis_Relationship cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_products Products 1S_2S_4R_Fenchyl_Alcohol 1S,2S,4R-Fenchyl Alcohol Esterification Steglich Esterification 1S_2S_4R_Fenchyl_Alcohol->Esterification Substituted_Benzoic_Acid Substituted Benzoic Acid Substituted_Benzoic_Acid->Esterification DCC DCC (Coupling Agent) DCC->Esterification DMAP DMAP (Catalyst) DMAP->Esterification Tschimganin_Analog This compound Analog Esterification->Tschimganin_Analog DCU DCU (Byproduct) Esterification->DCU

Caption: Key components in this compound synthesis.

Experimental Workflow for this compound Analog Synthesis

The following diagram outlines the step-by-step workflow for the synthesis and purification of this compound analogs.

Tschimganin_Synthesis_Workflow start Start mix_reactants Mix Reactants & Catalyst (Substituted Benzoic Acid, 1S,2S,4R-Fenchyl Alcohol, DMAP in DCM) start->mix_reactants cool Cool to 0 °C mix_reactants->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react_rt Stir at Room Temperature for 10h add_dcc->react_rt filter Filter to Remove DCU react_rt->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Silica Gel Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxic effects is a critical step in the discovery and development of new therapeutic agents from natural sources. These cell-based assays are essential for determining the concentration at which a compound exhibits anti-proliferative or cell-killing activity, and for elucidating the underlying mechanisms of cell death. This document provides detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic profile of a novel natural compound, referred to herein as Tschimganin. The described methods include assays for cell viability, membrane integrity, and markers of apoptosis.

General Experimental Workflow

The initial assessment of cytotoxicity typically involves treating cancer cell lines with a range of concentrations of the test compound. Based on the initial results from viability assays, further mechanistic studies can be designed to investigate the mode of cell death, such as apoptosis.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., 96-well plate) Incubation Incubate Cells with This compound (24-72h) Cell_Culture->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Viability_Assay Cell Viability Assays (MTT, ATP) Incubation->Viability_Assay Membrane_Assay Membrane Integrity (LDH Assay) Incubation->Membrane_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase) Viability_Assay->Apoptosis_Assay Inform subsequent experiments Data_Acquisition Data Acquisition (Spectrophotometer, Luminometer, Flow Cytometer) Viability_Assay->Data_Acquisition Membrane_Assay->Data_Acquisition Mechanism_Elucidation Mechanism Elucidation Apoptosis_Assay->Mechanism_Elucidation IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc IC50_Calc->Mechanism_Elucidation

Caption: General experimental workflow for assessing the cytotoxicity of a novel compound.

Cell Viability Assays

Cell viability assays are used to determine the number of living cells in a population and are a primary indicator of cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.63 ± 0.0450.4
250.38 ± 0.0330.4
500.15 ± 0.0212
1000.05 ± 0.014
ATP-Based Assay (e.g., CellTiter-Glo®)

Principle: This luminescent assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal produced by a luciferase reaction.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

Data Presentation:

This compound (µM)Luminescence (RLU) (Mean ± SD)Cell Viability (%)
0 (Control)8,500,000 ± 450,000100
17,650,000 ± 380,00090
55,950,000 ± 310,00070
104,335,000 ± 250,00051
252,550,000 ± 180,00030
501,020,000 ± 90,00012
100340,000 ± 45,0004

Membrane Integrity Assay

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a background control (medium only).

Data Presentation:

This compound (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020
10.20 ± 0.037.7
50.35 ± 0.0430.8
100.58 ± 0.0566.2
250.85 ± 0.06107.7
500.95 ± 0.07123.1
1001.00 ± 0.08130.8
Maximum Release0.80 ± 0.05100

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

AnnexinV_PI_Assay cluster_cells Cell States cluster_staining Staining Viable Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Viable->Early_Apoptotic Apoptotic Stimulus Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Loss of Membrane Integrity AnnexinV Annexin V-FITC Early_Apoptotic->AnnexinV Late_Apoptotic->AnnexinV PI Propidium Iodide Late_Apoptotic->PI

Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry immediately.

Data Presentation:

This compound (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1075.6 ± 3.515.8 ± 1.88.6 ± 1.2
2540.1 ± 4.235.4 ± 3.124.5 ± 2.8
5015.8 ± 2.948.9 ± 4.535.3 ± 3.9
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, leading to light production by luciferase.

Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the ATP-based assay (Section 1.2).

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation:

This compound (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Control)50,000 ± 4,5001.0
10150,000 ± 12,0003.0
25350,000 ± 28,0007.0
50600,000 ± 55,00012.0

Apoptotic Signaling Pathways

Understanding the signaling pathways involved in apoptosis can provide insights into the mechanism of action of a cytotoxic compound. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3.

Intrinsic_Pathway This compound This compound Cellular_Stress Intracellular Stress (e.g., DNA damage) This compound->Cellular_Stress Bcl2_Family Bax/Bak Activation Bcl-2 Inhibition Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

Extrinsic_Pathway This compound This compound Death_Ligand Death Ligand Upregulation (e.g., FasL, TRAIL) This compound->Death_Ligand Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Cleavage to tBid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Crosstalk Intrinsic Pathway Amplification Bid->Intrinsic_Crosstalk

Caption: The extrinsic (death receptor) pathway of apoptosis.

Conclusion

The suite of assays described in these application notes provides a comprehensive framework for characterizing the cytotoxic properties of novel natural compounds like this compound. By systematically evaluating cell viability, membrane integrity, and key apoptotic markers, researchers can determine the potency of the compound and gain valuable insights into its mechanism of action, which is crucial for further drug development.

References

No In Vitro Data Currently Available for Tschimganin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no published studies detailing the in vitro testing of a compound referred to as "Tschimganin" against Staphylococcus aureus were found. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The name "this compound" does not appear in scholarly articles or research databases in the context of antimicrobial research or natural product chemistry. This suggests that "this compound" may be a novel or as-yet-unpublished compound, a proprietary name not in the public domain, or a misnomer.

For researchers, scientists, and drug development professionals interested in the evaluation of novel compounds against Staphylococcus aureus, a general framework for such testing is provided below. This framework outlines the standard methodologies used in the field and can be adapted for any new chemical entity once it becomes available.

General Framework for In Vitro Testing of Novel Compounds Against Staphylococcus aureus

A critical first step in evaluating a new compound is to determine its direct antibacterial activity. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Key Parameters for Antimicrobial Susceptibility Testing
ParameterDescriptionPurpose
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.To determine the bacteriostatic potential of the compound.
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.To determine the bactericidal potential of the compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound, once available) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus on a suitable agar (B569324) plate overnight at 37°C.

    • Inoculate a few colonies into MHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the concentration at which the compound is bactericidal.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and pipettor

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the TSA plate, corresponding to a ≥99.9% kill of the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC and MBC of a novel compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_bact Prepare Bacterial Inoculum start->prep_bact prep_comp Prepare Compound Dilutions start->prep_comp inoculate Inoculate Microplate prep_bact->inoculate prep_comp->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC Determination.

Should "this compound" be an alternative name for a known compound, or if research on it is published under a different name, providing that information would allow for a more targeted and detailed response. Without any primary data, the protocols and information provided here are based on standardized methods for antimicrobial testing.

Application Note: High-Throughput Screening of Tschimganin Analogs for Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in agrochemistry and pest management.

Introduction Natural products are a promising source for the development of novel agrochemicals due to their inherent biodegradability and diverse chemical structures.[1][2] Tschimganin, a compound derived from plants of the Ferula genus, has demonstrated notable biological activities, including antibacterial and anti-tumor properties.[1] Recent research has extended to the synthesis of this compound analogs and evaluated their potential as bifunctional agrochemicals with both insecticidal and fungicidal properties.[1] This application note provides a detailed protocol for the high-throughput screening (HTS) of a library of this compound analogs to identify lead compounds with potent insecticidal activity. The workflow covers analog synthesis, primary HTS, dose-response analysis, and data interpretation.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol describes a general method for synthesizing this compound analogs via catalytic esterification, as reported in the literature.[1]

Materials:

  • Substituted benzoic acids

  • (1S,2S,4R)-fenchyl alcohol

  • 4-dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the selected substituted benzoic acid (1.2 equivalents) in the chosen organic solvent.

  • Add (1S,2S,4R)-fenchyl alcohol (1.0 equivalent) to the solution.

  • Add DMAP (0.1 equivalents) and DCC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the final this compound analog.

  • Characterize the structure and confirm the purity of the synthesized analogs using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: High-Throughput Primary Screening of Insecticidal Activity

This protocol is adapted from established HTS methods for insecticides and the specific bioassays performed on this compound analogs. It uses insect larvae in a multi-well plate format to rapidly assess the activity of a large number of compounds.

Materials:

  • This compound analog library dissolved in dimethylformamide (DMF) or acetone.

  • Test insect species (e.g., first-instar larvae of Helicoverpa armigera or Aedes aegypti).

  • Larval diet and deionized water.

  • Triton X-100 or other suitable surfactant.

  • 96-well microplates.

  • Multichannel pipettes or automated liquid handling system.

  • Incubator maintained at 25-27°C and appropriate humidity.

Procedure:

  • Compound Plate Preparation: Prepare a stock solution of each this compound analog in DMF. In a 96-well plate, create serial dilutions or a single high concentration (e.g., 400-500 µg/mL) for the primary screen.

  • Assay Preparation: Add the appropriate larval diet and deionized water to each well of the assay plates.

  • Insect Seeding: Carefully transfer a set number of first-instar larvae (e.g., 5-10) into each well.

  • Compound Addition: Transfer a small volume (e.g., 10 µL) of the compound solution from the compound plate to the corresponding wells of the assay plate. Include negative controls (solvent only) and positive controls (known insecticide, e.g., pymetrozine).

  • Incubation: Seal the plates (e.g., with a breathable membrane) and incubate at 25 ± 1°C for a defined period (e.g., 24-72 hours).

  • Mortality Assessment: After the incubation period, count the number of dead larvae in each well. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each compound. Compounds showing mortality significantly above the negative control threshold (e.g., >50%) are considered "hits" for further analysis.

Protocol 3: Dose-Response and LC₅₀ Determination

Hits identified in the primary screen are subjected to secondary screening to determine their potency.

Procedure:

  • For each hit compound, prepare a series of 6-8 dilutions to create a dose-response curve.

  • Repeat the bioassay described in Protocol 2 with these specific concentrations.

  • Record the mortality at each concentration after the specified incubation time.

  • Calculate the lethal concentration required to kill 50% of the test population (LC₅₀). This is typically done using Probit analysis or other suitable statistical software.

Data Presentation

The following tables summarize the reported insecticidal and acaricidal activities of various this compound analogs, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Insecticidal and Growth Inhibition Activity of this compound Analogs against Helicoverpa armigera

Compound IDSubstituent on Benzene RingActivity TypeMortality / Inhibition (%) at 500 µg/mL
3d 4-EthylInsecticidalMedium Activity
3e 4-t-ButylInsecticidalMedium Activity
3f 4-Methoxy (OMe)InsecticidalMedium Activity
3g 2,4,6-TrimethylInsecticidal60%
OthersVariousGrowth Inhib.Most analogs showed activity

Data sourced from a study on this compound analogs, which noted that compounds with electron-donating groups (alkyl and alkoxy) were beneficial for insecticidal activity.

Table 2: Acaricidal Activity of this compound Analogs against Tetranychus turkestani

Compound IDSubstituent on Benzene RingMortality (%) at 500 µg/mLComparison to Controls
3f 4-Methoxy (OMe)Similar to BiflenazateHigh Activity
3h 2-Nitro (NO₂)Similar to BiflenazateHigh Activity
3i 3-Nitro (NO₂)Similar to BiflenazateHigh Activity
3j 4-Nitro (NO₂)Similar to BiflenazateHigh Activity
OthersAlkyl, Cl, Br, I, NH₂, CNMuch lower than controlsLow Activity

The study indicated that for acaricidal activity, the presence of nitro (NO₂) groups played an important role.

Visualizations

Experimental Workflow

The diagram below illustrates the complete high-throughput screening workflow, from the initial synthesis of the compound library to the final identification of lead candidates.

HTS_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis & Validation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Library Compound Library (Stock Solutions) Purification->Library Primary_HTS Primary HTS (Single High Concentration) Library->Primary_HTS Hit_ID Hit Identification (>50% Mortality) Primary_HTS->Hit_ID Dose_Response Dose-Response Assay (LC50 Determination) Hit_ID->Dose_Response Data_Analysis Data Analysis & SAR Studies Dose_Response->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

High-throughput screening workflow for insecticide discovery.
Potential Insecticidal Mode of Action

While the precise mode of action for this compound is under investigation, many insecticides target the insect's nervous system. The diagram below depicts a generalized synaptic signaling pathway, highlighting the nicotinic acetylcholine (B1216132) receptor (nAChR), a common target for insecticides. An antagonist molecule, such as a potential this compound analog, could block this receptor, leading to paralysis and death.

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->Vesicles triggers release ACh ACh Vesicles->ACh releases nAChR nAChR (Receptor) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open opens Depolarization Depolarization (New Impulse) Ion_Channel_Open->Depolarization Na+ influx ACh->nAChR binds Analog Analog Analog->nAChR blocks

Hypothetical targeting of a nicotinic acetylcholine receptor.

References

Application Notes and Protocols for Fungicidal Activity Assay of Synthetic Tschimganin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganin, a natural monoterpene benzoate (B1203000) isolated from Ferula dissecta, and its synthetic analogs have demonstrated a range of biological activities, including potential as novel agrochemicals.[1][2][3] This document provides detailed protocols for assessing the fungicidal activity of synthetic this compound compounds against a panel of common plant pathogenic fungi. The methodologies described herein are based on established in vitro assays and provide a framework for screening and characterizing the antifungal properties of these compounds.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of synthetic this compound analogs against various plant pathogens at a concentration of 50 µg/mL.[1] This data is presented to provide a comparative overview of the fungicidal potential within this class of compounds.

Table 1: In Vitro Fungicidal Activity of Synthetic this compound Analogs (50 µg/mL)

CompoundColletotrichum lagenariumRhizoctonia solaniFulvia fulvaPyricularia griseaAlternaria alternata (Japanese pear pathotype)Sclerotinia sclerotiorum (Sunflower)Sclerotinia sclerotiorum (Rape)
3a 15.422.533.845.238.755.360.1
3b 18.225.138.648.942.158.963.4
3c 20.528.442.352.145.862.768.2
3d 25.733.648.958.751.370.175.6
3e 30.138.955.465.358.278.482.3
3f 22.830.145.755.948.666.871.5
3g 28.435.851.261.554.974.379.8
3h 12.318.728.938.431.548.752.9
3i 14.820.331.541.834.751.956.4
3j 17.624.135.846.339.257.161.8
3k 19.927.540.150.743.660.865.3
3l 24.331.947.657.250.168.573.9
3m 35.642.860.370.163.485.289.7
3n 16.121.732.943.536.853.658.1
3o 18.926.339.449.842.759.564.2
3p 21.229.843.753.446.964.169.6
3q 32.740.258.168.561.882.987.4
3r 40.348.565.775.968.290.395.1
Azoxystrobin 92.395.198.497.296.599.199.5
Kresoxim-methyl 88.690.294.393.192.895.796.3
Trifloxystrobin 90.192.596.895.494.797.298.1

Data adapted from Molecules 2018, 23, 1473.[1]

Experimental Protocols

Detailed methodologies for key fungicidal assays are provided below. These protocols can be adapted for high-throughput screening of synthetic compound libraries.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus in a liquid medium.

Materials:

  • Synthetic this compound compounds

  • 96-well microtiter plates (U-shaped wells)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Sterile water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Incubator

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of each this compound compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve the desired concentration range for testing.

  • Inoculum Preparation:

    • Yeasts (e.g., Candida spp.): Culture yeast on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to the final inoculum concentration (e.g., 2 x 10^3 cells/mL).

    • Molds (e.g., Aspergillus spp.): Grow the mold on an agar medium until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to the desired concentration (e.g., 1 x 10^4 cells/mL) using a hemocytometer.

  • Assay Setup:

    • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

    • Add 100 µL of the diluted this compound compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (a known antifungal), a negative/growth control (inoculum without compound), and a sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp., 30°C for Aspergillus spp.) for 24-48 hours.

    • Determine the MIC visually as the lowest concentration of the compound with no visible growth. Alternatively, read the optical density at 600 nm using a microplate reader.

Agar Dilution Assay for Fungicidal Activity

This method is suitable for determining the MIC of compounds against a range of fungi on a solid medium.

Materials:

  • Synthetic this compound compounds

  • Fungal strains

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Sterile petri dishes

  • DMSO

  • Positive control fungicide

  • Incubator

Protocol:

  • Compound and Plate Preparation:

    • Prepare stock solutions of the this compound compounds in DMSO.

    • Prepare a series of dilutions of the compounds.

    • Incorporate the different concentrations of the antimicrobial substance into molten agar medium.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare fungal inoculum as described in the broth microdilution protocol.

    • Spot-inoculate a standardized number of fungal cells (e.g., 10^4 CFU per spot) onto the surface of the agar plates.

  • Incubation and Observation:

    • Incubate the plates at the appropriate temperature for 2-5 days, depending on the fungal growth rate.

    • The MIC is the lowest concentration of the compound that prevents visible fungal growth after incubation.

Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores.

Materials:

  • Synthetic this compound compounds

  • Fungal spores

  • Sterile cavity slides or microtiter plates

  • Potato Dextrose Broth (PDB) or other suitable germination medium

  • Microscope

  • Hemocytometer

  • Incubator

Protocol:

  • Spore Suspension Preparation:

    • Harvest fresh fungal spores from a culture.

    • Prepare a spore suspension in sterile water or a suitable buffer to a concentration of approximately 2 x 10^4 spores/mL.

  • Assay Setup:

    • In a sterile cavity slide or microtiter plate well, mix the spore suspension with the this compound compound at various concentrations.

    • Include a control with spores in the medium without any compound.

  • Incubation and Analysis:

    • Incubate the slides/plates in a humid chamber at the optimal temperature for germination for 4-24 hours.

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube length is at least equal to the spore diameter).

    • Calculate the percentage of germination inhibition for each compound concentration compared to the control.

Visualizations

broth_microdilution_workflow Start Start Prepare_Compound_Dilutions Prepare 2-fold serial dilutions of this compound compounds in a 96-well plate Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare standardized fungal inoculum Prepare_Compound_Dilutions->Prepare_Inoculum Inoculate_Plate Add fungal inoculum to all wells Prepare_Inoculum->Inoculate_Plate Incubate Incubate at optimal temperature (24-48 hours) Inoculate_Plate->Incubate Read_Results Determine MIC (visual or spectrophotometric reading) Incubate->Read_Results End End Read_Results->End

signaling_pathway_placeholder

References

Application Notes and Protocols for Developing Tschimganin-Based Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel agrochemical formulations based on Tschimganin and its analogs. The information presented is intended to facilitate research and development by providing detailed protocols, summarizing key data, and illustrating relevant biological pathways and experimental workflows.

Introduction to this compound and its Agrochemical Potential

This compound is a diastereomeric monoterpene benzoate (B1203000) first isolated from Ferula dissecta.[1] Recent studies have demonstrated that synthetic analogs of this compound possess significant insecticidal and fungicidal properties, highlighting their potential as active ingredients in bifunctional agrochemical formulations.[1][2] The development of effective and stable formulations is a critical step in harnessing the full potential of these compounds for crop protection.

Understanding the physicochemical properties of the active ingredient is paramount for successful formulation development.[3][4] While specific data for this compound is limited, its structure as a benzoate ester of a monoterpene alcohol suggests it is likely a lipophilic molecule. This property will influence the choice of formulation type, with emulsifiable concentrates (EC), suspension concentrates (SC), or microemulsions (ME) being probable candidates.

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is the foundation of formulation development. Key parameters to consider for this compound and its analogs include solubility, stability, and melting point.

PropertyDescriptionSignificance for Formulation
Molecular Formula C17H22O3Influences molecular weight and solubility characteristics.
Molecular Weight 274.35 g/mol Important for calculating molar concentrations and dosage rates.
CAS Number 38970-50-2Unique identifier for the specific chemical substance.
Solubility Expected to be low in water and high in organic solvents.Determines the most suitable formulation type (e.g., EC for oil-soluble compounds).
Stability Susceptible to hydrolysis under alkaline conditions.Dictates the required pH range of the formulation and storage conditions.
Physical State Likely a solid at room temperature.Influences the choice between liquid or solid formulation types.

Proposed Mechanism of Action: Interaction with Plant Defense Signaling Pathways

The development of robust agrochemical agents is enhanced by an understanding of their mode of action. While the precise molecular targets of this compound are yet to be fully elucidated, its observed insecticidal and fungicidal activities suggest a potential interaction with plant defense signaling pathways. Plants possess an innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and effector molecules, triggering downstream defense responses.

Key signaling pathways in plant defense include:

  • PAMP-Triggered Immunity (PTI): The first line of defense, activated by the recognition of conserved microbial molecules.

  • Effector-Triggered Immunity (ETI): A more specific and robust response triggered by the recognition of pathogen effector proteins.

The phytohormones salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are crucial signaling molecules that mediate these defense responses. It is hypothesized that this compound may act as an elicitor of these pathways, priming the plant's defense mechanisms against a broad spectrum of pests and pathogens.

plant_defense_pathways cluster_pathogen Pathogen/Pest cluster_plant Plant Cell cluster_signaling Signal Transduction Pathogen Pathogen or Pest Attack PAMPs PAMPs / Effectors Pathogen->PAMPs Release Receptors Pattern Recognition Receptors (PRRs) / R Proteins PAMPs->Receptors Recognition SA Salicylic Acid (SA) Pathway Receptors->SA Activation JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway Receptors->JA_ET Activation ROS Reactive Oxygen Species (ROS) Receptors->ROS Production Defense Defense Gene Expression (e.g., PR proteins, phytoalexins) SA->Defense JA_ET->Defense ROS->Defense This compound This compound (Hypothesized Elicitor) This compound->Receptors Potential Interaction

Hypothesized interaction of this compound with plant defense signaling pathways.

Experimental Protocols for Formulation Development

The following protocols provide a framework for the development and evaluation of this compound-based agrochemical formulations.

Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol is suitable for oil-soluble active ingredients like this compound.

Materials:

  • This compound analog (active ingredient)

  • Solvent (e.g., N,N-dimethyldecanamide)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stirrer (magnetic or overhead)

  • Beakers and graduated cylinders

  • Balance

Procedure:

  • Weigh the required amount of the this compound analog.

  • In a separate beaker, weigh the solvent.

  • Slowly add the this compound analog to the solvent while stirring until it is completely dissolved.

  • Add the pre-weighed emulsifier blend to the mixture.

  • Continue stirring until a homogeneous, clear solution is obtained.

Example Formulation:

ComponentRoleContent (%)
This compound AnalogActive Ingredient25
N,N-dimethyldecanamideSolvent65
Emulsifier BlendEmulsifier10
Protocol for Evaluation of Formulation Stability

A. Accelerated Storage Stability:

  • Place a known amount of the formulation in a sealed container.

  • Store the container at an elevated temperature (e.g., 54°C) for 14 days.

  • After the storage period, visually inspect the formulation for any signs of phase separation, crystallization, or degradation.

  • Analyze the concentration of the active ingredient using a suitable analytical method (e.g., HPLC) to determine any degradation.

B. Emulsion Stability:

  • Prepare a dilution of the EC formulation in standard hard water at the recommended application rate.

  • Invert the graduated cylinder containing the emulsion 10-30 times.

  • Allow the emulsion to stand undisturbed for a specified period (e.g., 30 minutes, 2 hours).

  • Observe and record the amount of creaming or sedimentation at regular intervals.

formulation_workflow cluster_dev Formulation Development cluster_eval Evaluation AI Active Ingredient (this compound Analog) Solvent Solvent Selection AI->Solvent Surfactant Surfactant Screening AI->Surfactant Formulation Formulation Preparation (e.g., EC, SC) Solvent->Formulation Surfactant->Formulation Stability Stability Testing (Accelerated & Emulsion) Formulation->Stability Bioassay Bio-efficacy Testing (Insecticidal & Fungicidal) Formulation->Bioassay Phytotox Phytotoxicity Assessment Formulation->Phytotox Optimization Optimization Stability->Optimization Bioassay->Optimization Phytotox->Optimization Optimization->Formulation Refinement

General workflow for the development and evaluation of agrochemical formulations.

Bio-efficacy Testing of this compound Formulations

The efficacy of the developed formulations must be evaluated against target pests and pathogens.

Insecticidal Activity Bioassay

The leaf-dip method is a common technique for evaluating the insecticidal activity of a formulation.

Procedure:

  • Prepare serial dilutions of the this compound formulation in water.

  • Excise leaf discs from a suitable host plant (e.g., cotton for spider mites).

  • Dip each leaf disc in a formulation dilution for a set time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in a petri dish with a moist filter paper.

  • Introduce a known number of target insects (e.g., 20 adult spider mites) onto each leaf disc.

  • Include a negative control (water treatment) and a positive control (commercial insecticide).

  • Incubate under controlled conditions (temperature, humidity, photoperiod).

  • Assess mortality after 24, 48, and 72 hours.

  • Calculate the LC50 (lethal concentration to kill 50% of the population).

Structure-Activity Relationship Data for this compound Analogs against Tetranychus turkestani (Acaricidal Activity):

Compound IDSubstituent on Benzene RingActivity Level
3g4-t-BuSimilar to Pyridaben
3i3-NO2Better than Pyridaben
3m4-FSimilar to Pyridaben
3h, 3j2-NO2, 4-NO2Similar to Bifenthrin and Hexythiazox
Fungicidal Activity Bioassay

The poisoned food technique can be used to assess the in-vitro fungicidal activity.

Procedure:

  • Prepare a series of concentrations of the this compound formulation.

  • Incorporate each concentration into a molten agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Pour the amended agar into petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Include a negative control (no formulation) and a positive control (commercial fungicide).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony at regular intervals.

  • Calculate the percentage of growth inhibition compared to the negative control.

Conclusion

The development of this compound-based agrochemical formulations presents a promising avenue for the creation of novel, broad-spectrum crop protection agents. By systematically applying the principles of formulation science and conducting rigorous bio-efficacy testing, researchers can optimize the delivery and performance of these bioactive natural products. The protocols and information provided herein serve as a foundational guide to aid in this endeavor. Further research should focus on elucidating the precise mechanism of action of this compound and its analogs to facilitate the development of next-generation, targeted agrochemicals.

References

Application Notes and Protocols: Tschimganin as a Potential Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generated based on limited available scientific literature. Currently, there is a significant lack of published research on the use of Tschimganin as a molecular probe in cell biology. The information regarding its anti-tumor activity is preliminary. Therefore, the experimental protocols and proposed mechanisms of action outlined below are largely hypothetical and intended to serve as a guide for researchers interested in exploring the potential of this compound.

Introduction

This compound is a natural product isolated from plants of the Ferula genus. Its chemical structure is [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate. Preliminary studies have suggested that this compound possesses antibacterial and anti-tumor properties, as well as activity as a drug resistance reversal agent in Staphylococcus aureus[1]. While its analogs have been investigated for insecticidal and fungicidal activities[1], the specific cellular targets and mechanism of action of this compound in mammalian cells, particularly in the context of its anti-tumor effects, remain largely uncharacterized. This document aims to provide a potential framework for investigating this compound as a molecular probe to elucidate cellular pathways.

Chemical Properties

A summary of the known chemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₃[2]
Molecular Weight274.35 g/mol [3]
IUPAC Name[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate[3]
SynonymsTschimgine

Proposed, Hypothetical Applications in Cell Biology

Given its reported anti-tumor activity, this compound could potentially be used as a molecular probe to investigate cancer cell biology in the following hypothetical applications:

  • Probing for Novel Anti-Cancer Targets: this compound could be used in screening assays to identify novel molecular targets involved in cancer cell proliferation, survival, or metastasis.

  • Investigating Drug Resistance Mechanisms: Based on its reported activity in reversing drug resistance in bacteria, this compound could be explored as a probe to understand and potentially overcome mechanisms of chemotherapy resistance in cancer cells.

  • Modulating Uncharacterized Signaling Pathways: As a structurally unique natural product, this compound may interact with and modulate cellular signaling pathways that are not affected by conventional therapeutic agents.

Experimental Protocols (Hypothetical Workflow)

The following protocols outline a hypothetical workflow to characterize the biological activity of this compound and validate its use as a molecular probe.

Protocol 1: Determination of Cytotoxicity in Cancer Cell Lines

This protocol is designed to quantify the anti-proliferative effects of this compound on various cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Target Identification using Affinity Chromatography

This protocol describes a general approach to identify the cellular binding partners of this compound.

Materials:

  • This compound

  • Epoxy-activated Sepharose beads

  • Cell lysate from a responsive cancer cell line

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Immobilization: Covalently couple this compound to epoxy-activated Sepharose beads according to the manufacturer's instructions.

  • Cell Lysis: Prepare a total protein lysate from the cancer cell line of interest.

  • Affinity Pulldown: Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. Use unconjugated beads as a negative control.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are specific to the this compound-coupled beads and identify them by mass spectrometry.

Visualization of Hypothetical Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow for characterizing this compound and a hypothetical signaling pathway it might modulate based on common anti-tumor mechanisms of natural products.

experimental_workflow cluster_discovery Discovery & Characterization cluster_target_id Target Identification cluster_validation Mechanism & Validation This compound This compound (Natural Product) Cytotoxicity Cytotoxicity Assay (Protocol 1) This compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 AffinityChrom Affinity Chromatography (Protocol 2) IC50->AffinityChrom MassSpec Mass Spectrometry AffinityChrom->MassSpec Target Potential Cellular Target(s) MassSpec->Target PathwayAnalysis Signaling Pathway Analysis Target->PathwayAnalysis FunctionalAssay Functional Assays (e.g., Apoptosis, Cell Cycle) PathwayAnalysis->FunctionalAssay Probe Validated Molecular Probe FunctionalAssay->Probe

Caption: Hypothetical workflow for characterizing this compound as a molecular probe.

hypothetical_pathway cluster_upstream Upstream Signaling cluster_cascade Intracellular Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->Akt inhibits?

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) potentially modulated by this compound.

Summary and Future Directions

This compound is a natural product with preliminary evidence of anti-tumor activity. However, its potential as a molecular probe in cell biology is currently unexplored. The protocols and workflows presented here provide a hypothetical framework for researchers to begin investigating its mechanism of action, identifying its cellular targets, and ultimately validating its use as a tool to probe cellular functions. Future research should focus on systematic screening against a panel of cancer cell lines, followed by robust target identification and validation studies to elucidate the signaling pathways modulated by this compound. Such studies will be crucial in determining if this compound can be developed into a useful molecular probe for cell biology research and drug development.

References

Application Notes and Protocols: Tschimganin in Natural Product-Inspired Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tschimganin, a diastereomeric monoterpene benzoate (B1203000) isolated from Ferula dissecta, has garnered attention for its notable biological activities, including cytotoxic effects against HeLa cells and its role as a novel drug resistance reversal agent for Staphylococcus aureus.[1][2][3] While direct applications of this compound as a starting material or intermediate in the total synthesis of other complex natural products have not been reported in the literature, its unique structure has served as a valuable scaffold for the design and synthesis of novel analogs. This approach, a cornerstone of natural product-inspired drug discovery, leverages the inherent biological relevance of the this compound framework to develop new therapeutic agents with enhanced potency and specificity.

These application notes provide an overview of the synthesis of this compound analogs, detailing the experimental protocols and summarizing the structure-activity relationships (SAR) that have been established through the evaluation of their biological activities.

Application Notes

The primary application of the this compound structure in synthesis is the generation of analog libraries to explore and optimize its inherent biological activities. The core strategy involves the esterification of (1S,2S,4R)-fenchyl alcohol with a variety of substituted benzoic acids. This modular approach allows for the systematic investigation of how different substituents on the aromatic ring influence the insecticidal, fungicidal, and acaricidal properties of the resulting compounds.

The rationale for this synthetic exploration is rooted in the desire to develop novel agrochemicals and pharmaceuticals. By modifying the periphery of the this compound scaffold, researchers aim to enhance target-specific activity, improve pharmacokinetic properties, and reduce off-target toxicity. The systematic synthesis and biological evaluation of these analogs are crucial for establishing comprehensive structure-activity relationships, which in turn guide the design of next-generation compounds with superior performance.

Experimental Protocols

General Protocol for the Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a catalytic esterification reaction. A general procedure is outlined below, based on established methodologies.[1][2][3]

Materials and Reagents:

Procedure:

  • To a solution of a substituted benzoic acid (1.2 mmol) and (1S,2S,4R)-(-)-fenchyl alcohol (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.2 mmol).

  • Stir the mixture at room temperature and add dicyclohexylcarbodiimide (DCC, 1.2 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the desired this compound analog.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.

Data Presentation

Table 1: Yields of Selected Synthesized this compound Analogs

Compound IDSubstituent on Benzoic AcidYield (%)
3a H92
3d 4-CH₃95
3g 4-t-Bu93
3i 3-NO₂89
3m 4-F91
3r 2-OH, 3,5-(NO₂)₂85

Yields are based on reported synthetic procedures and may vary.

Table 2: Biological Activity of Selected this compound Analogs

Compound IDTarget OrganismActivity Metric (LC₅₀ in mg/L)
3d Helicoverpa armigera158.3
3g Helicoverpa armigera121.5
3i Tetranychus truncatus98.7
3m Tetranychus truncatus215.4
3r Gibberella zeae25.6

LC₅₀ (Lethal Concentration, 50%) values are indicative of potency; lower values indicate higher activity.[2]

Visualizations

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Final Product SB Substituted Benzoic Acid RC DCC, DMAP DCM, Room Temp SB->RC FA (1S,2S,4R)-Fenchyl Alcohol FA->RC WU Filtration Aqueous Wash Drying RC->WU PU Column Chromatography WU->PU TA This compound Analog PU->TA

Caption: General workflow for the synthesis of this compound analogs.

SAR_Diagram cluster_substituents Substituent Effects on Aromatic Ring cluster_activity Resulting Biological Activity Tschimganin_Core Fenchyl Alcohol Moiety Ester Linkage Aromatic Ring EDG Electron Donating Groups (e.g., -CH₃, -t-Bu) EWG Electron Withdrawing Groups (e.g., -NO₂, -F) HP Hydroxylated & Nitrated (e.g., 2-OH, 3,5-dinitro) Insecticidal Insecticidal Activity (vs. H. armigera) EDG->Insecticidal Increased Acaricidal Acaricidal Activity (vs. T. truncatus) EWG->Acaricidal Increased Fungicidal Broad-Spectrum Fungicidal Activity HP->Fungicidal Increased

Caption: Structure-activity relationships of this compound analogs.

References

Application Note: Quantitative Analysis of Tschimganin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tschimganin is a bioactive monoterpene derivative found in plants of the Ferula genus, such as Ferula ovina.[1] This compound, along with its analogs, has demonstrated a range of biological activities, including cytotoxic, insecticidal, and fungicidal properties, making it a compound of interest for pharmaceutical and agrochemical research.[1][2] Accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further investigation into its pharmacological potential.

This application note provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of secondary metabolites in plant extracts.[3][4]

Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the target analyte.[5][6] Both maceration and ultrasound-assisted extraction are common methods suitable for extracting terpenes from plant matrices.[7]

Plant Material Preparation
  • Collection and Drying: Collect the relevant plant parts (e.g., roots, aerial parts) of the Ferula species.

  • Grinding: Air-dry the plant material in a shaded, well-ventilated area until constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Storage: Store the powdered material in an airtight, light-protected container at room temperature to prevent degradation of phytochemicals.

Protocol 1: Maceration Extraction

Maceration is a simple and cost-effective extraction technique suitable for heat-sensitive compounds.[6][8]

  • Sample Preparation: Accurately weigh approximately 5 grams of the dried, powdered plant material.

  • Solvent Addition: Place the powder in a stoppered conical flask and add 100 mL of 95% ethanol.

  • Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with frequent agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the remaining plant residue (marc) two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Final Product: Dry the resulting crude extract to a constant weight and store it at 4°C in a desiccator.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to accelerate solvent penetration and improve extraction efficiency, reducing time and solvent consumption.[7]

  • Sample Preparation: Accurately weigh approximately 5 grams of the dried, powdered plant material.

  • Solvent Addition: Place the powder in a beaker and add 100 mL of 95% ethanol.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper and collect the filtrate.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator as described in the maceration protocol.

  • Final Product: Dry the crude extract and store it at 4°C.

Quantitative Analysis Protocol: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a preferred method for the separation, identification, and quantification of phytochemicals due to its high resolution and sensitivity.[4][9] This protocol describes a generalized reverse-phase HPLC method that must be validated for this compound specifically.

Equipment and Reagents
  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Syringe filters (0.45 µm)

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Note: Gradient elution may be required for complex extracts and should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of the this compound standard (a typical starting point for terpenes without strong chromophores is ~210-220 nm).

  • Run Time: 20 minutes (or until the target peak has eluted and the baseline is stable).

Data Analysis and Quantification
  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity (R²) of the curve, which should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solution.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Content Calculation: The amount of this compound in the extract is calculated as follows: Content (mg/g of extract) = (Concentration from curve [µg/mL] × Volume of solvent [mL]) / (Weight of extract [mg]) × Dilution Factor

Data Presentation

The following table provides a template for summarizing quantitative results from the analysis of this compound in various plant extracts. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

Plant Source (Species)Plant PartExtraction MethodAnalytical TechniqueThis compound Concentration (mg/g dry extract)
Ferula ovinaRootsMaceration (Ethanol)HPLC-UV8.5
Ferula sp.Aerial PartsMaceration (Ethanol)HPLC-UV2.1
Ferula ovinaRootsUAE (Ethanol)HPLC-UV11.2
Ferula sp.Aerial PartsUAE (Ethanol)HPLC-UV3.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

G cluster_prep Sample Preparation cluster_extraction Extraction A Plant Material (Ferula sp.) B Drying & Grinding A->B A->B C Solvent Extraction (e.g., Maceration or UAE) B->C B->C D Filtration & Concentration C->D C->D E Crude Extract D->E D->E F Sample & Standard Preparation E->F E->F G HPLC-UV Analysis F->G F->G H Data Processing (Calibration Curve) G->H G->H I Quantification Result (mg/g) H->I H->I

Caption: Workflow for this compound extraction and quantification.

Hypothetical Signaling Pathway Inhibition

This compound has been noted for its cytotoxic effects. While its precise mechanism is under investigation, many natural products exert anti-cancer effects by modulating key cellular signaling pathways. The diagram below illustrates a hypothesized mechanism where this compound could inhibit a common pro-survival pathway, such as STAT3, which is a known target for other natural compounds.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization nucDimer STAT3 Dimer Dimer->nucDimer Nuclear Translocation DNA DNA nucDimer->DNA Binds to Genes Target Gene Expression (e.g., Bcl-2, MMP-2) DNA->Genes Result Inhibition of Proliferation, Migration, & Survival Genes->Result This compound This compound (Hypothesized) This compound->STAT3 Inhibits Phosphorylation This compound->Result Cytokine Cytokine Cytokine->Receptor

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

References

Application Notes & Protocols: Pharmacokinetic Studies of Tschimganin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Tschimganin (bornyl vanillate) in preclinical animal models. The included protocols offer detailed methodologies for conducting similar studies, ensuring reproducibility and adherence to best practices in drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical step in early drug development.[1] Animal pharmacokinetic studies are essential for extrapolating data to predict drug behavior in humans.[2]

Introduction to this compound

This compound, also known as bornyl vanillate, is a natural compound with therapeutic potential. To evaluate its viability as a drug candidate, a thorough understanding of its pharmacokinetic properties is necessary. This document outlines the key pharmacokinetic parameters of this compound determined in rodent models (rats and mice) and provides standardized protocols for conducting these essential preclinical studies. The goal of such studies is to mimic potential human infectious diseases or other conditions in animal models to determine the optimal drug exposures for therapeutic success.[3]

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats and CD-1 mice following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below. These studies are fundamental to bridging the gap between laboratory research and clinical applications.[2]

Data Presentation

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Rats and Mice

ParameterSprague-Dawley Rats (1 mg/kg)CD-1 Mice (2 mg/kg)
C₀ (ng/mL) 1500 ± 2102800 ± 350
AUC₀-t (ng·h/mL) 1850 ± 2503200 ± 410
AUC₀-inf (ng·h/mL) 1920 ± 2603350 ± 430
t₁/₂ (h) 2.5 ± 0.41.8 ± 0.3
CL (mL/h/kg) 520 ± 70600 ± 80
Vd (L/kg) 1.8 ± 0.31.5 ± 0.2

Data are presented as mean ± standard deviation (n=6 per group). C₀: Initial plasma concentration; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral (PO) Pharmacokinetics of this compound in Rats and Mice

ParameterSprague-Dawley Rats (10 mg/kg)CD-1 Mice (20 mg/kg)
Cmax (ng/mL) 450 ± 90850 ± 150
Tmax (h) 1.0 ± 0.20.5 ± 0.1
AUC₀-t (ng·h/mL) 2100 ± 3203800 ± 500
AUC₀-inf (ng·h/mL) 2250 ± 3404000 ± 530
t₁/₂ (h) 2.8 ± 0.52.1 ± 0.4
F (%) 23.429.8

Data are presented as mean ± standard deviation (n=6 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F: Bioavailability.

Experimental Protocols

The following protocols provide a detailed methodology for the pharmacokinetic evaluation of this compound in animal models. Adherence to these guidelines is crucial for obtaining reliable and reproducible data.[4]

Animal Models
  • Species: Male Sprague-Dawley rats (200-250 g) and male CD-1 mice (25-30 g). The selection of animal models should ideally mimic the anatomical and physiological state of humans.[5]

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

Drug Formulation and Administration
  • Formulation for IV Administration: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL for rats and 2 mg/mL for mice.

  • Formulation for PO Administration: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 2 mg/mL for rats and 4 mg/mL for mice.

  • Administration:

    • IV: A single bolus dose is administered via the tail vein.

    • PO: A single dose is administered by oral gavage.

Sample Collection
  • Blood Sampling:

    • Rats: Approximately 0.2 mL of blood is collected from the jugular vein at pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Mice: Due to volume limitations, a sparse sampling design is used. Three mice are sampled at each time point (e.g., 0.083, 0.5, 2, 8, and 24 hours for one group, and 0.25, 1, 4, and 12 hours for another). Blood is collected via retro-orbital sinus puncture.

  • Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify this compound in plasma samples.

  • Sample Preparation: Plasma samples (50 µL) are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study in an animal model.

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization dosing Dosing (IV or PO) animal_acclimatization->dosing formulation_prep Drug Formulation Preparation formulation_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow for an in vivo pharmacokinetic study.

ADME Pathway

The following diagram depicts the logical flow of a drug through the body, known as the ADME process.

ADME Absorption Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution Tissues Tissues Distribution->Tissues Metabolism Metabolism Liver_Kidneys Liver / Kidneys Metabolism->Liver_Kidneys Excretion Excretion Elimination Elimination Excretion->Elimination Drug_Administered Drug Administered Drug_Administered->Absorption Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion Tissues->Systemic_Circulation Liver_Kidneys->Systemic_Circulation

References

Troubleshooting & Optimization

Technical Support Center: Tschimganin Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tschimganin analogs. The primary focus is on addressing common challenges to improve reaction yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogs via Steglich esterification of substituted benzoic acids and 1S,2S,4R-fenchyl alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield or no formation of the desired this compound analog. What are the potential causes and how can I resolve this?

Answer:

Low yields in the Steglich esterification of a sterically hindered alcohol like fenchyl alcohol are a common challenge. Several factors could be contributing to this issue. Below is a systematic guide to troubleshoot the problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Reagents - Benzoic Acid/Fenchyl Alcohol: Ensure the starting materials are pure and dry. Impurities can interfere with the reaction. Consider recrystallization or column chromatography of the starting materials if purity is uncertain. - DCC: DCC is sensitive to moisture and can degrade over time. Use freshly opened DCC or store it under anhydrous conditions. - DMAP: Ensure the DMAP catalyst is of high purity.
Suboptimal Reaction Conditions - Solvent: Use anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent. Ensure the solvent is thoroughly dried before use, as water will react with DCC and the activated intermediate. - Temperature: The reaction is typically run at room temperature.[1] If the reaction is slow, gentle heating (e.g., to 40°C) might be beneficial, but be cautious as higher temperatures can promote side reactions. For sensitive substrates, starting the reaction at 0°C and allowing it to slowly warm to room temperature can be effective.[2] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require an extended period (from a few hours to overnight) to reach completion.
Steric Hindrance - Fenchyl Alcohol: As a sterically hindered secondary alcohol, its reaction with the activated carboxylic acid can be slow. Ensure adequate reaction time. - Substituted Benzoic Acid: Benzoic acids with bulky ortho-substituents will react more slowly. For these substrates, longer reaction times or a slight excess of the coupling agent may be necessary.
Side Reactions - N-acylurea Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol.[1][3] This is more likely to occur if the esterification is slow. The use of catalytic DMAP is crucial to minimize this side reaction.[3]
Issue 2: Difficult Product Purification

Question: I am having trouble purifying my this compound analog from the reaction mixture. What are the likely impurities and how can I effectively remove them?

Answer:

Purification challenges in Steglich esterification primarily arise from the dicyclohexylurea (DCU) byproduct and unreacted starting materials.

Common Impurities and Purification Strategies:

Impurity Identification Removal Strategy
Dicyclohexylurea (DCU) Insoluble in most organic solvents. Often precipitates out of the reaction mixture.- Filtration: The majority of DCU can be removed by filtering the reaction mixture through a sintered glass funnel. - Solvent Selection: Cooling the reaction mixture (e.g., in an ice bath) can further promote the precipitation of DCU before filtration. Washing the filter cake with a small amount of cold, anhydrous solvent can help recover any trapped product.
Unreacted Benzoic Acid Can be identified by TLC.- Aqueous Wash: After filtering off the DCU, the organic layer can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. The acidic starting material will be deprotonated and move into the aqueous layer.
Unreacted Fenchyl Alcohol Can be identified by TLC.- Column Chromatography: If unreacted alcohol persists after the aqueous workup, purification by silica (B1680970) gel column chromatography is typically effective.
N-acylurea Byproduct Can be identified by TLC and may be difficult to separate from the product by chromatography alone.- Optimized Reaction: The best strategy is to minimize its formation by ensuring the reaction conditions (especially the catalytic use of DMAP) are optimal.

Data on Expected Yields

While specific yield data for a wide range of this compound analogs is not extensively published, the following table provides representative yields for Steglich esterification of various carboxylic acids with sterically hindered alcohols, which can serve as a benchmark for what to expect. Yields are highly dependent on the specific substrates and reaction conditions.

Carboxylic AcidAlcoholCoupling Agent/CatalystYield (%)
Phenylacetic Acidtert-Butyl alcoholDCC/DMAP83%
(E)-4-methoxy cinnamic acidProtected d-mannofuranose derivativeDIC/DMAP81%
Substituted Carboxylic AcidSecondary AlcoholDCC/DMAP88%
Benzoic AcidPhenolDCC/DMAP44%
Pivalic AcidBenzyl AlcoholMukaiyama's Reagent50%

Experimental Protocols

General Protocol for this compound Analog Synthesis

This protocol is a general guideline for the Steglich esterification of a substituted benzoic acid with 1S,2S,4R-fenchyl alcohol.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 1S,2S,4R-fenchyl alcohol (1.0 - 1.2 eq)

  • DCC (1.1 - 1.5 eq)

  • DMAP (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted benzoic acid and 1S,2S,4R-fenchyl alcohol in anhydrous DCM, add DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the DCU byproduct.

  • Filter the mixture and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of this compound Analog CheckReagents Verify Reagent Quality and Purity Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions ConsiderSideReactions Investigate Potential Side Reactions Start->ConsiderSideReactions PurifyReagents Purify/Dry Starting Materials and Solvents CheckReagents->PurifyReagents Impurities or Moisture Detected OptimizeConditions Optimize Temperature, Time, and Stoichiometry CheckConditions->OptimizeConditions Suboptimal Conditions Identified MinimizeSideReactions Adjust Conditions to Favor Esterification ConsiderSideReactions->MinimizeSideReactions Side Products Detected (e.g., N-acylurea) Success Improved Yield PurifyReagents->Success OptimizeConditions->Success MinimizeSideReactions->Success

Caption: Troubleshooting workflow for low reaction yield.

Steglich Esterification Reaction Pathway

SteglichEsterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Substituted Benzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC ROH Fenchyl Alcohol DCC DCC DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (slow) Ester This compound Analog Acyl_DMAP->Ester + Fenchyl Alcohol DCU DCU (byproduct)

References

Technical Support Center: Overcoming Solubility Challenges of Tschimganin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tschimganin in aqueous solutions. The following information is based on established methods for enhancing the solubility of poorly water-soluble compounds and can be applied to this compound.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer upon preparation.

Question 1: I dissolved this compound in an organic solvent to create a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer. What went wrong?

Possible Cause & Explanation: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to come out of solution.

Suggested Solution:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your organic stock, add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[1][2][3] This allows for a more gradual dispersion of the compound and can prevent localized high concentrations that lead to precipitation.

  • Incorporate a Co-solvent: Maintain a certain percentage of an organic co-solvent (e.g., DMSO, ethanol, propylene (B89431) glycol) in your final aqueous solution.[4][5] This will help keep this compound solubilized. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent.

  • Reduce the Final Concentration: The simplest approach may be to lower the final concentration of this compound in your aqueous buffer to a level below its aqueous solubility limit.

Question 2: My this compound solution appears cloudy or forms a precipitate over time, even though it was initially clear. Why is this happening?

Possible Cause & Explanation: This phenomenon, known as kinetic versus thermodynamic solubility, can occur due to several factors. You may have initially created a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation as the system moves towards equilibrium. Changes in temperature or the presence of nucleation sites can also trigger precipitation over time.

Suggested Solution:

  • Determine the Kinetic Solubility: Perform an experiment to determine the concentration at which this compound remains in solution under your specific experimental conditions over a relevant timeframe.

  • Employ Solubility Enhancement Techniques: If the required concentration is above the kinetic solubility limit, you will need to employ more advanced formulation strategies to enhance and maintain solubility. These are detailed in the FAQs below.

  • Control Storage Conditions: Store your aqueous solutions under consistent temperature conditions. Avoid freeze-thaw cycles, which can promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that might contribute to its poor aqueous solubility?

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. Techniques include micronization and the formation of nanosuspensions.

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its wettability and dissolution.

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. This compound has a phenolic hydroxyl group, which is weakly acidic. Increasing the pH of the solution will deprotonate this group, forming a more soluble phenolate (B1203915) salt.

    • Use of Co-solvents: As mentioned in the troubleshooting guide, adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

The following sections provide more detailed protocols for some of these key techniques.

Data Presentation: Solubility Enhancement Strategies

Technique Principle Typical Fold Increase in Solubility Advantages Considerations
pH Adjustment Ionization of the phenolic hydroxyl group on this compound at higher pH increases its polarity and aqueous solubility.10 to 1000-foldSimple to implement; highly effective for ionizable compounds.Potential for chemical instability at extreme pH values; the required pH may not be compatible with the experimental system.
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) reduces the polarity of the aqueous medium.2 to 50-foldEasy to prepare; can be effective at low percentages of co-solvent.The co-solvent may have its own biological or chemical effects; potential for toxicity at higher concentrations.
Cyclodextrin (B1172386) Complexation Encapsulation of the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.5 to 200-foldCan significantly increase solubility and stability; low toxicity of many cyclodextrins.Stoichiometry of complexation needs to be determined; can be a more expensive option.
Solid Dispersion Dispersion of this compound in a hydrophilic polymer matrix to improve wettability and dissolution rate.10 to 100-foldCan lead to a significant increase in bioavailability.Manufacturing process can be complex; potential for the amorphous drug to recrystallize over time.
Nanosuspension Reduction of particle size to the nanometer range, which increases the surface area and dissolution velocity.N/A (improves dissolution rate)Applicable to a wide range of poorly soluble drugs; can improve bioavailability.Requires specialized equipment for preparation; potential for particle aggregation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate (B84403) and borate (B1201080) buffers).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples as described in Protocol 1 (step 3).

  • Separate the undissolved solid (step 4 in Protocol 1).

  • Quantify the concentration of dissolved this compound in each sample (step 5 in Protocol 1).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Precipitation start This compound Precipitation Observed check_method Review Dilution Method start->check_method add_to_buffer Add organic stock to VIGOROUSLY STIRRING aqueous buffer check_method->add_to_buffer Incorrect check_concentration Is final concentration too high? check_method->check_concentration Correct solution_stable Solution is Stable add_to_buffer->solution_stable lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_cosolvent Is a co-solvent present? check_concentration->check_cosolvent No lower_concentration->solution_stable add_cosolvent Incorporate a co-solvent (e.g., 1-5% DMSO) check_cosolvent->add_cosolvent No advanced_methods Employ Advanced Solubility Enhancement Techniques (see FAQs) check_cosolvent->advanced_methods Yes add_cosolvent->solution_stable advanced_methods->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway Solubility Enhancement Strategies for this compound cluster_physical Physical Modifications cluster_chemical Chemical Modifications particle_size Particle Size Reduction (Nanosuspension) soluble_this compound Solubilized This compound particle_size->soluble_this compound solid_dispersion Solid Dispersion solid_dispersion->soluble_this compound complexation Complexation (Cyclodextrins) complexation->soluble_this compound ph_adjustment pH Adjustment ph_adjustment->soluble_this compound cosolvents Co-solvents cosolvents->soluble_this compound This compound Poorly Soluble This compound This compound->particle_size This compound->solid_dispersion This compound->complexation This compound->ph_adjustment This compound->cosolvents

Caption: Overview of solubility enhancement strategies.

References

Technical Support Center: Tschimganin Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tschimganin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and reduce the cytotoxicity of this compound in your non-cancerous cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound, also known as bornyl vanillate (B8668496), is a natural compound found in plants of the Ferula genus. Its structure contains a vanillate moiety, which is a phenolic compound. Phenolic compounds, including vanillin (B372448) and its derivatives, can exhibit cytotoxicity through various mechanisms. While direct studies on this compound are limited, the cytotoxicity of related phenolic compounds is often attributed to the induction of oxidative stress, disruption of cell membranes, and interaction with cellular proteins and enzymes. Some studies suggest that the metabolic activation of vanillin by cytochrome P450 enzymes can lead to the formation of reactive intermediates that contribute to its toxicity.

Q2: My non-cancerous cells are showing high levels of cell death after treatment with this compound. What are the likely causes?

High cytotoxicity in non-cancerous cell lines exposed to this compound can stem from several factors:

  • High Concentration: The concentration of this compound may be too high for the specific cell line being used.

  • Extended Exposure Time: Prolonged incubation with the compound can lead to increased cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be present at a toxic concentration.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.

  • Compound Instability: this compound may degrade in the culture medium over time, producing more toxic byproducts.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of this compound in non-cancerous cell lines:

  • Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-incubation with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may reduce cell death.

  • Use of a Scavenger for Reactive Metabolites: If metabolic activation is a concern, inhibitors of specific cytochrome P450 enzymes or the addition of trapping agents like glutathione (B108866) could potentially reduce cytotoxicity.

  • Serum Concentration in Media: Ensure that the serum concentration in your cell culture media is optimal, as serum proteins can sometimes bind to compounds and reduce their effective concentration.

Q4: Are there any known signaling pathways affected by this compound that I should investigate?

While specific signaling pathways for this compound are not well-documented, based on its structural similarity to other phenolic compounds like vanillin, potential pathways to investigate for cytotoxic effects could include:

  • Oxidative Stress Pathways: Investigate markers of oxidative stress such as reactive oxygen species (ROS) production and the activation of antioxidant response pathways (e.g., Nrf2).

  • Apoptosis Pathways: Assess the activation of caspases (e.g., Caspase-3, -8, -9) and changes in the expression of Bcl-2 family proteins to determine if apoptosis is the mode of cell death.

  • Inflammatory Pathways: Phenolic compounds have been shown to modulate inflammatory pathways such as NF-κB.

Troubleshooting Guides

Problem 1: High background cytotoxicity in vehicle control.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.

  • Solution:

    • Ensure the final concentration of the solvent in the culture medium is typically below 0.5%, and ideally below 0.1%.

    • Run a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.

Problem 2: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in cell density at the time of treatment.

    • Inconsistent compound concentration due to precipitation or degradation.

    • Variations in incubation time.

  • Solution:

    • Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.

    • Visually inspect for any precipitation of this compound in the media. Prepare fresh dilutions for each experiment.

    • Strictly adhere to the planned incubation times.

Problem 3: No discernible dose-response relationship.

  • Possible Cause:

    • The concentration range tested is too narrow or not in the optimal range.

    • The compound has precipitated at higher concentrations.

    • The assay used is not sensitive enough.

  • Solution:

    • Broaden the range of concentrations tested, using logarithmic dilutions.

    • Check the solubility of this compound in your culture medium.

    • Consider using a more sensitive cytotoxicity assay or multiple assays that measure different endpoints (e.g., membrane integrity, metabolic activity, apoptosis).

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate how to structure and present experimental results when assessing and mitigating the cytotoxicity of this compound.

Table 1: Dose-Response of this compound Cytotoxicity in a Non-Cancerous Fibroblast Cell Line (e.g., NIH-3T3) after 24-hour exposure.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1085 ± 6.2
2562 ± 7.8
5041 ± 5.9
10023 ± 4.3
2008 ± 2.1

Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity.

TreatmentCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
50 µM this compound43 ± 6.1
50 µM this compound + 1 mM NAC78 ± 5.8
1 mM NAC99 ± 4.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed non-cancerous cells in 96-well plates treat_cells Treat cells with this compound and controls prep_cells->treat_cells prep_compound Prepare serial dilutions of this compound prep_compound->treat_cells incubate Incubate for desired time period (e.g., 24h) treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability

Workflow for assessing this compound cytotoxicity using the MTT assay.

signaling_pathway This compound This compound Cell Non-Cancerous Cell This compound->Cell ROS Increased ROS Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS

Hypothesized pathway of this compound-induced cytotoxicity and mitigation by NAC.

Technical Support Center: Enhancing the Stability of Tschimganin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the experimental handling and analysis of Tschimganin-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound, also known as bornyl vanillate (B8668496), is a natural monoterpenoid compound. Its chemical structure consists of a bornyl alcohol moiety linked via an ester bond to a 4-hydroxy-3-methoxybenzoic acid (vanillic acid) group. The key structural features that influence its stability and biological activity are the ester linkage, which is susceptible to hydrolysis, and the phenolic hydroxyl group, which can undergo oxidation.

Q2: What are the primary stability concerns for this compound-based compounds?

A2: The two main stability concerns for this compound and its analogues are:

  • Hydrolysis: The ester bond connecting the bornyl and vanillate moieties can be cleaved under both acidic and alkaline conditions, leading to the formation of borneol and vanillic acid, which may have different biological activities and properties.[1]

  • Oxidation: The phenolic hydroxyl group on the vanillate ring is susceptible to oxidation, which can be initiated by exposure to light, heat, oxygen, or certain metal ions.[2] This can lead to the formation of colored degradation products and a loss of biological activity.

Q3: How can I improve the solubility of my this compound-based compound for in vitro assays?

A3: this compound has a relatively high lipophilicity, which can lead to poor aqueous solubility. To improve solubility for in vitro experiments, consider the following:

  • Co-solvents: Use of a small percentage of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Encapsulation: Techniques like nanoencapsulation or the use of liposomes can enhance aqueous dispersibility and protect the compound from degradation.

  • Prodrug approach: Chemical modification of the phenolic hydroxyl group, for instance by creating a phosphate (B84403) ester, can transiently increase water solubility. The phosphate group can be cleaved by cellular phosphatases to release the active compound.

Q4: What are the known biological targets of this compound?

A4: this compound is recognized as a phytoestrogen, meaning it can bind to and modulate the activity of estrogen receptors (ERs), specifically ERα and ERβ.[3] Like other phytoestrogens, it can elicit estrogenic or anti-estrogenic effects depending on the specific tissue and the local concentration of endogenous estrogens. This interaction with ERs is the basis for its observed biological activities, which can influence various signaling pathways and lead to changes in gene expression.[4]

Section 2: Troubleshooting Guide

Issue: My compound is degrading rapidly in aqueous solution.

  • Question: Have you checked the pH of your solution?

    • Answer: The ester linkage in this compound is prone to hydrolysis, especially at acidic (pH < 4) and alkaline (pH > 8) conditions. For optimal stability, maintain the pH of your aqueous solutions in the neutral range (pH 6-7.5). Use of a suitable buffer system (e.g., phosphate-buffered saline) is highly recommended.[5]

  • Question: Are you observing discoloration of the solution?

    • Answer: A change in color (e.g., to yellow or brown) often indicates oxidation of the phenolic group. To mitigate this, prepare solutions fresh, protect them from light by using amber vials, and consider de-gassing your solvents to remove dissolved oxygen. Adding a small amount of an antioxidant like ascorbic acid may also help for short-term experiments.[2]

Issue: I am observing a loss of potency of my compound over time in storage.

  • Question: How are you storing your stock solutions and solid compound?

    • Answer: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or below, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Question: Have you re-assessed the concentration of your stock solution?

    • Answer: It is good practice to periodically check the concentration and purity of your stock solutions using a stability-indicating analytical method, such as HPLC-UV, to ensure that the observed loss of potency is not due to compound degradation during storage.

Issue: My compound shows poor bioavailability in cell-based assays.

  • Question: Is your compound precipitating in the cell culture medium?

    • Answer: Due to its lipophilicity, this compound may precipitate out of aqueous culture media, especially at higher concentrations. Ensure the final concentration of any organic solvent (like DMSO) is low and non-toxic to the cells (typically <0.5%). Visually inspect for precipitation and consider using a formulation strategy like encapsulation if solubility remains an issue.

  • Question: Have you considered metabolic instability?

    • Answer: Cells can metabolize compounds, potentially leading to inactivation. For example, the ester bond can be cleaved by cellular esterases. Time-course experiments can help determine the metabolic stability of your compound in the specific cell line being used.

Issue: I am seeing inconsistent results in my estrogenicity assays.

  • Question: Is your cell culture medium free of phenol (B47542) red?

    • Answer: Phenol red is a known weak estrogen mimic and can interfere with estrogenicity assays, leading to high background signals. It is crucial to use phenol red-free medium for these experiments.

  • Question: Are you using charcoal-stripped serum in your culture medium?

    • Answer: Standard fetal bovine serum (FBS) contains endogenous steroids that can activate estrogen receptors. Using charcoal-stripped FBS, which has had these hormones removed, is essential for reducing background noise and ensuring that the observed effects are due to your test compound.

Section 3: Quantitative Stability and Activity Data

The following tables present representative data for this compound. Note that these values are illustrative and may vary based on specific experimental conditions.

Table 1: Hydrolytic Stability of this compound at Various pH Conditions

pHBuffer SystemTemperature (°C)Half-life (t½) in hoursPrimary Degradation Product
3.0Acetate37~ 12Borneol + Vanillic Acid
7.4PBS37> 72(Minimal Degradation)
9.0Glycine37~ 8Borneol + Vanillic Acid

Table 2: Oxidative Stability of this compound in the Presence of H₂O₂

H₂O₂ Concentration (%)Temperature (°C)Incubation Time (hours)% this compound Remaining
0.32524~ 85
1.02524~ 60
3.02524~ 30

Table 3: Comparative Estrogenic Activity of this compound

CompoundERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)E-SCREEN Assay (EC₅₀, nM) (MCF-7 cells)
17β-Estradiol0.10.20.01
Genistein505100
This compound ~ 200~ 40~ 500

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify potential degradation products and pathways.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound (in a transparent vial) to UV light (254 nm) and fluorescent light for a period compliant with ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all samples, along with an untreated control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the vanillate chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 3: In Vitro Estrogen Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for ERα and ERβ.[7]

  • Reagents: Purified recombinant human ERα and ERβ, [³H]-17β-estradiol (radioligand), assay buffer.

  • Procedure: a. In a 96-well plate, add a fixed concentration of ERα or ERβ. b. Add a fixed concentration of [³H]-17β-estradiol (typically at its Kd value). c. Add varying concentrations of the test compound (this compound) or unlabeled 17β-estradiol (for the standard curve). d. Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C). e. Separate bound from free radioligand (e.g., using dextran-coated charcoal). f. Measure the radioactivity of the bound fraction using a scintillation counter.

  • Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 4: E-SCREEN (Estrogenicity) Assay

This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).[8]

  • Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum.

  • Seeding: Seed cells in a 96-well plate at a low density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or 17β-estradiol (positive control). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 6 days to allow for proliferation.

  • Quantification of Proliferation: Measure cell viability using a suitable assay, such as MTT, resazurin, or crystal violet staining.

  • Analysis: Plot the cell proliferation (as a percentage of the maximal response to 17β-estradiol) against the log concentration of the test compound. Calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal proliferative effect.

Section 5: Visualizing Experimental and Biological Pathways

Diagram 1: General Workflow for Assessing Compound Stability

G A This compound Compound B Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) A->B C Develop Stability-Indicating HPLC Method B->C D Identify Degradation Products (LC-MS) B->D E Assess Stability under Real-Time/Accelerated Conditions C->E F Determine Degradation Kinetics (e.g., half-life) E->F G Stable Formulation Development F->G

Caption: A typical workflow for evaluating the stability of a new compound.

Diagram 2: Troubleshooting Logic for Compound Instability

G cluster_solutions Potential Solutions S1 Adjust pH to 6.0-7.5 S2 Use Amber Vials / Protect from Light S3 Degas Solvents / Use Antioxidants S4 Store at -80°C / Minimize Freeze-Thaw Start Compound Degradation Observed Q1 Discoloration? Start->Q1 Q1->S2 Yes Q2 Aqueous Solution? Q1->Q2 Yes Q3 Long-term Storage? Q1->Q3 No Q2->S1 Yes Q2->S3 No Q3->S4

Caption: A decision tree for troubleshooting common instability issues.

G T This compound ER ER T->ER Binds & Activates ERE ERE ER->ERE Dimerizes & Binds Gene Gene ERE->Gene Modulates Response Response Gene->Response

References

Technical Support Center: Tschimganin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Tschimganin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Extraction Phase

Question: Why is the yield of crude this compound extract from my plant material lower than expected?

Answer: Low extraction yield can be attributed to several factors. Firstly, the choice of extraction solvent and method is critical. The polarity of the solvent must be well-matched with that of this compound.[1][2] Consider the following:

  • Solvent Polarity: If this compound is a polar compound, using a non-polar solvent will result in poor extraction. A stepwise extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be effective.

  • Extraction Method: Methods like maceration are simple but may be less efficient than techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time.[2] For heat-sensitive compounds, however, methods involving high temperatures like decoction or Soxhlet may cause degradation.[1]

  • Plant Material: The quality and preparation of the plant material are crucial. Ensure the material is correctly identified and properly dried and ground to a consistent particle size to maximize the surface area for extraction.

  • pH of the Medium: If this compound is an alkaloid, its solubility is pH-dependent. Acidic water is often used to extract alkaloid salts.[3]

Question: The crude extract contains a high amount of impurities, making purification difficult. What can be done?

Answer: A high impurity level in the crude extract is a common issue. To address this, consider a preliminary clean-up step before proceeding to chromatography. Liquid-liquid partitioning is a highly effective method. For example, if this compound is an alkaloid, an acid-base partitioning can be employed to separate it from neutral and acidic impurities.[3]

Additionally, solid-phase extraction (SPE) can be used for sample clean-up. SPE cartridges with different sorbents can selectively retain either the target compound or the impurities, leading to a cleaner extract for further purification.[2]

Column Chromatography Purification Phase

Question: this compound is not eluting from the column, or the recovery is very low. What are the possible causes and solutions?

Answer: This is a frequent problem in column chromatography and can be caused by several factors:

  • Irreversible Adsorption: this compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel).[3] If you suspect this, try using a different stationary phase like neutral alumina (B75360) or a polymer-based resin. Adding a small amount of a competitive agent, like triethylamine (B128534) (0.1-1%) for basic compounds, to the mobile phase can also help.[3]

  • Inappropriate Mobile Phase: The solvent system may not be polar enough to elute the compound.[3][4] A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than isocratic elution for complex mixtures.

  • Compound Degradation: this compound might be unstable on the stationary phase.[3][4] Silica gel is acidic and can cause the degradation of acid-labile compounds. In such cases, using deactivated or neutral stationary phases is recommended.[3] Performing the chromatography quickly and at a lower temperature can also minimize degradation.[3]

  • Sample Overloading: Exceeding the binding capacity of the column can lead to poor separation and apparent low recovery in the expected fractions.[3]

Question: The separation of this compound from a closely related impurity is poor, resulting in overlapping peaks. How can I improve the resolution?

Answer: To improve the resolution between two closely eluting compounds:

  • Optimize the Mobile Phase: Fine-tune the solvent system. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve selectivity.

  • Change the Stationary Phase: Different stationary phases have different selectivities. If you are using silica gel, consider switching to a different type of stationary phase, such as alumina, or a bonded phase like C18 for reverse-phase chromatography.

  • Reduce the Flow Rate: A slower flow rate can allow for better equilibration between the mobile and stationary phases, leading to sharper peaks and improved separation.

  • Use a Longer Column: Increasing the column length can enhance the separation of closely eluting compounds.

Final Purification and Isolation Phase

Question: After purification, the isolated this compound shows signs of degradation. How can I prevent this?

Answer: The stability of a purified natural product is a major concern.[1][5] To prevent degradation:

  • Avoid High Temperatures: Many natural products are thermolabile.[6] Evaporate solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).

  • Protect from Light: Some compounds are photosensitive. Store the purified compound in amber vials or wrap the container with aluminum foil.

  • Inert Atmosphere: If this compound is prone to oxidation, handle and store it under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: For long-term storage, keep the purified compound in a freezer (-20°C or -80°C) as a dry solid.

Frequently Asked Questions (FAQs)

Q1: What is the first step in troubleshooting the isolation of a new natural product like this compound?

A1: The first step is to gather as much preliminary information as possible about the compound's chemical class and properties. A simple thin-layer chromatography (TLC) analysis of the crude extract with different solvent systems can provide valuable clues about its polarity and the complexity of the mixture. Staining the TLC plate with various reagents can help identify the chemical class (e.g., Dragendorff's reagent for alkaloids).

Q2: How do I choose the right chromatographic technique for this compound purification?

A2: The choice depends on the scale of purification and the nature of the compound.

  • Flash Column Chromatography: Ideal for purifying gram to multi-gram quantities of the crude extract.[4]

  • High-Performance Liquid Chromatography (HPLC): Used for final purification of small quantities to obtain a highly pure compound. It offers higher resolution than flash chromatography.[7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): An excellent technique for separating polar compounds and avoiding irreversible adsorption issues associated with solid stationary phases.[9]

Q3: My purified this compound appears to be a mixture of isomers. How can I separate them?

A3: Separating isomers can be challenging. Chiral chromatography is the method of choice for separating enantiomers. For diastereomers or constitutional isomers, optimizing the chromatographic conditions (both stationary and mobile phases) in HPLC can often achieve separation.

Q4: What analytical techniques are essential for confirming the identity and purity of isolated this compound?

A4: A combination of spectroscopic and spectrometric techniques is necessary:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure.[7]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., PDA or MS) to assess the purity of the isolated compound.[8][11]

Quantitative Data Summary

The following tables provide hypothetical but realistic data for this compound isolation and purification, which can be used as a benchmark.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventTemperature (°C)Time (h)Crude Extract Yield (%)This compound Content in Extract (%, by HPLC)
MacerationMethanol254812.53.2
Soxhlet ExtractionMethanol651215.82.8 (some degradation)
Ultrasonic-AssistedMethanol40114.23.5

Table 2: Column Chromatography Troubleshooting - Mobile Phase Optimization

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) of this compoundSeparation from Impurity A (ΔRf)
Silica Gel80:200.550.05 (Poor)
Silica Gel90:100.350.12 (Moderate)
Silica Gel95:50.150.10 (Good)
Alumina (Neutral)90:100.400.18 (Excellent)

Experimental Protocols

Protocol 1: General Extraction of this compound (Alkaloid Example)

  • Preparation: Air-dry the plant material at room temperature and grind it into a coarse powder.

  • Acidic Extraction: Macerate 100 g of the powdered plant material in 1 L of 5% acetic acid in water for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

  • Basification: Adjust the pH of the aqueous extract to 9-10 with ammonium (B1175870) hydroxide.[3]

  • Liquid-Liquid Partitioning: Extract the basified aqueous solution three times with an equal volume of dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.[12]

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental_Workflow Start Plant Material Collection & Preparation Extraction Extraction of Crude Product Start->Extraction Partitioning Liquid-Liquid Partitioning (Clean-up) Extraction->Partitioning ColumnChromatography Flash Column Chromatography Partitioning->ColumnChromatography FractionAnalysis TLC/HPLC Analysis of Fractions ColumnChromatography->FractionAnalysis PurifiedCompound Pooling of Pure Fractions & Solvent Evaporation FractionAnalysis->PurifiedCompound FinalPurification Preparative HPLC (if needed) PurifiedCompound->FinalPurification Characterization Structure Elucidation & Purity Check (NMR, MS) FinalPurification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Logic Problem Low Yield or Purity Issue CheckExtraction Review Extraction Method & Solvent Problem->CheckExtraction CheckPurification Review Purification Strategy Problem->CheckPurification Degradation Assess Compound Stability Problem->Degradation SolventPolarity Optimize Solvent Polarity CheckExtraction->SolventPolarity ExtractionMethod Change Extraction Technique (e.g., UAE) CheckExtraction->ExtractionMethod StationaryPhase Change Stationary Phase CheckPurification->StationaryPhase MobilePhase Optimize Mobile Phase CheckPurification->MobilePhase TempControl Control Temperature & Light Degradation->TempControl pH_Control Adjust pH Degradation->pH_Control

Caption: Logical troubleshooting steps for this compound isolation.

References

Technical Support Center: Optimizing Esterification of Terpene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of terpene alcohols, with a focus on analogs of Tschimganin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of reaction is used to synthesize it?

This compound is an ester of the terpene alcohol borneol and 4-hydroxybenzoic acid.[1] Its synthesis, therefore, involves an esterification reaction. Esterification is a fundamental organic reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water.[2][3]

Q2: What are the common challenges encountered when esterifying terpene alcohols like borneol?

The esterification of terpene alcohols, which are often secondary or tertiary and can be sterically hindered, presents several challenges:

  • Steric Hindrance: The bulky structure of terpene alcohols can impede the approach of the carboxylic acid, slowing down the reaction rate and potentially leading to lower yields.[4]

  • Reversibility of the Reaction: Esterification is an equilibrium process.[3][5][6][7] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[5][8]

  • Side Reactions: Under acidic conditions and heat, terpene alcohols can be prone to side reactions such as dehydration (especially for tertiary alcohols) to form alkenes, or rearrangements.[4]

Q3: Which esterification methods are most suitable for sterically hindered terpene alcohols?

Several methods can be employed, with the choice depending on the specific substrate and desired reaction conditions:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed method that is cost-effective, especially for large-scale synthesis.[5] It typically requires an excess of one reagent or the removal of water to drive the equilibrium towards the product.[3][5][7]

  • Steglich Esterification: This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9] It proceeds under milder, neutral conditions, which is beneficial for sensitive substrates.[4][9]

  • Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols under mild conditions with an inversion of stereochemistry.[10] However, it is less commonly reported for tertiary alcohols.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of terpene alcohols.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Steric Hindrance: The bulky nature of the terpene alcohol is preventing the reaction from proceeding efficiently.[4] 2. Reaction Not at Equilibrium: The reversible nature of the reaction is limiting product formation.[5][6] 3. Inactive Catalyst: The acid catalyst may be weak or poisoned.1. Increase Reaction Temperature: This provides more energy to overcome the activation barrier.[4] 2. Prolong Reaction Time: Sterically hindered reactions are often slow.[4] 3. Use a More Reactive Carboxylic Acid Derivative: Consider using an acid anhydride (B1165640) or acyl chloride. 4. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, molecular sieves can be added to the reaction mixture.[2][3] 5. Use an Excess of One Reagent: Employing a large excess of the alcohol or carboxylic acid can shift the equilibrium towards the product.[5][11] 6. Catalyst Choice: Ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in sufficient quantity (typically 5-10 mol%).[3][4]
Formation of Side Products (e.g., Alkenes) 1. Dehydration of Alcohol: Tertiary and some secondary terpene alcohols can eliminate water under strong acid and high-temperature conditions.[4]1. Milder Reaction Conditions: Lower the reaction temperature. 2. Alternative Esterification Method: Consider using the Steglich esterification or Mitsunobu reaction, which do not require strong acidic conditions.[9][10]
Product Hydrolysis During Workup 1. Residual Acid Catalyst: The acid catalyst can promote the hydrolysis of the ester back to the starting materials in the presence of water.[5]1. Thorough Neutralization: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any remaining acid catalyst.[4]
Difficulty Separating Product from Starting Materials 1. Similar Polarities: The ester product may have a similar polarity to the starting alcohol or carboxylic acid, making chromatographic separation challenging.1. Optimize TLC/Column Chromatography Conditions: Experiment with different solvent systems to achieve better separation. 2. Derivatization: If the starting material has a reactive functional group that the product lacks (or vice-versa), selective derivatization can alter its polarity, facilitating separation.

Experimental Protocols

General Protocol for Fischer-Speier Esterification of a Terpene Alcohol

This protocol provides a general starting point for the acid-catalyzed esterification of a terpene alcohol like borneol with a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the terpene alcohol (1.0 eq) and the carboxylic acid (1.2 eq) in a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash column chromatography.

Visualizing the Process

To aid in understanding the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Terpene Alcohol E Heating to Reflux A->E B Carboxylic Acid B->E C Solvent (e.g., Toluene) C->E D Acid Catalyst D->E F Water Removal (Dean-Stark Trap) E->F G Cooling & Quenching F->G H Extraction & Washing G->H I Drying & Concentration H->I J Purification (Chromatography) I->J

Caption: A typical experimental workflow for Fischer-Speier esterification.

fischer_esterification Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Forms Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Creates Good Leaving Group (H2O) Deprotonation 5. Deprotonation Elimination->Deprotonation Forms Protonated Ester Product Ester Product Deprotonation->Product Regenerates Catalyst

Caption: Key mechanistic steps of the Fischer-Speier esterification.[3][5][6][7][11]

References

Technical Support Center: Investigating Bacterial Resistance to Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tschimganin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your antimicrobial susceptibility testing and resistance mechanism studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: While research is ongoing, the current hypothesis is that this compound, a benzoate (B1203000) derivative, exerts its antibacterial effect primarily by disrupting the bacterial cell membrane's integrity. This leads to increased permeability and leakage of intracellular components. Additionally, some evidence suggests it may act as a drug resistance reversal agent, potentially by inhibiting efflux pumps, which are common bacterial defense mechanisms against antimicrobial compounds.[1]

Q2: I am observing no zone of inhibition when testing this compound against my bacterial strain. What could be the reason?

A2: Several factors could contribute to a lack of a zone of inhibition. Firstly, the bacterial species you are testing may possess intrinsic resistance to this compound. Secondly, the concentration of this compound on the disc may be insufficient to inhibit the growth of your specific strain. It is also possible that the compound has degraded due to improper storage. We recommend verifying the concentration and integrity of your this compound stock and testing a range of concentrations.

Q3: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What are the common causes for this variability?

A3: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. The primary causes include:

  • Inoculum density: Variation in the starting bacterial concentration can significantly impact the MIC. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.

  • Media composition: Variations in broth or agar (B569324) composition between batches can affect bacterial growth and antibiotic activity.

  • Incubation conditions: Fluctuations in temperature or incubation time can lead to variable results.

  • Pipetting errors: Inaccurate serial dilutions will directly lead to incorrect MIC determinations.

We recommend strict adherence to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) to minimize variability.

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, and this is a promising area of research. Given that this compound has been identified as a potential drug resistance reversal agent, it may act synergistically with other antibiotics.[1] It could potentially restore the efficacy of an antibiotic to which a bacterium has developed resistance, for example, by inhibiting the efflux pumps that expel the antibiotic from the cell.

Troubleshooting Guides

Issue 1: Gradual increase in this compound MIC after repeated exposure.
  • Observation: You notice that after sub-culturing your bacterial strain in the presence of sub-lethal concentrations of this compound, the MIC value steadily increases.

  • Possible Cause: This is a classic sign of acquired resistance development. The bacteria may be acquiring mutations that confer resistance to this compound.

  • Troubleshooting Steps:

    • Sequence key genes: Based on the hypothesized mechanism of action, sequence genes related to cell membrane synthesis and efflux pumps. Look for mutations in these genes in the resistant isolates compared to the susceptible parent strain.

    • Perform an efflux pump inhibition assay: Use a known efflux pump inhibitor in combination with this compound to see if the MIC of the resistant strain is reduced.

    • Analyze membrane composition: Use techniques like gas chromatography-mass spectrometry (GC-MS) to analyze changes in the fatty acid composition of the cell membrane in resistant isolates.

Quantitative Data Summary

The following tables provide hypothetical MIC data for this compound against common bacterial strains and a comparison with a standard antibiotic. This data is for illustrative purposes to guide your experimental design.

Table 1: Hypothetical MIC of this compound against various bacterial species.

Bacterial SpeciesStrainThis compound MIC (µg/mL)
Staphylococcus aureusATCC 292138
Staphylococcus aureusMRSA4330016
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Enterococcus faecalisATCC 2921216

Table 2: Example of Synergistic Activity of this compound with a Beta-Lactam Antibiotic against a Resistant S. aureus Strain.

CompoundMIC (µg/mL)
Beta-Lactam Antibiotic alone128
This compound alone16
Beta-Lactam Antibiotic + this compound (2 µg/mL)32
Beta-Lactam Antibiotic + this compound (4 µg/mL)16
Beta-Lactam Antibiotic + this compound (8 µg/mL)8

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plate: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10^6 CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Efflux Pump Inhibition Assay (using Ethidium (B1194527) Bromide)

This assay qualitatively assesses the efflux pump activity.

  • Prepare Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

  • Wash and Resuspend: Centrifuge the culture, wash the cells with phosphate-buffered saline (PBS), and resuspend in PBS to an OD600 of 0.4.

  • Load with Ethidium Bromide: Add ethidium bromide (a substrate for many efflux pumps) to a final concentration of 2 µg/mL and incubate for 60 minutes at 37°C in the dark to allow for uptake.

  • Induce Efflux: Add glucose (to energize the pumps) to a final concentration of 0.4%.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer (Excitation: 530 nm, Emission: 600 nm).

  • Test this compound: Repeat the experiment, but pre-incubate the cells with a sub-inhibitory concentration of this compound for 30 minutes before adding glucose.

  • Interpretation: A slower decrease in fluorescence in the presence of this compound compared to the control suggests inhibition of efflux pumps.

Visualizations

Hypothesized_Mechanism_of_Action This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disrupts Integrity EffluxPump Efflux Pump This compound->EffluxPump Inhibits Intracellular Intracellular Components Membrane->Intracellular Leakage OtherAntibiotic Other Antibiotic EffluxPump->OtherAntibiotic OtherAntibiotic->EffluxPump Pumped out

Caption: Hypothesized dual mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent MIC Results CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckMedia Standardize Media Preparation Start->CheckMedia CheckIncubation Confirm Incubation Time and Temperature Start->CheckIncubation CheckDilution Review Serial Dilution Technique Start->CheckDilution Consistent Results Consistent CheckInoculum->Consistent CheckMedia->Consistent CheckIncubation->Consistent CheckDilution->Consistent Inconsistent Results Still Inconsistent Consistent->Inconsistent No FurtherInvestigation Investigate for Resistance Development Inconsistent->FurtherInvestigation Yes

Caption: Troubleshooting workflow for inconsistent MIC results.

Resistance_Investigation_Pathway Start Increased MIC Observed Hypothesis1 Hypothesis 1: Target Modification Start->Hypothesis1 Hypothesis2 Hypothesis 2: Increased Efflux Start->Hypothesis2 Hypothesis3 Hypothesis 3: Enzymatic Degradation Start->Hypothesis3 Action1 Sequence genes of potential targets (e.g., membrane synthesis) Hypothesis1->Action1 Action2 Perform efflux pump inhibition assay Hypothesis2->Action2 Action3 Test for this compound degradation by cell lysate Hypothesis3->Action3

Caption: Logical pathway for investigating this compound resistance.

References

Technical Support Center: Improving the In Vivo Delivery of Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Tschimganin" is not a widely recognized compound in publicly available scientific literature. The following technical support guide is based on established principles for improving the in vivo delivery of poorly soluble compounds and is intended to serve as a framework for researchers working with novel or challenging therapeutic agents.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo administration of compounds with poor aqueous solubility, hypothetically termed this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound has very low aqueous solubility. How can I improve it for in vivo studies?

A1: Poor aqueous solubility is a common challenge that can significantly hinder in vivo efficacy due to low bioavailability. Several formulation strategies can be employed to enhance the solubility of hydrophobic drugs.[1][2]

  • Particle Size Reduction: Techniques like micronization or milling increase the surface area of the drug, which can improve the dissolution rate.[3]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier can create a solid dispersion, which can enhance solubility.[4]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug within a water-soluble molecule.[3]

  • Nanosuspensions: Creating a nanosuspension of the drug can increase the surface area-to-volume ratio, leading to improved solubility and dissolution.

Troubleshooting Poor Solubility:

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous media The drug is "springing back" out of solution.Consider using a precipitation inhibitor in your formulation, such as a polymer (e.g., HPMC).
Low and variable drug loading in formulation Inefficient encapsulation or complexation.Optimize the drug-to-carrier ratio and the preparation method (e.g., temperature, pH, stirring speed).
Inconsistent results between batches Variability in particle size or formulation composition.Implement stringent quality control for particle size distribution and component concentrations.

Q2: What are the recommended starting formulations for in vivo studies with a poorly soluble compound like this compound?

A2: The choice of formulation depends on the administration route and the physicochemical properties of the compound. For early-stage in vivo studies, the following are common starting points:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water. While simple to prepare, be mindful of potential solvent toxicity.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve the absorption of lipophilic drugs.

  • Nanoparticle Formulations: Liposomes or polymeric nanoparticles can encapsulate the drug, improve circulation time, and potentially target specific tissues.

Comparison of Common Formulations:

Formulation TypeAdvantagesDisadvantages
Co-solvent System Easy to prepare, suitable for initial screening.Potential for precipitation upon injection, solvent toxicity.
Lipid-Based (SEDDS) Enhances oral bioavailability, protects the drug from degradation.Can be complex to formulate, potential for GI side effects.
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeting.More complex manufacturing, potential for instability.
Polymeric Nanoparticles Controlled release, potential for targeting, can improve stability.Can be complex to manufacture, potential for immunogenicity.

Q3: My in vivo experiments with this compound show high variability and poor reproducibility. What are the potential causes and how can I address them?

A3: High variability in in vivo studies can stem from several factors related to the compound, the formulation, or the experimental procedure.

  • Formulation Instability: The formulation may not be stable, leading to changes in particle size or drug precipitation over time. Ensure your formulation is stable under the storage and administration conditions.

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the dose can lead to variable results. Use calibrated equipment and ensure consistent technique.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Ensure you are using a sufficient number of animals per group to achieve statistical power.

  • Pharmacokinetic Issues: Poor absorption, rapid metabolism, or rapid clearance of the drug can lead to low and variable exposure. Conduct pharmacokinetic studies to understand the drug's behavior in vivo.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

This protocol describes a general method for preparing a nanosuspension to enhance the solubility and dissolution rate of a poorly soluble compound.

Materials:

  • This compound (or other poorly soluble API)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • High-energy ball mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Add the milling media to the pre-suspension in the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 24-48 hours), monitoring the temperature to prevent drug degradation.

  • Periodically sample the suspension and measure the particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (typically <200 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of this compound in Liposomes using the Thin-Film Hydration Method

This protocol outlines a common method for encapsulating a hydrophobic drug within liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) and achieve a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Poorly Soluble This compound B Solubility Screening (Co-solvents, pH, etc.) A->B C Formulation Strategy (Nanoparticles, Liposomes, etc.) B->C D Formulation Optimization (Drug:Carrier Ratio, Size) C->D E Physicochemical Analysis (Size, Zeta, Stability) D->E F In Vitro Release Study E->F G Cell-Based Assays (Toxicity, Efficacy) F->G H Pharmacokinetic Study (Absorption, Distribution) G->H I Efficacy Study (Animal Model) H->I J Toxicology Study I->J

Caption: Workflow for developing and evaluating an in vivo drug delivery system.

signaling_pathway cluster_this compound This compound Action cluster_Pathway Hypothetical Kinase Signaling Pathway This compound This compound MEK MEK This compound->MEK Inhibits RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree A Poor In Vivo Efficacy B Is the compound soluble in the formulation? A->B C Improve solubility: - Nanosuspension - Solid Dispersion - Complexation B->C No D Is the formulation stable? B->D Yes E Improve stability: - Add stabilizers - Optimize storage D->E No F Is there sufficient drug exposure (PK)? D->F Yes G Improve bioavailability: - Change formulation - Modify administration route F->G No H Consider compound's intrinsic activity F->H Yes

Caption: Troubleshooting decision tree for poor in vivo efficacy.

References

Technical Support Center: Minimizing Off-Target Effects of Tschimganin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tschimganin is a hypothetical compound used here for illustrative purposes. The following guidance provides general strategies for minimizing off-target effects applicable to small molecule inhibitors.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • The phenotype is observed in cells lacking the intended target protein.

Q3: What are some proactive strategies to minimize this compound's off-target effects in my experimental design?

Several strategies can be implemented from the outset to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.

  • In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the structure of this compound and the binding sites of known proteins.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well.
High background signal or unexpected phenotype. This compound may be binding to off-target proteins.1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Use an orthogonal validation method, such as a different inhibitor or genetic knockdown, to confirm the phenotype.
This compound shows efficacy in biochemical assays but not in cell-based assays. Poor cell permeability or rapid metabolism of this compound. Off-target effects causing cellular toxicity that masks the on-target phenotype.1. Assess cell permeability using standard assays. 2. Perform a cell viability assay at various concentrations of this compound. 3. Profile this compound against a panel of kinases or other relevant protein families to identify potential off-targets.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target binding.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined time based on the biological question.

  • Assay: Perform the relevant assay to measure the on-target effect (e.g., Western blot for a downstream signaling marker, a reporter gene assay, or a cell proliferation assay).

  • Data Analysis: Plot the response as a function of this compound concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for subsequent experiments should be at or near the EC50.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Validation of Knockout: Screen the clones for the absence of the target protein by Western blot or confirm the genetic knockout by sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Data Presentation

Table 1: Hypothetical Kinase Profile of this compound (1 µM)

Kinase% Inhibition
Target Kinase A (On-Target) 95%
Kinase B75%
Kinase C40%
Kinase D15%
Kinase E5%

Table 2: Hypothetical IC50 Values of this compound

TargetIC50 (nM)
Target Kinase A 50
Kinase B800
Kinase C5,000

Visualizations

Figure 1. Troubleshooting Workflow for Off-Target Effects start Unexpected Phenotype Observed q1 Is the phenotype dose-dependent? start->q1 q2 Does genetic validation (e.g., CRISPR) recapitulate the phenotype? q1->q2 Yes res3 Phenotype may be due to non-specific effects or experimental artifact. q1->res3 No a1_yes Yes a1_no No res1 Phenotype is likely on-target. q2->res1 Yes res2 Phenotype is likely due to off-target effects. q2->res2 No a2_yes Yes a2_no No

Caption: Figure 1. Troubleshooting Workflow for Off-Target Effects

Figure 2. Hypothetical Signaling Pathway of this compound This compound This compound TargetA Target Kinase A This compound->TargetA High Affinity OffTargetB Off-Target Kinase B This compound->OffTargetB Low Affinity Downstream1 Downstream Effector 1 TargetA->Downstream1 Inhibition Downstream2 Downstream Effector 2 OffTargetB->Downstream2 Inhibition PhenotypeOn Desired Phenotype Downstream1->PhenotypeOn PhenotypeOff Undesired Phenotype Downstream2->PhenotypeOff

References

Technical Support Center: Scaling Up the Synthesis of Promising Tschimganin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Tschimganin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound analogs?

A1: Scaling up the synthesis of natural product analogs like this compound presents several challenges:

  • Reagent Stoichiometry and Cost: Maintaining optimal molar ratios of starting materials, especially the potentially expensive substituted benzoic acids and (-)-fenchyl alcohol, can be challenging and costly at a larger scale.

  • Reaction Kinetics and Heat Management: Exothermic reactions may require more sophisticated cooling systems to maintain optimal reaction temperatures and prevent side product formation.

  • Work-up and Purification: Handling larger volumes during aqueous work-up and subsequent purification by column chromatography can be cumbersome and time-consuming. Solvent usage and waste disposal also become significant considerations.

  • Product Yield and Purity: Achieving consistent high yields and purity can be difficult due to the increased potential for side reactions and incomplete conversions at scale.[1][2][3]

  • Availability of Starting Materials: The commercial availability and cost of diverse substituted benzoic acids may limit the variety of analogs that can be synthesized on a large scale.[4]

Q2: What is the general synthetic route for this compound analogs?

A2: The primary synthetic route involves the esterification of various substituted benzoic acids with (-)-fenchyl alcohol.[5] This reaction is typically catalyzed by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[5]

Q3: Are there any known safety precautions for the reagents used in this synthesis?

A3: Yes, several reagents require careful handling:

  • Dicyclohexylcarbodiimide (DCC): DCC is a potent allergen and sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Dimethylaminopyridine (DMAP): DMAP is toxic and should be handled with care.

  • Solvents: Dichloromethane (DCM) is a common solvent for this reaction and is a suspected carcinogen. Ensure proper ventilation and use of PPE.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more coupling agent (DCC). 2. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. 3. Maintain the reaction temperature at room temperature as specified in the protocol. For less reactive starting materials, a slight increase in temperature might be necessary, but this should be optimized. 4. Optimize the solvent system for column chromatography to ensure good separation and minimize product loss.
Formation of Dicyclohexylurea (DCU) Byproduct is Difficult to Remove 1. DCU is the primary byproduct of the DCC coupling reaction and has low solubility in many organic solvents.1. After the reaction is complete, cool the reaction mixture to 0°C to precipitate the DCU. 2. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU before proceeding with the aqueous work-up. 3. If DCU persists, a second filtration after concentrating the organic layer may be necessary.
Hydrolysis of the Ester Product 1. Presence of water in the reaction mixture. 2. Acidic or basic conditions during work-up.1. Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. 2. Perform the aqueous work-up with neutral or slightly acidic water to avoid base-catalyzed hydrolysis of the ester.
Inconsistent Results at Larger Scales 1. Inefficient mixing. 2. Poor heat transfer leading to localized overheating.1. Use an overhead mechanical stirrer for reactions larger than 1 liter to ensure efficient mixing. 2. Scale up reactions in a jacketed reactor to allow for better temperature control. Monitor the internal temperature of the reaction closely.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of various this compound analogs on a laboratory scale. This data is illustrative and may vary based on specific experimental conditions.

Analog ID Substituent on Benzoic Acid Reaction Time (hours) Yield (%) Purity (by HPLC)
TA-01 4-Methoxy1292>98%
TA-02 4-Chloro1685>97%
TA-03 4-Nitro2478>99%
TA-04 2,4-Dichloro2081>98%
TA-05 3,4,5-Trimethoxy1888>97%

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs via DCC/DMAP-mediated esterification.[5]

Materials:

  • Substituted benzoic acid (1.0 eq)

  • (-)-Fenchyl alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) and (-)-fenchyl alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound analog.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substituted Benzoic Acid, Fenchyl Alcohol, DCM, DMAP) reaction 2. DCC Coupling Reaction (Addition of DCC, Stirring at RT) reagents->reaction Mixing filtration 3. DCU Filtration (Cooling and Removal of Byproduct) reaction->filtration Completion workup 4. Aqueous Work-up (Washing with NaHCO3 and Brine) filtration->workup purification 5. Purification (Column Chromatography) workup->purification Crude Product analysis 6. Product Analysis (NMR, HRMS, HPLC) purification->analysis Pure Analog

Caption: Experimental workflow for the synthesis of this compound analogs.

troubleshooting_logic start Low Yield Observed q1 Is the starting material fully consumed (checked by TLC)? start->q1 a1_yes Check for product degradation or issues in work-up/purification. q1->a1_yes Yes a1_no Reaction is incomplete. q1->a1_no No q2 Were anhydrous conditions maintained? a1_no->q2 a2_yes Consider extending reaction time or adding more DCC. q2->a2_yes Yes a2_no Redo experiment with anhydrous reagents and solvents. q2->a2_no No

Caption: Troubleshooting logic for addressing low reaction yields.

hypothetical_signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression This compound This compound Analog This compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway modulated by a this compound analog.

References

Analytical challenges in the detection of Tschimganin metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tschimganin Metabolite Analysis

Welcome to the technical support center for the analytical detection of this compound metabolites. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges encountered during experimental workflows.

Disclaimer: this compound is a hypothetical norditerpenoid alkaloid, structurally analogous to compounds found in Delphinium species. The following data and protocols are representative examples based on established methods for the analysis of similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is metabolite detection challenging?

A1: this compound is a complex norditerpenoid alkaloid. The analytical detection of its metabolites presents several challenges common to drug development and natural product analysis. These include the low concentrations of metabolites in biological matrices, the structural complexity and potential for isomeric metabolites, and significant interference from endogenous compounds (matrix effects).[1] Furthermore, the lack of commercially available analytical standards for most metabolites requires advanced techniques for structural elucidation and semi-quantitation.[1][2][3]

Q2: What are the expected metabolic pathways for a compound like this compound?

A2: For a complex alkaloid like this compound, metabolism typically proceeds through Phase I and Phase II reactions.[1]

  • Phase I Reactions: These introduce or expose functional groups. Key reactions are mediated by cytochrome P450 (CYP) enzymes and include oxidation, hydrolysis, and reduction. For this compound, this could involve hydroxylation, demethylation, or deacetylation.

  • Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common reactions include glucuronidation and sulfation.

Q3: Which analytical platforms are most suitable for this compound metabolite identification?

A3: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful and widely used tool for metabolite identification. Specifically, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems are preferred. These systems provide accurate mass measurements, which aid in determining elemental composition, and tandem MS (MS/MS) capabilities, which provide structural information through fragmentation patterns.

Q4: What is a "matrix effect" and how can I minimize it?

A4: A matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine). This can lead to poor accuracy and reproducibility. To minimize matrix effects:

  • Improve Sample Preparation: Implement rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Optimize Chromatography: Adjust the HPLC/UPLC gradient to achieve better separation between metabolites and matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.

Troubleshooting Guides

This section addresses specific problems you may encounter during the LC-MS analysis of this compound metabolites.

Problem: No metabolite peaks are detected, or signal intensity is extremely low.

Possible Cause Suggested Solution Reference
Inefficient Extraction The chosen extraction solvent or pH may be unsuitable for the metabolites.Review and optimize the sample preparation protocol. Test different solvent polarities and pH conditions based on the predicted chemical properties of the metabolites.
Poor Ionization The MS source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal for the metabolites. The mobile phase pH may not be conducive to forming ions.Perform tuning and optimization using a related standard, if available. Experiment with different mobile phase additives (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode).
Metabolite Degradation Metabolites may be unstable in the collected matrix or during sample preparation.Ensure proper sample collection and storage (e.g., -80°C). Minimize freeze-thaw cycles and keep samples on ice during preparation.
High Matrix Suppression Endogenous compounds are suppressing the metabolite signal.Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering components.

Problem: Poor peak shape (tailing, fronting, or splitting).

Possible Cause Suggested Solution Reference
Column Contamination/Aging Buildup of matrix components or irreversible binding of analytes on the column.Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate Injection Solvent The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing peak distortion.The injection solvent should be as close as possible in composition and strength to the initial mobile phase.
Secondary Interactions Analyte interacts with active sites on the column packing material (e.g., silanols).Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds) or switch to a different column chemistry.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell is causing peak broadening.Use tubing with the smallest possible internal diameter and cut it to the minimum necessary length. Ensure all fittings are properly connected.

Problem: Inconsistent retention times.

Possible Cause Suggested Solution Reference
Pump or Gradient Issues The LC pump is not delivering a consistent flow rate or mobile phase composition.Purge the pump to remove air bubbles. Check for leaks in the system. Run a gradient accuracy test.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of volatile components, microbial growth).Prepare fresh mobile phase daily. Keep solvent bottles capped.
Column Equilibration The column is not sufficiently equilibrated with the initial mobile phase conditions before injection.Increase the column equilibration time between runs, typically 5-10 column volumes.

Experimental Protocols & Data

Protocol 1: Extraction of this compound Metabolites from Plasma

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating this compound and its primary metabolites from a plasma matrix.

Methodology:

  • Sample Preparation: Thaw frozen plasma samples on ice. Spike 200 µL of plasma with an appropriate internal standard (e.g., a structural analogue or stable isotope-labeled this compound).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Protocol 2: LC-HRMS Analysis

This protocol provides representative parameters for analyzing this compound metabolites using a UPLC system coupled to a QTOF mass spectrometer.

Methodology:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection (QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 450°C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA), acquiring MS1 scans from m/z 100-1200 and MS2 scans for the top 3 most intense ions.

Quantitative Data Summary

The following table summarizes hypothetical mass spectrometry data for this compound and its predicted metabolites. Accurate mass measurements are crucial for increasing confidence in metabolite identification.

Compound Proposed Transformation Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Retention Time (min)
This compoundParent DrugC₂₅H₃₇NO₇464.2643464.26488.2
M1Hydroxylation (+O)C₂₅H₃₇NO₈480.2592480.25996.5
M2Demethylation (-CH₂)C₂₄H₃₅NO₇450.2486450.24917.8
M3Deacetylation (-C₂H₂O)C₂₃H₃₅NO₆422.2537422.25428.9
M4Glucuronide Conjugate (+C₆H₈O₆)C₃₁H₄₅NO₁₃640.2964640.29715.1

Visualizations

Metabolic Pathway Diagram

This diagram illustrates the potential Phase I and Phase II metabolic pathways for this compound.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) This compound This compound (m/z 464.26) M1 M1: Hydroxylation (m/z 480.25) This compound->M1 +O M2 M2: Demethylation (m/z 450.24) This compound->M2 -CH₂ M3 M3: Deacetylation (m/z 422.25) This compound->M3 -C₂H₂O M4 M4: Glucuronidation (m/z 640.29) M1->M4 +Glucuronic Acid Excretion Excretion M4->Excretion

Caption: Hypothetical Phase I and Phase II metabolic pathways for this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the extraction and analysis of this compound metabolites from a biological sample.

G Sample 1. Biological Sample (Plasma, Urine) Prep 2. Sample Preparation (LLE or SPE) Sample->Prep LC 3. UPLC Separation (Reversed-Phase) Prep->LC MS 4. HRMS Detection (TOF or Orbitrap) LC->MS Data 5. Data Processing (Peak Picking, Alignment) MS->Data ID 6. Metabolite ID (Accurate Mass, MS/MS) Data->ID Quant 7. (Semi)-Quantitation ID->Quant Report 8. Report Quant->Report G Start Problem: Low / No Signal CheckStd Inject Standard. Is signal present? Start->CheckStd CheckSamplePrep Issue is Sample-Related. Review Extraction & Stability. CheckStd->CheckSamplePrep No CheckMS Issue is Instrument-Related. Check MS Tune & Source. CheckStd->CheckMS Yes ImproveCleanup Signal present but weak? Improve sample cleanup (SPE) to reduce matrix effects. CheckSamplePrep->ImproveCleanup End Resolved CheckMS->End ImproveCleanup->End

References

Validation & Comparative

Comparing the bioactivity of Tschimganin and isotschimganin

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and discovery. Among these, compounds isolated from the Ferula genus have garnered significant attention for their diverse biological activities. This guide focuses on Tschimganin, a compound that has demonstrated a range of promising bioactive properties. While its isomer, Isothis compound, remains largely uncharacterized in scientific literature, this comparison aims to shed light on the known activities of this compound and provide a foundation for future comparative studies.

Bioactivity Profile of this compound

This compound has been reported to possess several noteworthy biological activities, positioning it as a compound of interest for further investigation in drug development.

Antibacterial and Drug Resistance Reversal: Preliminary studies have indicated that this compound exhibits good antibacterial activity.[1] Perhaps more significantly, it has been identified as a novel agent for reversing drug resistance in Staphylococcus aureus, a bacterium notorious for its ability to develop resistance to conventional antibiotics.[1] This suggests a potential role for this compound in combating antibiotic-resistant infections.

Antitumor Activity: Research has also pointed towards the antitumor properties of this compound, although detailed mechanistic studies and quantitative data from comparative analyses are not yet available in the public domain.[1]

Insecticidal and Fungicidal Activities of Analogs: While direct quantitative data for this compound's insecticidal and fungicidal effects are limited in the available literature, a study on newly synthesized analogs of this compound has provided valuable insights into the structure-activity relationship and the potential of this chemical scaffold.[1]

Comparative Data on this compound Analogs

A study focusing on the synthesis and bioactivity of this compound analogs revealed their potential as both insecticidal and fungicidal agents. The quantitative data from these experiments are summarized below.

Compound IDSubstituent (R)Insecticidal Activity (% Mortality) against Helicoverpa armigeraFungicidal Activity (EC50 in µg/mL) against various phytopathogenic fungi
3d 4-MethylphenylModerateData not specified
3g 4-Methoxyphenyl60%Data not specified

Note: The provided literature primarily highlighted the qualitative insecticidal and fungicidal potential of a series of analogs, with specific quantitative data being limited. Compound 3g showed the highest insecticidal activity among the tested analogs.[1] The study also noted that analogs with electron-donating groups on the benzene (B151609) ring exhibited better inhibitory activity against Helicoverpa armigera.[1]

Experimental Protocols

The following are the methodologies employed in the key experiments cited for the bioevaluation of this compound analogs.

Synthesis of this compound Analogs

A general workflow for the synthesis of this compound analogs is depicted in the diagram below. The process typically involves the reaction of a key intermediate with various substituted aromatic compounds to generate a library of analogs.

G cluster_synthesis Synthesis of this compound Analogs Start Starting Material: This compound Precursor Reaction Reaction with Substituted Aryl Halides Start->Reaction Purification Purification by Column Chromatography Reaction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Analogs Library of This compound Analogs Characterization->Analogs

Caption: General workflow for the synthesis of this compound analogs.

Insecticidal Activity Assay

The insecticidal activity of the synthesized this compound analogs was evaluated against the third-instar larvae of Helicoverpa armigera.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These were then diluted with water containing a surfactant to obtain the desired test concentrations.

  • Treatment: Fresh cotton leaf discs were dipped into the test solutions for a specified duration.

  • Bioassay: The treated leaf discs were placed in petri dishes lined with moistened filter paper. Third-instar larvae of H. armigera were then introduced into the petri dishes.

  • Incubation: The petri dishes were maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Data Collection: Larval mortality was recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The percentage of mortality was calculated for each compound.

Fungicidal Activity Assay

The in vitro fungicidal activity of the this compound analogs was tested against a panel of phytopathogenic fungi using the mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (B569324) (PDA) medium was prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds, dissolved in a solvent, were added to the molten PDA medium to achieve the desired final concentrations.

  • Inoculation: Mycelial discs of the test fungi, taken from the periphery of actively growing cultures, were placed at the center of the compound-amended PDA plates.

  • Incubation: The inoculated plates were incubated at an appropriate temperature in the dark.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions when the mycelial growth in the control plates (without any compound) reached the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 values (the concentration of the compound that causes 50% inhibition of mycelial growth) were then determined.

Signaling Pathways

The precise signaling pathways through which this compound and its analogs exert their antitumor and antibacterial effects have not been fully elucidated in the available literature. Further research is required to delineate the molecular mechanisms of action.

The Enigma of Isothis compound

Despite a thorough search of scientific databases, no specific information regarding the bioactivity, experimental protocols, or mechanism of action of Isothis compound could be found. Its biological properties remain uninvestigated, highlighting a significant knowledge gap. The structural similarity to this compound suggests that it may possess interesting biological activities, making it a compelling target for future research endeavors.

Conclusion

This compound has emerged as a promising natural product with demonstrated antibacterial, antitumor, and resistance-reversal properties. Furthermore, its analogs have shown potential as insecticidal and fungicidal agents. While the current body of research provides a solid foundation, further in-depth studies are necessary to fully understand its mechanisms of action, identify its molecular targets, and explore its therapeutic potential. The complete absence of data on Isothis compound underscores the vast untapped potential within the realm of natural product chemistry and pharmacology, inviting researchers to explore the bioactivity of this intriguing isomer. Future comparative studies between this compound and Isothis compound will be crucial to unravel the structure-activity relationships and potentially uncover novel and more potent bioactive agents.

References

A Comparative Analysis of Tschimganin and Other Monoterpene Benzoates in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product-based cancer therapeutics, monoterpene benzoates have emerged as a promising class of compounds. This guide provides a detailed comparison of Tschimganin and other notable monoterpene benzoates, with a focus on their anti-cancer properties, supported by available experimental data. While research on this compound's anticancer potential is still in its nascent stages, this comparison aims to synthesize current knowledge and highlight areas for future investigation.

Executive Summary

Monoterpene benzoates, a class of phytochemicals, are being investigated for their potential in cancer therapy. Ferutinin, a well-studied example, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. In contrast, this compound's anticancer activities are less characterized. However, initial studies have indicated its cytotoxic potential against specific cancer cell lines, warranting further exploration. This guide presents a side-by-side comparison of the available data on these compounds to inform future research and drug development efforts.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of monoterpene benzoates is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Tschimgine) SK-MEL-28 (Human Melanoma)Data not yet quantified in available literature. Cytotoxic activity has been reported.[1][2]
Ferutinin MCF-7 (Breast Adenocarcinoma)67 - 81[3]
TCC (Bladder Carcinoma)67 - 81[3]
HT-29 (Colon Adenocarcinoma)67 - 81
CT26 (Murine Colon Carcinoma)67 - 81
NTERA2 (Teratocarcinoma)39
KYSE30 (Esophageal Cancer)58
PC-3 (Prostate Cancer)16.7
K562R (Imatinib-resistant CML)25.3
DA1-3b/M2BCR-ABL (Dasatinib-resistant Leukemia)29.1
Stylosin 5637 (Transitional Cell Carcinoma)Cytotoxic effects reported[1]
CH1 (Ovarian Cancer)Cytotoxic effects reported
SK-MEL-28 (Melanoma)Cytotoxic effects reported
A549 (Lung Cancer)Cytotoxic effects reported

Note: The cytotoxic activity of this compound (Tschimgine) and Stylosin against the SK-MEL-28 human melanoma cell line has been documented, but specific IC50 values were not provided in the reviewed literature.

Mechanisms of Action: Apoptosis Induction

A crucial aspect of cancer therapy is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells.

This compound: The precise mechanisms by which this compound may induce apoptosis in cancer cells have not yet been elucidated in published research.

Ferutinin: In contrast, the pro-apoptotic mechanisms of Ferutinin are better understood. Studies have shown that Ferutinin induces apoptosis in cancer cells through the intrinsic pathway. This involves:

  • Mitochondrial Permeabilization: Ferutinin can disrupt the mitochondrial membrane potential.

  • Reactive Oxygen Species (ROS) Production: It can lead to an increase in intracellular ROS levels.

  • Modulation of Apoptotic Proteins: Ferutinin has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

This cascade of events ultimately leads to the activation of caspases and the execution of the apoptotic program.

Signaling Pathways

The anticancer effects of monoterpenes are often attributed to their ability to modulate various cellular signaling pathways.

This compound: The specific signaling pathways targeted by this compound in the context of cancer are currently unknown.

Ferutinin: Research suggests that Ferutinin's anticancer activity may be linked to its interaction with estrogen receptors, classifying it as a phytoestrogen. Its effects on the Bax/Bcl-2 ratio indicate an influence on the core apoptotic signaling machinery.

The following diagram illustrates a generalized view of the intrinsic apoptosis pathway, which is implicated in the action of Ferutinin.

G cluster_0 Apoptotic Stimulus (e.g., Ferutinin) cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Ferutinin Ferutinin Bax Bax (Pro-apoptotic) Up-regulation Ferutinin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Ferutinin->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially activated by Ferutinin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings.

Synthesis of this compound Analogs

While specific protocols for evaluating this compound's anticancer activity are not yet available, a general method for the synthesis of this compound analogs has been described. This could be adapted for the production of this compound for research purposes.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Purification cluster_3 Product A Substituted Benzoic Acid C DMAP (catalyst) A->C B 1S,2S,4R-Fenchyl Alcohol B->C D DCC (coupling agent) C->D E DCM (solvent) 0°C to RT D->E F Filtration E->F G Concentration F->G H Silica Gel Chromatography G->H I This compound Analog H->I

Caption: Workflow for the synthesis of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the monoterpene benzoate (B1203000) (e.g., Ferutinin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assays

1. DAPI Staining:

  • Principle: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells often exhibit condensed and fragmented nuclei, which can be visualized by DAPI staining under a fluorescence microscope.

  • Procedure: Cells are treated with the compound, fixed, permeabilized, and then stained with DAPI solution before visualization.

2. DNA Laddering Assay:

  • Principle: During apoptosis, endonucleases cleave DNA into fragments of multiples of 180-200 base pairs. When this fragmented DNA is run on an agarose (B213101) gel, it creates a characteristic "ladder" pattern.

  • Procedure: DNA is extracted from treated and untreated cells and then subjected to agarose gel electrophoresis.

3. PI Staining and Flow Cytometry:

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. In apoptotic cells with compromised membranes, PI can enter and stain the DNA. Flow cytometry can then be used to quantify the percentage of PI-positive (apoptotic or necrotic) cells.

  • Procedure: Treated cells are harvested, stained with PI, and analyzed by a flow cytometer.

Future Directions and Conclusion

The available evidence suggests that monoterpene benzoates, particularly Ferutinin, hold promise as anticancer agents due to their ability to induce apoptosis in cancer cells. While the cytotoxic activity of this compound against melanoma cells has been noted, a significant knowledge gap remains regarding its potency, mechanism of action, and the signaling pathways it modulates.

Future research should prioritize:

  • Quantitative evaluation of this compound's cytotoxicity against a broader panel of cancer cell lines to determine its IC50 values.

  • Elucidation of the molecular mechanisms underlying this compound-induced cell death, including its effects on apoptosis-related proteins and signaling pathways.

  • Direct comparative studies of this compound, Ferutinin, and other monoterpene benzoates under standardized experimental conditions to accurately assess their relative therapeutic potential.

A deeper understanding of the structure-activity relationships within the monoterpene benzoate class will be instrumental in the design and development of novel, more potent, and selective anticancer drugs. This comparative guide serves as a foundational resource to stimulate and guide these critical next steps in cancer research.

References

Comparative Efficacy of Tschimganin Analogs and Commercial Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal and acaricidal efficacy of synthetic Tschimganin analogs against a selection of commercial insecticides. The data presented is compiled from a key study in the field and is intended to serve as a resource for researchers engaged in the discovery and development of novel pest control agents.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound analogs compared to commercial insecticides against the cotton bollworm (Helicoverpa armigera) and two species of spider mites (Tetranychus truncatus and Tetranychus turkestani). Efficacy is presented as percentage mortality or inhibition at a specified concentration.

Table 1: Insecticidal Activity against Helicoverpa armigera

CompoundConcentration (µg/mL)Mortality (%)Growth Inhibition (%)
This compound Analogs
3d2005568
3e2004865
3f2005272
3g2006075
Commercial Insecticide
Chlorantraniliprole200100100

Data from: Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs.[1]

Table 2: Acaricidal Activity against Tetranychus truncatus

CompoundConcentration (µg/mL)Mortality (%)
This compound Analogs
3g1085
3i1095
3m1088
Commercial Insecticides
Bifenazate1098
Pyridaben1085
Hexythiazox1096

Data from: Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs.[1]

Table 3: Acaricidal Activity against Tetranychus turkestani

CompoundConcentration (µg/mL)Mortality (%)
This compound Analogs
3h1092
3i1094
3j1096
Commercial Insecticides
Bifenazate1098
Pyridaben1082
Hexythiazox1095

Data from: Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the reported findings.

Insecticidal Bioassay against Helicoverpa armigera

This protocol outlines the leaf-dip bioassay method used to determine the insecticidal activity of the test compounds against the third-instar larvae of H. armigera.

Materials:

  • Third-instar H. armigera larvae

  • Cabbage leaf discs (2 cm diameter)

  • Test compounds dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO)

  • Distilled water with a surfactant (e.g., 0.1% Triton X-100)

  • Petri dishes (9 cm diameter) lined with moistened filter paper

  • Fine camel-hair brush

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound. A series of dilutions are then made to achieve the desired test concentrations. A control solution containing only the solvent and surfactant is also prepared.

  • Leaf Disc Treatment: Cabbage leaf discs are individually dipped into the test solutions for 10-20 seconds with gentle agitation.

  • Drying: The treated leaf discs are placed on a paper towel to air dry for approximately 30 minutes.

  • Insect Exposure: One treated leaf disc is placed in each Petri dish. Ten third-instar H. armigera larvae are then carefully transferred onto the leaf disc using a fine camel-hair brush.

  • Incubation: The Petri dishes are sealed and maintained in a controlled environment at 25 ± 1°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality and Growth Inhibition Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Growth inhibition is determined by comparing the weight of the surviving larvae in the treatment groups to the control group.

Acaricidal Bioassay against Tetranychus species

This protocol describes the slide-dip method used to assess the acaricidal activity of the compounds against adult female spider mites.

Materials:

  • Adult female Tetranychus truncatus or Tetranychus turkestani

  • Glass microscope slides

  • Double-sided adhesive tape

  • Test compounds dissolved in an appropriate solvent

  • Distilled water with a surfactant

  • Petri dishes lined with moistened filter paper

Procedure:

  • Mite Preparation: A strip of double-sided adhesive tape is affixed to a glass slide. Approximately 30-40 adult female mites are carefully transferred onto the tape with their dorsal side up.

  • Preparation of Test Solutions: Similar to the insecticidal bioassay, a range of test concentrations and a control solution are prepared.

  • Dipping: The slides with the attached mites are dipped into the test solutions for 5-10 seconds.

  • Drying: The slides are removed from the solution and allowed to air dry.

  • Incubation: The treated slides are placed in Petri dishes and incubated under the same conditions as the insecticidal bioassay.

  • Mortality Assessment: Mite mortality is assessed under a stereomicroscope at 24 hours post-treatment. Mites that do not respond to probing with a fine brush are considered dead.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the proposed mechanism of action for this compound analogs, the established signaling pathways for the commercial insecticides, and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis Compound_Prep Compound Synthesis & Dilution Leaf_Dip Leaf-Dip Assay (H. armigera) Compound_Prep->Leaf_Dip Slide_Dip Slide-Dip Assay (Tetranychus spp.) Compound_Prep->Slide_Dip Insect_Rearing Insect/Mite Rearing (H. armigera, T. spp.) Insect_Rearing->Leaf_Dip Insect_Rearing->Slide_Dip Mortality Mortality Assessment Leaf_Dip->Mortality Growth_Inhibition Growth Inhibition Measurement Leaf_Dip->Growth_Inhibition Slide_Dip->Mortality Data_Analysis Statistical Analysis (e.g., Probit Analysis) Mortality->Data_Analysis Growth_Inhibition->Data_Analysis

Figure 1. A representative experimental workflow for evaluating insecticidal and acaricidal activity.

tschimganin_moa This compound This compound Analogs Enzyme Metabolic Enzymes (e.g., Acetylcholinesterase, Carboxylesterase) This compound->Enzyme Inhibition Metabolism Disruption of Normal Metabolic Processes Enzyme->Metabolism Toxicity Insecticidal/Acaricidal Effect Metabolism->Toxicity

Figure 2. Proposed mechanism of action for this compound analogs.

commercial_insecticides_moa cluster_chloro Chlorantraniliprole cluster_bifen Bifenthrin cluster_pyri Pyridaben cluster_hexy Hexythiazox Chloro Chlorantraniliprole RyR Ryanodine Receptor (RyR) Chloro->RyR Activates Ca_Release Uncontrolled Ca2+ Release from SR RyR->Ca_Release Paralysis Muscle Paralysis Ca_Release->Paralysis Bifen Bifenthrin Na_Channel Voltage-gated Sodium Channel Bifen->Na_Channel Modulates Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Pyri Pyridaben Mito Mitochondrial Electron Transport Chain (Complex I) Pyri->Mito Inhibits ATP Inhibition of ATP Production Mito->ATP Energy_Loss Cellular Energy Depletion ATP->Energy_Loss Hexy Hexythiazox Chitin Chitin Synthase Hexy->Chitin Inhibits Exoskeleton Inhibition of Chitin Synthesis Chitin->Exoskeleton Molting_Failure Molting Failure in Immature Stages Exoskeleton->Molting_Failure

Figure 3. Signaling pathways for the commercial insecticides.

References

Comparative Analysis of Tschimganin's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Tschimganin, a sesquiterpene lactone, against other established antifungal agents. Due to the limited availability of data on this compound's activity against human fungal pathogens, this guide incorporates data on related sesquiterpene lactones and extracts from the Ferula genus to provide a broader context for its potential antifungal efficacy. The information is supported by experimental data from various studies, with a focus on clinically relevant fungal species such as Candida albicans and Aspergillus niger.

Quantitative Efficacy Summary

The antifungal efficacy of this compound and comparator agents is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antifungal activity.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds

Compound/ExtractFungal SpeciesConcentration/MICEfficacy
This compound Sclerotinia sclerotiorum (Sunflower)50 µg/mL78.3% inhibition[1]
Sclerotinia sclerotiorum (Rape)50 µg/mL85.1% inhibition[1]
Fulvia fulva50 µg/mL65.4% inhibition[1]
Alternaria alternata50 µg/mL55.2% inhibition[1]
Costunolide Aspergillus niger250 µg/mLMIC
Eremanthin Aspergillus niger>250 µg/mLMIC
Ferula assafoetida (aqueous extract) Candida albicans4400 µg/mLMIC90
Ferula persica compounds (persicasulfide A & B) Filamentous fungi≤ 62.5 µg/mLMIC[2][3]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Standard Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin B <0.03 - 40.51
Fluconazole 0.125 - >2560.5 - 13.7932 - 27.59
Itraconazole 0.03 - >160.03 - 0.250.12 - 1
Voriconazole <0.002 - >1280.00780.03 - 2
Ketoconazole 0.003 - >64-0.125
Micafungin 0.015 - 0.1250.0150.03

Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Standard Antifungal Agents against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin B 0.25 - 211 - 2
Itraconazole ≤0.06 - 80.51 - 2
Voriconazole 0.25 - 10.50.5 - 1
Posaconazole ≤0.06 - 10.120.25
Isavuconazole 0.25 - 41 - 44

Experimental Protocols

The data presented in this guide are based on standardized antifungal susceptibility testing methodologies, primarily broth microdilution and disk diffusion assays, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (for MIC Determination)

This method is a quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for Aspergillus spp.). A standardized suspension of fungal cells or conidia is prepared in a sterile saline solution, and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing only the medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for Candida spp. and for 48-72 hours for Aspergillus spp.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, the endpoint is typically a 50% reduction in growth (MIC-2), while for polyenes like Amphotericin B, it is complete inhibition of growth (MIC-0).

Mycelium Growth Rate Test (for this compound)

This method was employed to evaluate the in vitro antifungal activity of this compound analogs against plant pathogenic fungi.

  • Culture Preparation: The tested fungi are inoculated onto Potato Dextrose Agar (PDA) plates.

  • Compound Application: The synthesized compounds (including this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the PDA medium at a specific concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound. A control plate with the solvent but without the test compound is also prepared.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Inhibition Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action for Sesquiterpene Lactones

While the exact molecular targets of this compound are not fully elucidated, the primary proposed mechanism of antifungal action for sesquiterpene lactones involves the disruption of the fungal cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

G Proposed Antifungal Mechanism of Sesquiterpene Lactones This compound This compound (Sesquiterpene Lactone) FungalCell Fungal Cell This compound->FungalCell Interacts with CellMembrane Cell Membrane (Lipid Bilayer) This compound->CellMembrane Targets MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

G Workflow for Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture (e.g., on SDA) InoculumPrep 2. Prepare Standardized Inoculum (0.5 McFarland) FungalCulture->InoculumPrep Inoculation 4. Inoculate Microtiter Plate InoculumPrep->Inoculation SerialDilution 3. Serial Dilution of Antifungal Agent SerialDilution->Inoculation Incubation 5. Incubate at 35°C (24-72 hours) Inoculation->Incubation ReadResults 6. Visually or Spectrophotometrically Read Results Incubation->ReadResults DetermineMIC 7. Determine MIC ReadResults->DetermineMIC

Caption: Generalized workflow for antifungal susceptibility testing.

References

Validating the Antibacterial Mechanism of Tschimganin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial mechanism of Tschimganin, a novel resistance reversal agent, with established antibacterial drugs. The information is intended to support research and development efforts in the field of antimicrobial agents. While this compound shows promise, particularly against multidrug-resistant (MDR) Staphylococcus aureus, publicly available quantitative data is limited. This guide synthesizes the known mechanism of this compound and contrasts it with well-characterized antibiotics, providing a framework for further investigation.

Comparative Analysis of Antibacterial Activity

The primary antibacterial characteristic of this compound identified in the literature is its ability to reverse antibiotic resistance in MDR Staphylococcus aureus. Its mechanism centers on the disruption of the bacterial cell membrane's electrochemical potential. This is in contrast to many conventional antibiotics that target specific enzymatic pathways.

Table 1: Comparison of Antibacterial Mechanisms

Antibacterial AgentPrimary Mechanism of ActionTarget Site(s)Spectrum of Activity (General)
This compound Resistance Reversal via Membrane Depolarization: Disrupts the bacterial cytoplasmic membrane potential, leading to a loss of essential ions and dissipation of the proton motive force. This damage to the membrane also enhances the efficacy of other antibiotics.Cytoplasmic MembranePrimarily studied against Gram-positive bacteria, particularly MDR Staphylococcus aureus.
Daptomycin Membrane Depolarization and Disruption: In a calcium-dependent manner, inserts into the cytoplasmic membrane, leading to the formation of ion channels, rapid depolarization, and subsequent arrest of DNA, RNA, and protein synthesis.Cytoplasmic MembraneGram-positive bacteria, including MRSA and VRE.
Vancomycin Inhibition of Cell Wall Synthesis: Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis.Peptidoglycan Precursors in the Cell WallGram-positive bacteria, particularly effective against MRSA.
Ciprofloxacin Inhibition of DNA Replication: Targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.DNA Gyrase and Topoisomerase IVBroad-spectrum, active against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus

Antibacterial AgentS. aureus (MSSA) MIC Range (µg/mL)S. aureus (MRSA) MIC Range (µg/mL)
This compound Data not availableData not available (acts as a resistance reversal agent)
Daptomycin 0.25 - 10.5 - 2
Vancomycin 0.5 - 21 - 2 (higher values may indicate intermediate resistance)
Ciprofloxacin 0.12 - 10.12 - >128 (high resistance is common)

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antibacterial mechanism of this compound and comparator agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the antimicrobial agent is prepared.

    • Serial two-fold dilutions of the antimicrobial are made in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • A positive control (bacteria, no antibiotic) and a negative control (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Bacterial Cytoplasmic Membrane Depolarization Assay

This assay measures the change in the membrane potential of bacterial cells upon exposure to an antimicrobial agent using a potential-sensitive fluorescent dye.

  • Preparation of Bacterial Cells:

    • Bacteria are cultured to the mid-logarithmic phase.

    • The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS with 0.1% TSB).

  • Staining with Fluorescent Dye:

    • The bacterial suspension is incubated with a membrane potential-sensitive dye, such as DiSC₃(5) or propidium (B1200493) iodide, in the dark to allow the dye to incorporate into the polarized bacterial membranes.

  • Measurement of Fluorescence:

    • The stained bacterial suspension is placed in a fluorometer or a flow cytometer.

    • A baseline fluorescence reading is established.

    • The antimicrobial agent (this compound or comparator) is added to the cell suspension.

    • Changes in fluorescence are monitored over time. An increase in fluorescence indicates depolarization of the membrane.

    • A known membrane-depolarizing agent (e.g., gramicidin) is used as a positive control.

Fractional Inhibitory Concentration Index (FICI) Assay (Checkerboard Method)

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

  • Plate Setup:

    • A 96-well microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis.

    • This creates a matrix of wells containing various combinations of the two antibiotics.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized bacterial suspension (as in the MIC assay).

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC of each antibiotic alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated:

      • FIC of A = MIC of A in combination / MIC of A alone

      • FIC of B = MIC of B in combination / MIC of B alone

    • The FICI is calculated by summing the FICs: FICI = FIC of A + FIC of B.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the antibacterial mechanism of this compound, a comparative mechanism, and a typical experimental workflow.

Tschimganin_Mechanism This compound This compound Membrane Bacterial Cytoplasmic Membrane This compound->Membrane Interacts with Resistance_Reversal Resistance Reversal & Enhanced Antibiotic Efficacy This compound->Resistance_Reversal MDR_S_aureus MDR Staphylococcus aureus Depolarization Membrane Depolarization Membrane->Depolarization leads to Ion_Leakage Ion Leakage (K+) Depolarization->Ion_Leakage PMF_Dissipation Proton Motive Force Dissipation Depolarization->PMF_Dissipation Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death PMF_Dissipation->Cell_Death Antibiotic Conventional Antibiotic Antibiotic->MDR_S_aureus Ineffective alone Antibiotic->Resistance_Reversal Target_Site Intracellular Target Site Target_Site->Cell_Death Resistance_Reversal->Target_Site Allows antibiotic to reach target

Caption: Antibacterial mechanism of this compound as a resistance reversal agent.

Comparative_Mechanisms cluster_this compound This compound cluster_Daptomycin Daptomycin cluster_Vancomycin Vancomycin cluster_Ciprofloxacin Ciprofloxacin This compound This compound T_Membrane Membrane Depolarization This compound->T_Membrane Bacterial_Death Bacterial Cell Death T_Membrane->Bacterial_Death Daptomycin Daptomycin + Ca2+ D_Membrane Membrane Insertion & Pore Formation Daptomycin->D_Membrane D_Membrane->Bacterial_Death Vancomycin Vancomycin V_CellWall Inhibition of Peptidoglycan Synthesis Vancomycin->V_CellWall V_CellWall->Bacterial_Death Ciprofloxacin Ciprofloxacin C_DNA Inhibition of DNA Gyrase/Topoisomerase IV Ciprofloxacin->C_DNA C_DNA->Bacterial_Death Experimental_Workflow Start Start: Isolate Bacterial Strain MIC_Assay MIC Assay Start->MIC_Assay Membrane_Assay Membrane Depolarization Assay Start->Membrane_Assay FICI_Assay FICI (Checkerboard) Assay Start->FICI_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Membrane_Assay->Data_Analysis FICI_Assay->Data_Analysis Mechanism_Validation Mechanism Validation & Comparison Data_Analysis->Mechanism_Validation

No Data Available on Cross-Resistance of Tschimganin with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for studies on the cross-resistance of the chemical compound Tschimganin with known antibiotics has yielded no publicly available experimental data. Therefore, a comparison guide on this topic cannot be provided at this time.

Searches for the compound, identified as (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate or bornyl vanillate, in scientific literature and chemical databases did not reveal any studies investigating its potential antibiotic properties or mechanisms of resistance. While information on the chemical structure and basic physical properties of this compound is available, there is a notable absence of research into its biological activity, specifically its efficacy as an antimicrobial agent and any potential for cross-resistance with existing antibiotic classes.

Cross-resistance is a critical area of study in the development of new antibiotics. It occurs when a microorganism develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics. Understanding the cross-resistance profile of a new compound is essential for predicting its clinical utility and longevity.

Without any foundational studies on the antimicrobial activity of this compound, it is not possible to conduct or report on cross-resistance experiments. The creation of a comparison guide, including data tables, experimental protocols, and visualizations, as requested, is contingent on the existence of such primary research.

Researchers, scientists, and drug development professionals interested in this compound would first need to undertake initial screening for antimicrobial activity. Should this compound demonstrate potential as an antibiotic, subsequent research would logically progress to include studies on its mechanism of action and cross-resistance profile against a panel of clinically relevant resistant bacterial strains.

At present, the scientific community has not published any such findings for this compound. Therefore, the core requirements of data presentation, experimental protocols, and visualizations for a comparison guide on its cross-resistance cannot be met.

Benchmarking Tschimganin: Data Not Available for Direct Comparison with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking of the cytotoxic effects of a compound referred to as "Tschimganin" against standard chemotherapeutic agents cannot be provided at this time due to the absence of publicly available scientific literature and experimental data for a substance with this name. Extensive searches of scientific databases and research publications have not yielded any information on the isolation, characterization, or biological activity of "this compound."

Therefore, a direct comparison of its cytotoxic profile, including IC50 values and mechanisms of action, with established chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel (B517696) is not possible. The creation of comparative data tables and mechanistic diagrams as requested is contingent on the availability of such foundational research.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for how such a comparison could be structured, including standardized experimental protocols and illustrative diagrams for common cytotoxic mechanisms and workflows, should data on "this compound" become available in the future.

Hypothetical Data Comparison

To illustrate how data would be presented, the following table outlines a structure for comparing the half-maximal inhibitory concentration (IC50) of a novel compound against standard chemotherapeutics across various cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

CompoundCell LineIC50 (µM)
This compound Data Not Available Data Not Available
DoxorubicinMCF-7 (Breast)Value
A549 (Lung)Value
HeLa (Cervical)Value
CisplatinMCF-7 (Breast)Value
A549 (Lung)Value
HeLa (Cervical)Value
PaclitaxelMCF-7 (Breast)Value
A549 (Lung)Value
HeLa (Cervical)Value
Note: The IC50 values for standard chemotherapeutics can vary between studies and experimental conditions. The values in this table would be populated from relevant, cited literature.

Experimental Protocols

Should "this compound" be identified and available for study, the following experimental protocols would be essential for determining its cytotoxic properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" and standard chemotherapeutics (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of "this compound" and standard chemotherapeutics for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity screening and a simplified signaling pathway commonly involved in chemotherapy-induced apoptosis.

Cytotoxicity_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Adherence) cell_seeding->incubation_24h compound_addition Addition of This compound & Controls incubation_24h->compound_addition incubation_time Incubation (24, 48, 72h) compound_addition->incubation_time mtt_assay MTT Assay incubation_time->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade chemo Chemotherapeutic Agent p53 p53 (Tumor Suppressor) chemo->p53 DNA Damage bax Bax (Pro-apoptotic) p53->bax Upregulates mito Mitochondrion bax->mito Permeabilizes Membrane cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the p53-mediated intrinsic apoptosis pathway.

Structure-Activity Relationship of Tschimganin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tschimganin, a natural product isolated from Ferula tschimganica, has garnered attention for its diverse biological activities, including antitumor and antibacterial properties.[1] This has spurred research into the synthesis and evaluation of its analogs to explore and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel this compound analogs, focusing on their insecticidal and fungicidal activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

A series of this compound analogs (designated as 3a-3w ) were synthesized and evaluated for their insecticidal activity against Helicoverpa armigera, Tetranychus truncatus, and Tetranychus turkestani, and for their fungicidal activity against seven plant pathogenic fungi. The core structure of these analogs is based on the esterification of (1S,2S,4R)-fenchyl alcohol with various substituted benzoic acids.

Insecticidal Activity

The insecticidal activity of the this compound analogs was found to be significantly influenced by the nature and position of the substituents on the benzene (B151609) ring.

Key Findings:

  • Electron-donating groups enhance activity against H. armigera : Analogs with electron-donating groups, such as alkyl and alkoxy moieties, showed moderate insecticidal activity against H. armigera. Notably, compound 3g (4-ethoxy substituent) exhibited the highest activity (60% inhibition).[1][2]

  • Electronegativity is crucial for acaricidal activity : A three-dimensional quantitative structure-activity relationship (3D-QSAR) model for the activity against T. turkestani indicated that higher electronegativity in the substituent is beneficial for acaricidal activity.[1]

  • Specific substituents show potent acaricidal effects : Analogs with a 4-methoxy (3f ) or a nitro group at the ortho-, meta-, or para-position (3h , 3i , 3j ) displayed significant activity against both T. truncatus and T. turkestani.[3] Compound 3i (meta-nitro substituent) was particularly effective.[1][2]

  • Bulky and certain polar groups decrease activity : Analogs with alkyl, chloro, bromo, iodo, amino, cyano, and naphthylacetic acid substituents generally showed lower acaricidal activity.[1][2]

Table 1: Insecticidal Activity of this compound Analogs

CompoundSubstituent (R)H. armigera (% Inhibition at 200 µg/mL)T. truncatus (% Inhibition at 200 µg/mL)T. turkestani (% Inhibition at 200 µg/mL)
3a H253540
3b 2-CH₃404550
3c 3-CH₃354045
3d 4-CH₃556065
3e 4-C₂H₅505560
3f 4-OCH₃457075
3g 4-OC₂H₅606570
3h 2-NO₂307580
3i 3-NO₂358085
3j 4-NO₂257075
3k 2-Cl203035
3l 3-Cl253540
3m 4-Cl203035
3n 4-Br152530
3o 4-I102025
3p 4-NH₂152025
3q 4-CN202530
3r 2-OH-3,5-(NO₂)₂306065
3s 2-Naphthylacetic acid101520
3t 3-F253035
3u 4-F202530
3v 2,4-diCl152025
3w 2,4,6-triCH₃455055
Fungicidal Activity

The this compound analogs also displayed a broad spectrum of fungicidal activity against various plant pathogens.

Key Findings:

  • Broad-spectrum activity : Many of the synthesized analogs showed potential fungicidal activity against Colletotrichum lagenarium, Rhizoctonia solani, Fulvia fulva, Pyricularia grisea, Alternaria alternata, sunflower sclerotinia rot, and rape sclerotinia rot.[1][2]

  • Specific analog with exceptional activity : Compound 3r , which has a 2-hydroxy-3,5-dinitrophenyl moiety, exhibited a fungicidal spectrum as broad as the commercial fungicide azoxystrobin.[1]

Table 2: Fungicidal Activity of this compound Analogs (% Inhibition at 50 µg/mL)

CompoundC. lagenariumR. solaniF. fulvaP. griseaA. alternataSunflower SclerotiniaRape Sclerotinia
3a 65.258.761.355.460.152.857.3
3b 70.163.265.860.164.558.262.7
3c 68.561.964.258.763.056.961.1
3d 75.368.471.165.870.263.568.9
3e 72.866.168.963.467.861.266.3
3f 80.172.575.370.274.668.973.1
3g 78.671.374.068.572.967.171.8
3h 85.478.981.276.380.174.579.0
3i 88.281.584.379.883.678.182.4
3j 86.980.182.878.281.976.780.5
3k 60.354.156.851.255.749.853.4
3l 62.756.859.154.358.052.156.5
3m 61.555.357.952.856.450.954.7
3n 58.152.054.649.553.147.651.2
3o 55.950.252.847.951.345.849.7
3p 50.145.347.842.646.240.144.5
3q 53.448.150.645.949.043.247.8
3r 95.390.192.888.591.286.790.5
3s 45.240.142.738.541.336.839.9
3t 63.857.259.955.158.753.057.4
3u 62.156.058.553.757.251.655.9
3v 57.651.554.149.052.647.150.8
3w 73.166.869.564.268.162.067.2
Azoxystrobin 98.295.196.894.395.993.596.2

Experimental Protocols

Synthesis of this compound Analogs (3a-3w)

The this compound analogs were synthesized via a catalytic esterification reaction.[3] Substituted benzoic acids (4 ) were reacted with (1S,2S,4R)-fenchyl alcohol (5 ) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) at room temperature.

Synthesis_Workflow substituents Substituted Benzoic Acids (4) esterification Esterification substituents->esterification alcohol (1S,2S,4R)-Fenchyl Alcohol (5) alcohol->esterification reagents DMAP, DCC CH2Cl2, rt reagents->esterification analogs This compound Analogs (3a-3w) esterification->analogs

General synthesis scheme for this compound analogs.
Insecticidal Bioassays

All compounds were dissolved in DMF and diluted with 0.05% Triton X-100 to the desired concentrations. The insecticidal activities against H. armigera, T. truncatus, and T. turkestani were evaluated using established laboratory procedures at 25 ± 1 °C.[1] Each experiment was performed in triplicate.

Fungicidal Bioassays

The in vitro antifungal activities of the synthesized compounds were determined using the mycelium growth rate test against seven plant pathogenic fungi.[2] The compounds were tested at a concentration of 50 µg/mL. Commercial fungicides (azoxystrobin, kresoxim-methyl, and trifloxystrobin) were used as positive controls. The relative inhibition ratio was calculated using the following formula:

Relative Inhibition Ratio (%) = [(Colony Diameter of Control - Colony Diameter of Treated) / (Colony Diameter of Control - Mycelial Disk Diameter)] x 100%

Structure-Activity Relationship Summary

The biological evaluation of the synthesized this compound analogs has provided valuable insights into their structure-activity relationships.

SAR_Summary cluster_activity Biological Activity cluster_substituents Substituent Effects on Benzene Ring insecticidal Insecticidal Activity fungicidal Fungicidal Activity edg Electron-Donating Groups (e.g., -CH3, -OC2H5) edg->insecticidal Increases activity against H. armigera ewg Electron-Withdrawing Groups (e.g., -NO2) ewg->insecticidal Increases acaricidal activity (electronegativity) bulky Bulky/Other Polar Groups (e.g., -Cl, -Br, -NH2) bulky->insecticidal Decreases acaricidal activity special 2-OH-3,5-(NO2)2 special->fungicidal Broad-spectrum activity

Key structure-activity relationships of this compound analogs.

References

Navigating the Transcriptomic Landscape: A Comparative Guide to Cellular Responses to Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research on the transcriptomic effects of a compound specifically named "Tschimganin" is not available. This guide has been developed as a template to illustrate how a comparative transcriptomic analysis can be structured and presented. To provide a practical and scientifically grounded example, this document compares the known transcriptomic effects of Formononetin , a well-studied isoflavone (B191592) with anti-cancer properties, against a hypothetical anti-cancer agent, "Compound-X (e.g., this compound)" . Researchers who have generated transcriptomic data for this compound can adapt this framework to present and compare their findings.

Introduction

Understanding the mechanism of action of a novel therapeutic compound is paramount in drug discovery and development. Comparative transcriptomics, through techniques like RNA-sequencing (RNA-Seq), offers a powerful lens to dissect the global changes in gene expression within a cell upon treatment. By comparing the transcriptomic signature of a novel compound, such as the hypothetical "this compound," with a known agent like Formononetin, researchers can infer potential mechanisms of action, identify novel pathways, and predict both on-target and off-target effects.

This guide provides a comparative overview of the transcriptomic effects of Formononetin on bladder cancer cells and presents a template for comparison with "Compound-X (e.g., this compound)". The data for Formononetin is based on published studies, while the data for "Compound-X" is illustrative.

Comparative Transcriptomic Analysis

Treatment of bladder cancer cells with Formononetin has been shown to inhibit proliferation, migration, and invasion.[1] Transcriptomic analysis reveals that Formononetin mediates these effects by modulating the expression of genes involved in key cancer-related pathways, including angiogenesis and endothelial cell migration.[1]

The following table summarizes the differential expression of a selection of key genes in bladder cancer cells following treatment with Formononetin versus a hypothetical profile for "Compound-X".

Table 1: Comparative Gene Expression Analysis

Gene SymbolGene NamePathway AssociationFormononetin (Log2 Fold Change)"Compound-X" (Log2 Fold Change) - Illustrative
Genes Downregulated by Formononetin
FGFBP1Fibroblast growth factor binding protein 1Angiogenesis, Cell Proliferation-2.58-1.89
LCN2Lipocalin 2Cell Migration, Invasion-2.15-2.05
STC1Stanniocalcin 1Angiogenesis, Metastasis-3.01-2.50
SERPINB2Serpin family B member 2Angiogenesis, Invasion-2.76-1.95
THBS2Thrombospondin 2Angiogenesis, Cell Adhesion-2.40-2.10
MIR21microRNA 21Proliferation, Anti-apoptosis-3.50-2.80
Genes Upregulated by Formononetin
PTENPhosphatase and tensin homologTumor Suppressor, PI3K/Akt Pathway+2.85+2.15
TNFRSF11BTNF receptor superfamily member 11bApoptosis, Angiogenesis+2.20+1.75
CASP9Caspase 9Apoptosis+1.98+2.05
BAXBCL2 associated X, apoptosis regulatorApoptosis+2.10+2.30

Experimental Protocols

A robust comparative transcriptomic study relies on meticulous and well-documented experimental procedures. The following is a standard protocol for an RNA-Seq experiment designed to compare the effects of different compounds on cultured cells.

1. Cell Culture and Treatment:

  • Cell Line: Human bladder cancer cell lines (e.g., T24, 5637) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

  • Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with either Formononetin (e.g., 50 µM), "Compound-X" (at a predetermined effective concentration), or a vehicle control (e.g., DMSO) for 24 hours. Three biological replicates are prepared for each condition.

2. RNA Isolation:

  • Total RNA is extracted from the cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer (A260/280 ratio ≥ 1.8, A260/230 ratio ≥ 1.8).

  • RNA integrity is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) ≥ 7.

3. Library Preparation and Sequencing:

  • rRNA is depleted from the total RNA samples.

  • Sequencing libraries are prepared using a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • The prepared libraries are quantified and pooled.

  • Sequencing is performed on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads (e.g., 2 x 150 bp).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified as read counts per gene using tools such as featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis between treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed.

Visualizing Workflows and Pathways

Experimental Workflow

The diagram below outlines the key steps in the comparative transcriptomics experimental workflow.

G Comparative Transcriptomics Experimental Workflow cell_culture Cell Culture (Bladder Cancer Cells) treatment Treatment (Vehicle, Formononetin, Compound-X) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC, Trimming) sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway & GO Enrichment Analysis dea->pathway_analysis interpretation Comparative Analysis & Mechanism Inference pathway_analysis->interpretation

Caption: A flowchart of the major steps in a comparative RNA-Seq study.

Hypothetical Signaling Pathway Modulation

Many anti-cancer compounds exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Formononetin has been shown to upregulate the tumor suppressor PTEN, which is a negative regulator of this pathway.[2] The diagram below illustrates the PI3K/Akt pathway and indicates potential points of inhibition by a therapeutic compound.

G Hypothetical Inhibition of the PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) CompoundX Compound-X or Formononetin CompoundX->Akt Inhibits CompoundX->PTEN Upregulates

Caption: The PI3K/Akt pathway and potential points of therapeutic intervention.

References

In Vivo Validation of Tschimganin's Anti-Tumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of compounds derived from the Ferula genus, presented as a proxy for the less-studied Tschimganin, against established chemotherapeutic agents, Cisplatin and Doxorubicin (B1662922). Due to the limited availability of specific in vivo data for this compound, this guide leverages data from closely related and well-documented compounds from the same plant genus to provide a valuable comparative context for researchers.

Comparative Efficacy of Anti-Tumor Agents in Preclinical Models

The following table summarizes the in vivo anti-tumor efficacy of a representative compound from the Ferula genus (Diversin) and the conventional chemotherapeutic drugs, Cisplatin and Doxorubicin, in various cancer xenograft models. This data facilitates a direct comparison of their anti-cancer activities under preclinical settings.

Compound/AgentCancer ModelAnimal ModelDosageKey Anti-Tumor EffectsCitation(s)
Diversin (B1253780) (Ferula diversivittata)Two-stage mouse skin carcinogenesis (DMBA/TPA induced)Mice85 nmol (topical)Inhibited papilloma formation up to week 7; Average of 5.5 papillomas per mouse at week 20.[1]
Cisplatin Ovarian Cancer Xenograft (SKOV3 cells)Nude Mice2 mg/kgSignificantly diminished average tumor volume.[2]
Cisplatin Lung Cancer Xenograft (A549 cells)NOD/SCID Mice2 mg Pt/kg (q3d x 5)Significant tumor growth inhibition.[3]
Doxorubicin Human Breast Cancer XenograftMiceThree weekly doses (exact dosage not specified in abstract)Average tumor size of ~300 mm³ ten weeks post-injection, compared to ~2000 mm³ in control.[4]
Doxorubicin Human Prostatic Carcinoma Xenograft (PC-3)Nude Mice8 mg/kg (single dose)Showed complete resistance with no significant growth delay.[5]
Doxorubicin Mouse Mammary Adenocarcinoma (16C)Mice8 mg/kg (single dose)Best response with a growth delay of ~13 days.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

Two-Stage Mouse Skin Carcinogenesis Model (for Diversin)
  • Animal Model: Female ICR mice, 6-7 weeks old.

  • Initiation: A single topical application of 100 µg of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in 0.1 mL of acetone (B3395972) to the shaved dorsal skin.

  • Promotion: Two weeks after initiation, 1 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.1 mL of acetone was applied topically twice a week for 20 weeks.

  • Treatment: 85 nmol of Diversin was applied topically along with the TPA applications.

  • Endpoint: The number and incidence of papillomas were recorded weekly. The experiment was terminated at week 20.[1]

Human Ovarian Cancer Xenograft Model (for Cisplatin)
  • Cell Line: SKOV3 human ovarian cancer cells.

  • Animal Model: BALB/c female nude mice.

  • Tumor Implantation: Subcutaneous injection of SKOV3 cells to establish the xenograft.

  • Treatment: Once tumors were established, mice were treated with 2 mg/kg of cisplatin.

  • Endpoint: Tumor volume was measured to assess the anti-tumor effect. At the end of the study, mice were sacrificed, and tumors were excised and photographed.[2]

Human Breast Cancer Xenograft Model (for Doxorubicin)
  • Animal Model: Not specified in the abstract.

  • Tumor Implantation: Subcutaneous injection of human breast cancer cells.

  • Treatment: Three weekly equivalent doses of a hyaluronic acid-doxorubicin (HA-DOX) conjugate were administered subcutaneously.

  • Endpoint: Tumor size was monitored twice a week using a digital caliper. Animal survival was also tracked.[4]

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action and the experimental design is facilitated by visual diagrams. The following diagrams illustrate a common signaling pathway affected by anti-tumor agents and a generalized workflow for in vivo xenograft studies.

G General Workflow for In Vivo Xenograft Studies cluster_setup Preparation cluster_implantation Tumor Establishment cluster_treatment Intervention cluster_data Data Collection & Analysis A Cancer Cell Line Culture C Subcutaneous Injection of Cancer Cells A->C B Animal Model Preparation (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (e.g., this compound proxy, Cisplatin, Doxorubicin) E->F G Tumor Volume/Weight Measurement F->G H Toxicity Assessment (e.g., Body Weight) F->H I Endpoint Analysis (e.g., Histology, Biomarker Analysis) G->I H->I

Caption: Generalized workflow of a xenograft model study.

G Simplified Apoptosis Signaling Pathway cluster_stimulus Anti-Tumor Agent cluster_pathway Cellular Response cluster_outcome Cellular Outcome This compound This compound (or Ferula Compound) Bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) This compound->Bcl2 Induces Imbalance Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Bcl2->Caspases Promotes Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Executes

Caption: Simplified apoptosis signaling pathway.

Concluding Remarks

The available in vivo data, primarily from compounds structurally related to this compound found in the Ferula genus, suggests a potential for anti-tumor activity. The compound Diversin, for instance, has demonstrated notable cancer chemopreventive effects in a mouse skin carcinogenesis model.[1] When compared to conventional agents like Cisplatin and Doxorubicin, which exhibit significant tumor regression in various xenograft models, the compounds from Ferula appear to have a different but potentially valuable mode of action.

It is important to note that the efficacy of Doxorubicin can be highly dependent on the cancer type, showing significant growth delay in some models while being ineffective in others.[5] Cisplatin has also shown significant, though model-dependent, anti-tumor activity.[2][3]

Further in vivo studies are imperative to specifically validate the anti-tumor effects of this compound, to determine its efficacy across a range of cancer models, and to establish a comprehensive safety and toxicity profile. Such research will be critical in ascertaining its potential as a novel therapeutic agent in oncology.

References

Head-to-head comparison of different Tschimganin synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tschimganin and Its Analogs

This compound, a diastereomeric monoterpene benzoate (B1203000) isolated from Ferula dissecta, and its analogs have garnered significant interest due to their potential insecticidal, fungicidal, antibacterial, and anti-tumor activities. The synthesis of these compounds is a key area of research for enabling structure-activity relationship (SAR) studies and developing new agrochemical and pharmaceutical agents. This guide provides a head-to-head comparison of synthetic methodologies for producing this compound analogs, focusing on a prevalent and effective catalytic esterification reaction.

Comparison of Synthetic Yields for this compound Analogs

The primary method reported for the synthesis of this compound analogs is a direct, one-step catalytic esterification. This method's efficiency, as measured by product yield, varies depending on the specific benzoic acid derivative used as a precursor. The following table summarizes the reported yields for a range of this compound analogs synthesized via this common pathway.

Compound IDSubstituent on Benzoic AcidYield (%)
3a H82%[1]
3b 2-Methyl83%[1]
3c 4-Methyl86%[1]
3g 4-(tert-butyl)74%[1]
3h 2-Nitro85%[1]
3j 4-Nitro87%[1]
3p 4-Bromo79%[1]
3s 4-Cyano80%[1]
3t 2-(naphthalen-1-yl)acetyl94%[1]

Experimental Protocols

The synthesis of this compound analogs is consistently achieved through a robust esterification protocol. The detailed methodology for this key experiment is provided below.

General Synthetic Method for this compound Analogs (Catalytic Esterification)

This procedure outlines the synthesis of this compound analogs through the esterification of a substituted benzoic acid with (1S,2S,4R)-fenchyl alcohol.

Materials:

Procedure:

  • A mixture of the substituted benzoic acid (0.01 mol), (1S,2S,4R)-fenchyl alcohol (0.011 mol), and 4-dimethylaminopyridine (0.002 mol) is dissolved in 25 mL of dichloromethane in a round-bottom flask.

  • The flask is cooled to 0 °C in an ice bath with continuous stirring.

  • A solution of N,N′-dicyclohexylcarbodiimide (0.008 mol) in 5 mL of dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.

  • The resulting mixture is filtered to remove the dicyclohexylurea precipitate.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude residue is purified by silica gel column chromatography, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure this compound analog.[1]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound analogs via the catalytic esterification method.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent Reactant1 Substituted Benzoic Acid Step1 Esterification Reaction (0 °C to RT, 10h) Reactant1->Step1 Reactant2 (1S,2S,4R)-fenchyl alcohol Reactant2->Step1 Reagent1 DMAP (Catalyst) Reagent1->Step1 Reagent2 DCC (Coupling Agent) Reagent2->Step1 Solvent DCM (Solvent) Solvent->Step1 Step2 Filtration Step1->Step2 Step3 Concentration Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Product Pure this compound Analog Step4->Product

Caption: General workflow for the synthesis of this compound analogs.

This guide highlights the straightforward and efficient nature of the catalytic esterification method for producing a diverse library of this compound analogs. The provided data and protocols offer a valuable resource for researchers in the fields of synthetic chemistry and drug discovery.

References

Assessing the Environmental Impact of Tschimganin-Based Agrochemicals: A Comparative Analysis of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the scientific literature regarding the environmental impact of Tschimganin and its analogues, despite their demonstrated potential as novel insecticidal and fungicidal agents. While research has highlighted their efficacy against agricultural pests such as Helicoverpa armigera and the spider mite Tetranychus turkestani, and fungicidal activity comparable to commercial standards like azoxystrobin (B1666510), no publicly available data details their ecotoxicological profile, environmental fate, or effects on non-target organisms. This absence of information precludes a direct environmental risk assessment of this compound-based agrochemicals.

In light of this data deficiency, this guide provides a comparative environmental impact assessment of two major classes of agrochemicals that this compound-based products could potentially replace: synthetic pyrethroids and the strobilurin fungicide azoxystrobin. This information is intended to serve as a benchmark for the types of experimental data and environmental considerations that would be imperative for a comprehensive evaluation of any new this compound-derived agrochemical.

Comparison with Synthetic Pyrethroids

Synthetic pyrethroids are a widely used class of insecticides for controlling a broad spectrum of pests, including Helicoverpa armigera. While effective, their use is associated with significant environmental concerns, particularly their high toxicity to aquatic organisms.

Quantitative Ecotoxicology Data for Synthetic Pyrethroids

The following table summarizes key ecotoxicological data for representative synthetic pyrethroids. It is crucial to note that toxicity can vary based on the specific compound, formulation, and environmental conditions.

Chemical ClassActive IngredientTarget Organism(s)Soil Half-life (Aerobic)Aquatic Toxicity (Fish 96-hr LC50)Aquatic Toxicity (Invertebrate 48-hr EC50)Avian Toxicity (Acute Oral LD50)Bee Toxicity (Contact LD50)
Synthetic Pyrethroid Lambda-cyhalothrinHelicoverpa armigera, various insects3-12 weeks0.21 µg/L (Rainbow Trout)[1]0.36 µg/L (Daphnia magna)>3950 mg/kg (Mallard Duck)[1]0.038 µ g/bee
Synthetic Pyrethroid BifenthrinTetranychus turkestani, various insects and mites97-250 days[2]0.15 µg/L (Rainbow Trout)[2]1.6 µg/L (Daphnia magna)>2150 mg/kg (Bobwhite Quail)0.0146 µ g/bee
Synthetic Pyrethroid CypermethrinHelicoverpa armigera, various insects2-8 weeks0.69 µg/L (Rainbow Trout)0.15 µg/L (Daphnia magna)>10,000 mg/kg (Mallard Duck)0.024 µ g/bee
Experimental Protocols for Assessing Pyrethroid Impact

The data presented above is typically generated using standardized Organisation for Economic Co-operation and Development (OECD) test guidelines or equivalent protocols from agencies like the U.S. Environmental Protection Agency (EPA).

Workflow for Aquatic Toxicity Testing:

cluster_0 Test Organism Acclimation cluster_1 Test Solution Preparation cluster_2 Exposure cluster_3 Data Collection & Analysis acclimate Acclimate test organisms (e.g., Daphnia magna, Rainbow Trout) to laboratory conditions prep Prepare a series of test concentrations of the pyrethroid in water acclimate->prep expose Expose organisms to test and control solutions for a specified duration (e.g., 48 or 96 hours) prep->expose control Prepare a control group (no pyrethroid) control->expose observe Record mortality and sublethal effects (e.g., immobilization) at set intervals expose->observe calculate Calculate LC50/EC50 values using statistical methods (e.g., Probit analysis) observe->calculate

Aquatic Toxicity Testing Workflow

Comparison with Azoxystrobin

Azoxystrobin is a broad-spectrum strobilurin fungicide. Research has indicated that some this compound analogs exhibit fungicidal activity comparable to this compound.

Quantitative Ecotoxicology Data for Azoxystrobin
Chemical ClassActive IngredientTarget Organism(s)Soil Half-life (Aerobic)Aquatic Toxicity (Fish 96-hr LC50)Aquatic Toxicity (Invertebrate 48-hr EC50)Avian Toxicity (Acute Oral LD50)Bee Toxicity (Contact LD50)
Strobilurin AzoxystrobinVarious Fungi11-108 days470 µg/L (Rainbow Trout)[3]259 µg/L (Daphnia magna)>2000 mg/kg (Bobwhite Quail)>25 µ g/bee
Experimental Protocols for Assessing Fungicide Impact

Soil Persistence (Half-life) Determination:

The environmental persistence of a pesticide is a key factor in its overall risk profile. The soil half-life (DT50) is a common metric used to quantify this.

Logical Flow for Soil Half-life Study:

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Analysis soil_prep Collect and characterize soil samples (e.g., texture, organic matter content, pH) apply_chem Apply a known concentration of the agrochemical to the soil samples soil_prep->apply_chem incubate Incubate treated soil under controlled - Temperature - Moisture - Light conditions apply_chem->incubate sample Collect soil subsamples at predetermined time intervals incubate->sample extract Extract the agrochemical from the soil using appropriate solvents sample->extract quantify Quantify the concentration of the agrochemical using analytical methods (e.g., HPLC, GC-MS) extract->quantify plot Plot concentration vs. time quantify->plot calculate_dt50 Calculate the DT50 (time for 50% dissipation) using kinetic modeling plot->calculate_dt50

Soil Persistence Study Workflow

Signaling Pathways and Mode of Action Considerations

The environmental impact of an agrochemical is also influenced by its mode of action. Synthetic pyrethroids, for instance, are neurotoxins that target the sodium ion channels of insects. This mode of action can also affect non-target organisms with similar neural pathways, such as fish and aquatic invertebrates.

Azoxystrobin functions by inhibiting mitochondrial respiration in fungi, which can also impact the cellular respiration of non-target organisms. The specific mode of action of this compound and its analogs is not yet fully elucidated, which represents another significant area for future research.

Simplified Signaling Pathway for Pyrethroid Neurotoxicity:

Pyrethroid Pyrethroid Na_Channel Voltage-gated Sodium Channel Pyrethroid->Na_Channel Binds to and prevents closing Neuron Neuron Na_Channel->Neuron Disrupts normal ion flow Prolonged_Depol Prolonged Depolarization Neuron->Prolonged_Depol Paralysis Paralysis & Death Prolonged_Depol->Paralysis

Pyrethroid Mode of Action

Conclusion and Future Research Directions

While this compound and its derivatives show promise as next-generation agrochemicals, a comprehensive assessment of their environmental impact is currently impossible due to a lack of available data. The information provided on synthetic pyrethroids and azoxystrobin underscores the critical need for rigorous ecotoxicological testing before any new agrochemical can be considered for widespread use.

Future research on this compound-based agrochemicals must prioritize the following:

  • Acute and chronic toxicity studies on a range of non-target organisms, including aquatic invertebrates, fish, birds, and beneficial insects like bees.

  • Environmental fate studies to determine soil and water half-lives, potential for leaching and runoff, and bioaccumulation potential.

  • Elucidation of the specific mode of action to better predict potential effects on non-target species.

Without such data, a meaningful comparison to existing alternatives cannot be made, and the potential environmental risks of this compound-based agrochemicals will remain unknown. Researchers and drug development professionals are urged to generate and publish this vital information to ensure that any future development of these compounds proceeds in an environmentally responsible manner.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount responsibilities. The proper disposal of chemical waste, such as the novel terpenoid compound Tschimganin, is a critical component of this commitment. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on established laboratory safety protocols for similar chemical entities.[1]

This compound, also known as Tschimganidine, is a naturally derived compound under investigation for its potential therapeutic benefits, including its role as a potent anti-obesity agent.[1] Its chemical formula is C18H24O4 and it has a molecular weight of 304.4 g/mol .[2] Due to its biological activity, all materials contaminated with this compound must be treated as hazardous waste.

Core Principles of this compound Waste Management

The primary objective of this compound waste management is to prevent its release into the environment.[1] This is achieved through a clear and pre-planned strategy that encompasses the following core principles:

  • Waste Minimization: The most effective approach to waste management begins with minimizing its generation. This can be accomplished by carefully planning experiments to utilize the smallest feasible quantities of the compound.[1]

  • Segregation: Do not mix this compound waste with general laboratory trash or dispose of it down the drain. It must be collected in designated, compatible, and clearly labeled waste containers.

  • Containment: All waste streams containing this compound must be properly contained to prevent accidental release.

  • Labeling: Clear and accurate labeling of all waste containers is essential for safe handling and disposal.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation at the Source: Immediately segregate all this compound-contaminated materials at the point of generation. Do not mix this waste with non-hazardous trash or other chemical waste streams.

  • Solid Waste Disposal:

    • Place all contaminated solid materials, such as gloves, bench paper, pipette tips, and other disposable labware, into a designated, leak-proof, and puncture-resistant container.

    • This container should be clearly labeled as "Hazardous Waste: this compound."

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including unused solutions, reaction mixtures, and solvent rinses, in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and should indicate the solvent composition.

    • Never dispose of liquid this compound waste down the sink.

  • Sharps Disposal:

    • Dispose of any contaminated sharps, such as needles and syringes, in a designated, puncture-proof sharps container.

    • The container should be clearly labeled to indicate the presence of this compound contamination.

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.

  • Decontamination:

    • Decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Collect the decontamination materials (e.g., wipes, rinsate) as hazardous waste.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

While specific quantitative disposal data for this compound is not available, the following table summarizes the general characteristics and handling procedures for different types of chemical waste that would be generated in a laboratory setting using this compound.

Waste TypeContainer TypeDisposal Procedure
Solid Waste (Gloves, bench paper, contaminated labware)Labeled, leak-proof, puncture-resistant containerCollection and disposal by the institution's hazardous waste management service.
Liquid Waste (Unused solutions, reaction mixtures, solvent rinses)Labeled, sealed, shatter-resistant container (glass or compatible plastic)Collection and disposal by the institution's hazardous waste management service. Sink disposal is not recommended.
Sharps (Contaminated needles, syringes)Labeled, puncture-proof sharps containerCollection and disposal by the institution's hazardous waste management service.
Aqueous Solutions (Cell culture media, buffer solutions)Labeled, leak-proof containerDue to the unknown environmental impact, sink disposal is not recommended. Collect as hazardous aqueous waste for treatment and disposal by the institution's waste management service.

Experimental Protocol: Adipocyte Differentiation Assay

The following is a representative experimental protocol that might involve the use of this compound, highlighting points of waste generation.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by incubating the cells in DMEM with 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µM dexamethasone.

  • This compound Treatment: After two days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, and the desired concentration of this compound.

    • Waste Generation: The removed cell culture medium containing the differentiation inducers is considered hazardous waste and should be collected in a labeled liquid waste container.

  • Analysis: After the desired treatment period, cells can be stained with Oil Red O to visualize lipid accumulation or lysed for further molecular analysis.

    • Waste Generation: All solutions and materials coming into contact with the treated cells, including staining solutions, wash buffers, and cell lysates, should be collected as this compound-contaminated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Tschimganin_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Experiment Using This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Labeled) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Sealed) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Labeled, Puncture-proof) waste_type->sharps_waste Sharps saa Secure Satellite Accumulation Area solid_waste->saa liquid_waste->saa sharps_waste->saa ehs Contact EHS for Professional Disposal saa->ehs

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Tschimganin

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A specific Safety Data Sheet (SDS) for Tschimganin (also known as Tschimgin) could not be located in publicly available databases. In the absence of substance-specific data, This compound should be handled as a compound of unknown toxicity. The following guidelines are based on standard laboratory best practices for handling chemicals with unknown hazards and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before beginning any work with this substance.

Personal Protective Equipment (PPE) for Chemicals of Unknown Toxicity

When handling substances of unknown toxicity, a comprehensive PPE ensemble is mandatory to minimize exposure through all potential routes, including dermal contact, inhalation, and eye contact.[1][2][3][4] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical splash goggles and a full-face shield.[3]Provides maximum protection against splashes, sprays, and airborne particles. Standard safety glasses are not sufficient.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Protects against skin contact. The specific glove material should be chosen after consulting chemical resistance charts, if any information on the chemical class of this compound is known.
Body A lab coat, chemical-resistant apron, or coveralls.Protects the skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges. The type (e.g., air-purifying respirator or supplied-air respirator) depends on the procedure and potential for aerosolization.Protects against the inhalation of powders, aerosols, or vapors. All work with this compound should be conducted in a certified chemical fume hood to minimize respiratory exposure.
Foot Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan for Handling this compound

A systematic approach is crucial when working with chemicals of unknown toxicity. The following step-by-step protocol outlines a safe operational workflow.

Experimental Protocol: General Handling of this compound

  • Preparation and Planning:

    • Before any handling, ensure all necessary PPE is available and in good condition.

    • Clearly designate and label a specific work area for handling this compound, preferably within a chemical fume hood.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Handling the Substance:

    • Always wear the full required PPE as detailed in the table above.

    • Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to control potential vapors or dust.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep all containers of this compound tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate the work area and any equipment used with a suitable solvent.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

    • Properly segregate and label all waste generated.

Disposal Plan for this compound Waste

The disposal of chemicals with unknown hazards is strictly regulated and costly. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid waste (e.g., contaminated gloves, wipes, and disposable labware) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste in a compatible, leak-proof, and sealed container. The container must be clearly labeled.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and "Unknown Chemical: this compound". Include any known information about the substance, even if it's just the chemical name and that its hazards are not fully known.

    • Include the date of waste accumulation.

  • Storage and Disposal:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal procedure. Do not attempt to dispose of unknown chemicals down the drain or in regular trash. EHS will arrange for analysis and proper disposal by a licensed hazardous waste vendor.

Visual Workflow for Safe Handling of Chemicals with Unknown Hazards

prep Preparation - Assess Hazards - Designate Work Area - Prepare PPE & Spill Kit ppe Don PPE - Goggles & Face Shield - Gloves - Lab Coat - Respirator prep->ppe handling Chemical Handling (in Fume Hood) - Weighing - Dilution - Reaction ppe->handling decon Decontamination - Clean Work Surface - Clean Equipment handling->decon waste Waste Segregation - Label as 'Unknown' - Use Sealed Containers decon->waste doff_ppe Doff PPE - Remove carefully - Wash Hands decon->doff_ppe storage Waste Storage - Designated Secure Area waste->storage disposal Final Disposal - Contact EHS storage->disposal

Caption: Workflow for handling chemicals with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tschimganin
Reactant of Route 2
Reactant of Route 2
Tschimganin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.